Triethyl(trifluoromethyl)silane
描述
Structure
3D Structure
属性
IUPAC Name |
triethyl(trifluoromethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F3Si/c1-4-11(5-2,6-3)7(8,9)10/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSKFONQCREGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400825 | |
| Record name | Triethyl(trifluoromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120120-26-5 | |
| Record name | Triethyl(trifluoromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl(trifluoromethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Triethyl(trifluoromethyl)silane (CAS Number: 120120-26-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl(trifluoromethyl)silane, with the CAS number 120120-26-5, is a valuable organosilicon reagent employed primarily for the introduction of the trifluoromethyl (CF₃) group into organic molecules. This process, known as trifluoromethylation, is of paramount importance in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] this compound serves as a convenient and effective source of a nucleophilic "CF₃⁻" equivalent for the functionalization of a wide range of electrophilic substrates.
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in drug development. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to assist researchers in harnessing the full potential of this versatile reagent.
Physicochemical Properties
This compound is a colorless to light yellow liquid with properties that make it suitable for various laboratory applications. A summary of its key physical and chemical data is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 120120-26-5 | [2] |
| Molecular Formula | C₇H₁₅F₃Si | [2] |
| Molecular Weight | 184.27 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 0.98 g/mL at 25 °C | [2] |
| Boiling Point | 56-57 °C at 60 mmHg | [2] |
| Refractive Index | n20/D 1.382 | [2] |
| Purity | ≥ 98% (GC) | [2] |
| Synonyms | (Trifluoromethyl)triethylsilane, Triethylsilyl trifluoromethane | [2] |
Synthesis
While several methods for the synthesis of trifluoromethylsilanes have been reported, a common laboratory-scale preparation involves the reaction of a chlorosilane with a trifluoromethyl source. For this compound, a typical synthetic route involves the reaction of chlorotriethylsilane (B140506) with a suitable trifluoromethylating agent.
Mechanism of Action in Nucleophilic Trifluoromethylation
The utility of this compound as a trifluoromethylating agent lies in its ability to deliver a nucleophilic trifluoromethyl group to an electrophilic center. The reaction is typically initiated by a nucleophilic activator, most commonly a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF).
The proposed mechanism, analogous to that of the well-studied trimethyl(trifluoromethyl)silane (TMSCF₃), involves the following key steps:
-
Activation of the Silane: A fluoride ion attacks the silicon atom of this compound, forming a hypervalent pentacoordinate silicate (B1173343) intermediate.
-
Generation of the Trifluoromethide Anion: This intermediate is unstable and fragments to release the highly reactive trifluoromethide anion (CF₃⁻) and triethylfluorosilane.
-
Nucleophilic Attack: The trifluoromethide anion then attacks the electrophilic carbon of the substrate, such as the carbonyl carbon of an aldehyde or ketone.
-
Formation of the Silyl (B83357) Ether: The resulting alkoxide is trapped by another molecule of this compound to form a stable triethylsilyl ether and regenerate the trifluoromethide anion, thus propagating a catalytic cycle.
-
Hydrolysis: The silyl ether is then hydrolyzed upon acidic workup to yield the final trifluoromethylated alcohol.
The following diagram illustrates this mechanistic pathway.
Experimental Protocols and Applications
This compound is a versatile reagent for the trifluoromethylation of a variety of functional groups. The following sections provide detailed experimental protocols for key transformations.
Trifluoromethylation of Aldehydes and Ketones
The addition of the trifluoromethyl group to carbonyl compounds is a fundamental transformation in organic synthesis, providing access to valuable trifluoromethylated alcohols.
General Experimental Protocol:
-
To a solution of the carbonyl compound (1.0 equiv) in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere, add the fluoride catalyst (e.g., TBAF, 0.1 equiv; or CsF, 1.2 equiv).
-
Cool the reaction mixture to the desired temperature (typically 0 °C or room temperature).
-
Add this compound (1.2-1.5 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride or water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding trifluoromethylated silyl ether.
-
For the free alcohol, the silyl ether is treated with an acid source (e.g., 1M HCl in THF) to effect desilylation.
The following diagram outlines the general workflow for this procedure.
References
- 1. Exploiting the Addition of Trimethyl(trifluoromethyl)silane to Functionalized N-Benzylimines for the Preparation of Two Novel x-Trifluoromethyl x-Amino Acids - Enamine [enamine.net]
- 2. CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols [organic-chemistry.org]
(Trifluoromethyl)triethylsilane physical properties
An In-depth Technical Guide to the Physical Properties of (Trifluoromethyl)triethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (Trifluoromethyl)triethylsilane. The information is presented to assist researchers, scientists, and professionals in drug development in understanding the fundamental characteristics of this compound. All quantitative data has been summarized in structured tables for ease of comparison.
Core Physical Properties
(Trifluoromethyl)triethylsilane, also known as Triethyl(trifluoromethyl)silane or Triethylsilyl trifluoromethane, is an organosilicon compound with the chemical formula C7H15F3Si[1]. It is recognized for its utility in organic synthesis, particularly for introducing the trifluoromethyl group into molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance biological activity and stability[1].
Quantitative Physical Data
The following table summarizes the key physical properties of (Trifluoromethyl)triethylsilane.
| Property | Value | Units | Conditions | Source(s) |
| Molecular Weight | 184.27 | g/mol | [1][2] | |
| Boiling Point | 56 - 57 | °C | at 60 mmHg | [1][3] |
| Density | 0.98 | g/mL | at 25 °C | [1][3] |
| Refractive Index | 1.382 | at 20 °C (n20/D) | [1][3] | |
| Appearance | Colorless to light yellow | liquid | [1] | |
| Purity | ≥ 98% | (GC) | [1] |
Identification and Chemical Structure
| Identifier | Value | Source(s) |
| CAS Number | 120120-26-5 | [1] |
| Molecular Formula | C7H15F3Si | [1][2] |
| InChI | 1S/C7H15F3Si/c1-4-11(5-2,6-3)7(8,9,10)/h4-6H2,1-3H3 | [2] |
| InChI Key | ZHSKFONQCREGOG-UHFFFAOYSA-N | [2] |
| SMILES | CC--INVALID-LINK--(CC)C(F)(F)F | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of (Trifluoromethyl)triethylsilane are not explicitly available in the searched literature. However, the following are general methodologies typically employed for measuring such properties.
Boiling Point Determination: The boiling point is typically determined by distillation. The compound is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For substances with high boiling points or those that decompose at atmospheric pressure, vacuum distillation is employed, as is the case for (Trifluoromethyl)triethylsilane, which has a reported boiling point at a reduced pressure of 60 mmHg[1][3].
Density Measurement: The density of a liquid is commonly measured using a pycnometer or a digital density meter. These instruments determine the mass of a known volume of the liquid at a specific temperature, allowing for the calculation of density.
Refractive Index Measurement: The refractive index is determined using a refractometer. A drop of the liquid is placed on the prism of the instrument, and the refractive index is read directly from the scale or digital display at a specified temperature and wavelength of light (typically the sodium D-line, 589 nm).
Logical Relationships of Physical Properties
The physical properties of a compound are interconnected. The following diagram illustrates the logical relationships between the fundamental properties of (Trifluoromethyl)triethylsilane.
Caption: Interrelation of the physical properties of (Trifluoromethyl)triethylsilane.
This guide provides a foundational understanding of the physical properties of (Trifluoromethyl)triethylsilane. For further information on its reactivity and applications, researchers are encouraged to consult the relevant scientific literature.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Triethyl(trifluoromethyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of triethyl(trifluoromethyl)silane ((C₂H₅)₃SiCF₃). This organosilicon compound is a valuable reagent in organic synthesis, particularly for the introduction of the trifluoromethyl (CF₃) group, a moiety of significant interest in pharmaceutical and materials science due to its unique electronic properties and metabolic stability. A thorough understanding of its ¹H NMR spectrum is crucial for verifying its purity and for monitoring reactions in which it is a reactant or product.
Quantitative ¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the chemically non-equivalent protons of the ethyl groups. The methylene (B1212753) (-CH₂-) protons are adjacent to the silicon atom, while the methyl (-CH₃) protons are at the terminus of the ethyl chains. The quantitative data for these signals are summarized in the table below.
| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |
| Si-CH₂ -CH₃ | 0.79 | Quartet (q) | 6H | 7.9 |
| Si-CH₂-CH₃ | 1.04 | Triplet (t) | 9H | 7.9 |
Experimental Protocol
The following provides a typical experimental methodology for the acquisition of a ¹H NMR spectrum of this compound.
Instrumentation:
-
A 400 MHz NMR spectrometer.
Sample Preparation:
-
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a reference signal at 0.00 ppm.
Data Acquisition:
-
The ¹H NMR spectrum is acquired at room temperature.
-
Standard pulse sequences are used to obtain the free induction decay (FID).
-
The FID is then Fourier transformed to produce the frequency-domain spectrum.
Data Processing:
-
The spectrum is phased and baseline-corrected.
-
Chemical shifts are referenced to the TMS signal.
-
Integration of the signals is performed to determine the relative number of protons.
-
Coupling constants are measured from the splitting patterns of the signals.
Visualization of Molecular Structure and ¹H NMR Couplings
The following diagram illustrates the molecular structure of this compound and the spin-spin coupling interactions that give rise to the observed multiplicities in the ¹H NMR spectrum.
Caption: Molecular structure and ¹H NMR signal correlation for this compound.
The quartet multiplicity of the methylene (-CH₂-) protons arises from coupling to the three protons of the adjacent methyl (-CH₃) group (n+1 rule, where n=3). Conversely, the triplet multiplicity of the methyl protons is due to coupling with the two protons of the adjacent methylene group (n+1 rule, where n=2). The identical coupling constant (³JHH = 7.9 Hz) for both signals confirms this vicinal coupling relationship. The integration values of 6H and 9H are consistent with the number of methylene and methyl protons in the three ethyl groups, respectively.
An In-depth Technical Guide to the ¹³C and ¹⁹F NMR Data of Triethyl(trifluoromethyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for triethyl(trifluoromethyl)silane ((CF₃)Si(CH₂CH₃)₃). This document is intended for researchers, scientists, and professionals in drug development who utilize organofluorine compounds and require detailed analytical data for characterization, reaction monitoring, and quality control.
Introduction
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the trifluoromethyl (CF₃) group. A thorough understanding of its spectroscopic properties is essential for its effective application. This guide presents a detailed analysis of the ¹³C and ¹⁹F NMR data, outlines a comprehensive experimental protocol for data acquisition, and provides visualizations to illustrate the molecular structure and experimental workflow.
Data Presentation
The following tables summarize the quantitative ¹³C and ¹⁹F NMR data for this compound. The data is typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard for ¹³C NMR and CFCl₃ as an external or internal standard for ¹⁹F NMR.
Table 1: ¹³C NMR Spectral Data for this compound
| Atom Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (Hz) |
| Si-C H₂-CH₃ | 4.1 | Quartet | ¹J(C,F) = 33.9 |
| Si-CH₂-C H₃ | 6.5 | Singlet | |
| C F₃ | 133.0 | Quartet | ¹J(C,F) = 313.4 |
Note: The chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and experimental conditions.
Table 2: ¹⁹F NMR Spectral Data for this compound
| Atom Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (Hz) |
| -CF₃ | -69.5 | Septet | ³J(F,H) = 8.6 |
Note: The multiplicity of the ¹⁹F signal arises from coupling to the six equivalent protons of the three methylene (B1212753) (CH₂) groups.
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹³C and ¹⁹F NMR spectra of this compound.
Sample Preparation
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃, ≥99.8 atom % D)
-
High-precision 5 mm NMR tubes
-
Pasteur pipette
-
Small, dry vial
Procedure:
-
In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform.
-
Gently swirl the vial to ensure the solution is homogeneous.
-
Using a clean Pasteur pipette, transfer the solution into a high-precision 5 mm NMR tube.
-
Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30')
-
Number of Scans: 128 to 1024 (or as needed to achieve adequate signal-to-noise)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): A range covering approximately -10 to 150 ppm.
-
Referencing: Calibrate the spectrum using the residual CHCl₃ signal at 77.16 ppm.
¹⁹F NMR Spectroscopy:
-
Spectrometer Frequency: 376 MHz (for a 400 MHz ¹H instrument)
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Decoupling: Proton-decoupled for a singlet, or non-decoupled to observe the septet.
-
Number of Scans: 16 to 64
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): A range covering approximately -60 to -80 ppm is typically sufficient.
-
Referencing: Use an external or internal standard of CFCl₃ at 0.00 ppm.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the molecular structure and a general workflow for the NMR analysis of this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
An In-Depth Technical Guide to the Synthesis of Triethyl(trifluoromethyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl(trifluoromethyl)silane, a valuable organosilicon reagent, plays a crucial role in the introduction of the trifluoromethyl (CF₃) group in organic synthesis. The incorporation of a CF₃ group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a vital strategy in modern drug design. This guide provides a comprehensive overview of the primary synthesis route for this compound, complete with detailed experimental protocols and quantitative data. Additionally, it explores analogous synthetic strategies based on the well-established preparation of the closely related Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃).
Primary Synthesis Route: From Trifluoromethane (B1200692)
The most prominently documented method for the synthesis of this compound involves the reaction of trifluoromethane (fluoroform, CHF₃) with chlorotriethylsilane (B140506) in the presence of a strong base. This approach offers a direct and efficient pathway to the desired product.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 71% | [1] |
| Starting Materials | Trifluoromethane, Chlorotriethylsilane, Potassium Hexamethyldisilazide | [1] |
| Solvent | Diethyl ether | [1] |
| Reaction Temperature | -78 °C to Room Temperature | [1] |
| Reaction Time | Approximately 3 hours | [1] |
Experimental Protocol
Preparation of this compound [1]
-
Reaction Setup: To a 250 ml round-bottom flask equipped with a magnetic stirrer, add 140 ml of diethyl ether under an argon atmosphere.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath and stir for ten minutes.
-
Addition of Trifluoromethane: Bubble trifluoromethane (CF₃H) gas into the ether solution for approximately 16 minutes and 17 seconds (at a rate of 52.5 ml/min to add a total of 2.5 g), resulting in a 0.25 M solution.
-
Addition of Chlorotriethylsilane: After ten minutes, add chlorotriethylsilane (5.32 g) dropwise to the reaction mixture and continue stirring at -78 °C for another ten minutes.
-
Addition of Base: Slowly add a solution of potassium hexamethyldisilazide in ether (7.4 g in 52 ml, 0.625 M solution) dropwise to the reaction mixture. The resulting yellowish mixture is stirred at -78 °C for 2 hours.
-
Warming and Workup: Gradually warm the reaction mixture to room temperature and stir for an additional hour.
-
Solvent Removal and Extraction: Remove the diethyl ether under vacuum. Dissolve the resulting residue in pentane (B18724) (150 ml).
-
Washing: Wash the organic layer once with water (30 ml), followed by four washes with cold concentrated sulfuric acid (98%) (15 ml each) to remove siloxane and silanol (B1196071) byproducts. Subsequently, wash the organic layer with water (five times with 50 ml each) until the pH of the water is neutral.
-
Drying and Purification: Dry the organic layer over sodium sulfate. Remove the pentane under vacuum to obtain the crude product.
-
Distillation: Purify the crude product by vacuum distillation to yield pure this compound (4.6 g, 71% yield).
Analogous Synthesis Routes
While the above method is well-documented for this compound, several other synthetic strategies are employed for the analogous (trifluoromethyl)trimethylsilane (TMSCF₃), which can be adapted for the triethyl derivative.
From Trifluoromethyl Halides (Ruppert's Method)
This original method for TMSCF₃ synthesis involves the reaction of a trifluoromethyl halide, such as bromotrifluoromethane (B1217167) (CF₃Br), with a chlorosilane in the presence of a phosphine (B1218219) reagent that acts as a halogen acceptor.
-
General Reaction: CF₃Br + R₃SiCl + P(NEt₂)₃ → R₃SiCF₃ + [P(NEt₂)₃Br]Cl
Adapting this for the triethyl derivative would involve using chlorotriethylsilane.
From Trichloromethylsilane Precursors
Another approach involves the fluorination of a trialkyl(trichloromethyl)silane precursor using a suitable fluorinating agent.
-
General Reaction: R₃SiCCl₃ + Fluorinating Agent → R₃SiCF₃
For the synthesis of this compound, this would start with triethyl(trichloromethyl)silane.
Visualizing the Synthesis Pathways
The following diagrams illustrate the primary and analogous synthesis routes for this compound.
Caption: Synthesis pathways for this compound.
Caption: Experimental workflow for the primary synthesis route.
Conclusion
The synthesis of this compound is a critical process for providing a key reagent in medicinal chemistry and drug development. The detailed protocol provided herein, based on the reaction of trifluoromethane with chlorotriethylsilane, offers a reliable and high-yielding method. Furthermore, the exploration of analogous synthesis routes, adapted from the preparation of the widely used Ruppert-Prakash reagent, opens avenues for further methodological development and optimization. This guide serves as a valuable resource for researchers and professionals in the field, facilitating the efficient synthesis of this important trifluoromethylating agent.
References
An In-depth Technical Guide to Ruppert-Prakash Type Reagents: Core Principles and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the arsenal (B13267) of trifluoromethylating agents, Ruppert-Prakash type reagents, most notably trimethyl(trifluoromethyl)silane (TMSCF3), have emerged as highly versatile and widely utilized reagents for the nucleophilic transfer of the CF3 moiety. This technical guide provides a comprehensive overview of the core principles, reaction mechanisms, and practical applications of Ruppert-Prakash type reagents, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical processes.
Introduction to Ruppert-Prakash Type Reagents
Ruppert-Prakash type reagents are organosilicon compounds that serve as nucleophilic trifluoromethylating agents. The archetypal and most commonly used reagent in this class is trimethyl(trifluoromethyl)silane (TMSCF3) .[1] These reagents are prized for their ability to deliver the trifluoromethide anion (CF3-) equivalent to a variety of electrophilic substrates under relatively mild conditions. The seminal work of Ingo Ruppert in 1984 on the synthesis of TMSCF3, followed by the extensive development of its synthetic applications by G. K. Surya Prakash and George A. Olah, has solidified its importance in modern organic synthesis.[2]
The Anionic Chain Reaction Mechanism
The trifluoromethylation of electrophiles using Ruppert-Prakash reagents is not a spontaneous process. It requires activation by a nucleophilic initiator to generate the key reactive intermediate, the trifluoromethide anion. The reaction proceeds via an anionic chain reaction mechanism, which can be dissected into three primary stages: initiation, propagation, and termination.[3]
Initiation
The reaction is initiated by a catalytic amount of a nucleophile, most commonly a fluoride (B91410) ion source such as tetrabutylammonium (B224687) fluoride (TBAF).[3] The initiator attacks the silicon atom of TMSCF3, forming a pentacoordinate siliconate intermediate. This unstable intermediate then fragments to generate the highly reactive trifluoromethide anion (CF3-) and a stable trimethylsilyl (B98337) byproduct.
Propagation
The propagation phase consists of a two-step cycle that sustains the chain reaction. First, the newly generated trifluoromethide anion attacks the electrophilic center of the substrate, such as the carbonyl carbon of an aldehyde or ketone, to form a trifluoromethylated alkoxide intermediate. This alkoxide is itself a nucleophile and, in the second step, reacts with another molecule of TMSCF3. This regenerates the trifluoromethide anion, which can then participate in another round of nucleophilic attack, thus propagating the chain.[3]
Termination
The chain reaction can be terminated by any process that consumes the anionic chain carriers without generating new ones. Common termination pathways include the reaction of the trifluoromethide anion with trace protic impurities, such as water, to form fluoroform (HCF3), or the quenching of the trifluoromethylated alkoxide intermediate during aqueous workup.[3]
Quantitative Data on Trifluoromethylation Reactions
The Ruppert-Prakash reagent is effective for the trifluoromethylation of a wide range of substrates, including aldehydes, ketones, and imines. The following tables summarize representative yields for these transformations under various conditions.
Trifluoromethylation of Aldehydes
| Substrate (ArCHO) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | TBAF (10) | THF | 2 | 95 | [1] |
| 4-Nitrobenzaldehyde | TBAF (10) | THF | 1 | 98 | [1] |
| 4-Methoxybenzaldehyde | TBAF (10) | THF | 3 | 92 | [1] |
| 4-Chlorobenzaldehyde | TBAF (10) | THF | 2 | 96 | [1] |
| 2-Naphthaldehyde | TBAF (10) | THF | 2 | 94 | [1] |
Trifluoromethylation of Ketones
| Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Acetophenone | TBAF (10) | THF | 4 | 92 | [4] |
| Benzophenone | TBAF (10) | THF | 12 | 85 | |
| Cyclohexanone | TBAF (5) | THF | 1 | 90 | [1] |
| 4-Fluoroacetophenone | TBAF (10) | THF | 3 | 94 | [5] |
| 2-Adamantanone | CsF (10) | DMF | 24 | 88 | [4] |
Trifluoromethylation of Imines
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| N-Benzylidene-aniline | TBAF (10 mol%) | THF | 6 | 85 | [6] |
| N-(4-Methoxybenzylidene)-aniline | TBAF (10 mol%) | THF | 8 | 82 | [6] |
| N-(4-Nitrobenzylidene)-aniline | TBAF (10 mol%) | THF | 4 | 90 | [6] |
| Cyclic Imines (various) | TFA/KHF2 | MeCN | 12-24 | 70-90 | [7] |
Experimental Protocols
Synthesis of Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent)
Prakash-Olah Method from Fluoroform:
-
Materials: Fluoroform (CHF3), potassium hexamethyldisilazide (KHMDS), trimethylsilyl chloride (TMSCl), anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of KHMDS (0.1 mol) in anhydrous THF (200 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble fluoroform gas through the solution for 30 minutes.
-
Add trimethylsilyl chloride (0.12 mol) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction by the addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation, and fractionally distill the residue to afford pure trimethyl(trifluoromethyl)silane.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Chemical Stability of Triethyl(trifluoromethyl)silane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyl(trifluoromethyl)silane (Et3SiCF3) is a pivotal reagent in modern synthetic chemistry, prized for its ability to introduce the trifluoromethyl group into organic molecules. This modification can dramatically alter the pharmacokinetic and physicochemical properties of drug candidates, including their metabolic stability, lipophilicity, and binding affinity. Understanding the chemical stability of Et3SiCF3 is paramount for its effective storage, handling, and application in pharmaceutical research and development. This technical guide provides a comprehensive overview of the stability of this compound under various conditions, including its reactivity towards moisture, acids, bases, and thermal and photolytic stress. It aims to equip researchers with the necessary knowledge to mitigate degradation and ensure the successful and reproducible use of this versatile reagent.
Introduction
The incorporation of fluorine atoms into pharmacologically active molecules is a widely employed strategy in drug design. The trifluoromethyl group, in particular, is a key structural motif in numerous approved drugs. This compound has emerged as a safe and efficient source for nucleophilic trifluoromethylation. Its stability, however, is a critical factor that dictates its shelf-life and reactivity in chemical transformations. This document outlines the key stability characteristics of Et3SiCF3, providing insights into its degradation pathways and offering guidance on its handling and use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 120120-26-5 | [1] |
| Molecular Formula | C7H15F3Si | [1] |
| Molecular Weight | 184.27 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 56-57 °C at 60 mmHg | [2] |
| Density | 0.98 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.382 | [2] |
Chemical Stability Profile
This compound is a relatively stable compound under anhydrous and neutral conditions at ambient temperature. However, its stability is significantly influenced by the presence of moisture, acids, bases, and elevated temperatures.
Hydrolytic Stability
Stability in the Presence of Acids and Bases
The reactivity of this compound is markedly enhanced in the presence of acids and bases, which are often used to initiate its trifluoromethylating activity.
-
Bases (Nucleophiles): Lewis bases, particularly fluoride (B91410) ions (from sources like tetrabutylammonium (B224687) fluoride - TBAF), readily coordinate to the silicon atom. This coordination forms a hypervalent silicate (B1173343) intermediate, which weakens the Si-CF3 bond and facilitates the transfer of a trifluoromethyl anion equivalent to an electrophile.[3] In the absence of a suitable electrophile, this intermediate can decompose, potentially leading to the formation of difluorocarbene.
-
Acids: While generally more stable towards protic acids than bases, strong Lewis acids can interact with the fluorine atoms of the trifluoromethyl group. For the analogous trimethyl(trifluoromethyl)silane, reaction with strong acids like triflic acid has been shown to generate difluorocarbene.[4]
The stability of Et3SiCF3 in the presence of common laboratory acids and bases is summarized in Table 2.
Table 2: Qualitative Stability of this compound in the Presence of Acids and Bases
| Condition | Stability | Reactivity/Degradation Pathway |
| Water | Unstable | Hydrolysis to form trifluoromethane (B1200692) and triethylsilanol/siloxane. |
| Protic Acids (e.g., HCl, H2SO4) | Relatively Stable | Slow decomposition may occur. |
| Strong Protic Acids (e.g., TfOH) | Unstable | Potential for difluorocarbene formation.[4] |
| Lewis Acids (e.g., TiCl4) | Reactive | Can accelerate decomposition pathways.[4] |
| Aqueous Bases (e.g., NaOH) | Unstable | Rapid hydrolysis. |
| Anhydrous Lewis Bases (e.g., F-) | Reactive | Forms hypervalent silicate; acts as a CF3- source or may decompose.[3] |
Thermal Stability
This compound is considered to be relatively stable at room temperature. However, like most organosilicon compounds, it will decompose at elevated temperatures. While a specific decomposition temperature has not been reported, thermogravimetric analysis (TGA) would be the standard method to determine its thermal stability profile. The thermal degradation of related silane (B1218182) polymers has been studied, and the mechanism of thermal decomposition of silanes, in general, involves complex radical pathways.
Photostability
There is currently no specific information available in the scientific literature regarding the photostability of this compound. As a general precaution for organometallic reagents, it is advisable to store it in amber vials or in the dark to prevent potential photolytic degradation.
Experimental Protocols for Stability Assessment
Detailed experimental protocols for assessing the stability of this compound are not explicitly found in the literature. However, based on standard methodologies for analogous compounds, the following protocols can be adapted.
Protocol for Hydrolytic Stability Assessment by NMR Spectroscopy
This protocol provides a framework for determining the rate of hydrolysis of this compound under controlled conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a dry, deuterated solvent (e.g., acetonitrile-d3).
-
Prepare buffer solutions of the desired pH in D2O.
-
-
NMR Experiment:
-
In a clean, dry NMR tube, combine a known amount of the Et3SiCF3 stock solution with the D2O buffer.
-
Acquire a 19F NMR spectrum at time zero.
-
Monitor the reaction at regular intervals by acquiring subsequent 19F NMR spectra. The disappearance of the signal corresponding to Et3SiCF3 and the appearance of a new signal for the liberated fluoride-containing species can be integrated to determine the rate of hydrolysis.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the order of the reaction and the rate constant (k) from the integrated rate law.
-
Caption: Workflow for assessing hydrolytic stability via NMR.
Protocol for Thermal Stability Assessment by TGA
This protocol outlines the use of Thermogravimetric Analysis (TGA) to determine the thermal decomposition profile of this compound.
-
Instrument Setup:
-
Calibrate the TGA instrument for temperature and mass.
-
Set the desired atmosphere (e.g., inert nitrogen or oxidative air).
-
-
Sample Preparation:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan.
-
-
TGA Measurement:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition and the temperature of maximum rate of weight loss from the derivative of the TGA curve (DTG).
-
Signaling Pathways and Logical Relationships
The reactivity of this compound, particularly in the presence of a fluoride initiator, can be depicted as a series of interconnected pathways.
Caption: Fluoride-initiated reactivity of Et3SiCF3.
Conclusion
This compound is a valuable synthetic tool whose utility is intrinsically linked to its chemical stability. While relatively stable when stored under anhydrous and neutral conditions, it is susceptible to degradation by moisture and reactive in the presence of acids and bases. A thorough understanding of these stability limitations is essential for researchers to ensure the integrity of the reagent and the success of their synthetic endeavors. The experimental protocols and reactivity pathways outlined in this guide provide a framework for the safe and effective use of this compound in the pursuit of novel therapeutics and other advanced materials. Further quantitative studies on the hydrolysis and thermal degradation kinetics of this important reagent are warranted to provide a more complete stability profile.
References
An In-depth Technical Guide to the Solubility of Triethyl(trifluoromethyl)silane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyl(trifluoromethyl)silane ((C₂H₅)₃SiCF₃) is a valuable reagent in organic synthesis, particularly for the introduction of the trifluoromethyl group, a moiety of increasing importance in pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a qualitative summary of its solubility, and detailed experimental protocols for determining its quantitative solubility. In the absence of extensive published quantitative data, this guide equips researchers with the foundational knowledge and practical methodologies to assess the solubility of this compound in solvents relevant to their specific applications.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] The key physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅F₃Si | [1] |
| Molecular Weight | 184.27 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.98 g/mL at 25 °C | [3][4] |
| Boiling Point | 56 - 57 °C at 60 mmHg | [3][4] |
| Refractive Index | n20/D 1.382 | [3][4] |
The structure of this compound, with its ethyl groups and a trifluoromethyl group attached to a central silicon atom, results in a molecule with moderate polarity. The ethyl groups contribute to its nonpolar character, while the highly electronegative fluorine atoms in the trifluoromethyl group introduce a significant dipole moment. This dual nature suggests that this compound will be miscible with a range of common organic solvents.
Qualitative Solubility of this compound
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Moderate polarity and ability to engage in dipole-dipole interactions. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Similar polarity and potential for weak hydrogen bonding. |
| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | Van der Waals forces between the ethyl groups and the aromatic ring. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Soluble to Miscible | Dominated by nonpolar interactions. |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Likely Soluble | Dipole-dipole interactions with the trifluoromethyl group. |
| Alcohols | Methanol, Ethanol | Likely Soluble | Potential for hydrogen bonding with the fluorine atoms, though the nonpolar ethyl groups may limit miscibility with lower alcohols. |
| Water | Insoluble | The hydrophobic nature of the ethyl groups and the overall low polarity compared to water will lead to immiscibility. |
Experimental Protocol for Determining Solubility
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a liquid, such as this compound, in an organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Calibrated analytical balance (± 0.1 mg)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Gas chromatograph (GC) or other suitable analytical instrument (e.g., NMR)
-
Vials with screw caps
Experimental Workflow
The general workflow for determining solubility is depicted in the following diagram.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Detailed Procedure
-
Preparation of Stock Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Analyze these standards using a suitable analytical method (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID) to generate a calibration curve of instrument response versus concentration.
-
-
Sample Preparation and Equilibration:
-
In a series of vials, add an excess amount of this compound to a precisely known volume or mass of the organic solvent. An excess is visually confirmed by the presence of a separate liquid phase.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the minimum time required to reach a constant concentration.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial phase separation.
-
Centrifuge the vials to ensure complete separation of the undissolved this compound.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, being cautious not to disturb the undissolved layer.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound in the saturated solution.
-
-
Calculation of Solubility:
-
Using the concentration obtained from the analysis and accounting for the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or molarity (mol/L).
-
Predictive Models for Solubility
In the absence of experimental data, computational models can provide estimations of solubility.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate the chemical structure of a compound with its physical properties, including solubility.
-
Thermodynamic Models (e.g., COSMO-RS): These models use quantum chemical calculations to predict the thermodynamic properties of liquids and can be used to estimate solubility based on the chemical potential of the solute in the solvent.
While these models can be powerful tools, their accuracy is dependent on the quality of the underlying data and the appropriateness of the model for the specific chemical class.
Conclusion
This compound is a versatile reagent with favorable solubility characteristics in a wide range of common organic solvents. While quantitative solubility data is sparse in the public domain, this guide provides a robust framework for researchers to understand, predict, and experimentally determine its solubility. By considering the physicochemical properties of the compound and employing the detailed experimental protocol provided, scientists and drug development professionals can effectively integrate this compound into their synthetic and formulation workflows. The logical workflow for solubility determination presented herein offers a systematic approach to generating the precise data required for successful research and development.
References
The Core Mechanism of Nucleophilic Trifluoromethylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (–CF3) group is a pivotal strategy in modern medicinal chemistry and materials science. This "super-functional group" can dramatically alter a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity. Nucleophilic trifluoromethylation, the transfer of a trifluoromethyl anion or its synthetic equivalent to an electrophilic center, stands as a cornerstone for the synthesis of trifluoromethylated compounds. This technical guide provides a comprehensive overview of the core mechanisms, presents quantitative data for key reactions, details experimental protocols, and illustrates the intricate pathways involved.
The Ruppert-Prakash Reagent (TMSCF3): A Workhorse for Nucleophilic Trifluoromethylation
Trimethyl(trifluoromethyl)silane (TMSCF3), commonly known as the Ruppert-Prakash reagent, is arguably the most versatile and widely used reagent for nucleophilic trifluoromethylation.[1][2] Its efficacy hinges on the activation by a nucleophilic initiator to generate the key reactive intermediate, the trifluoromethide anion (CF3⁻).[3]
The Anionic Chain Reaction Mechanism
The reaction of TMSCF3 with electrophiles, such as aldehydes and ketones, proceeds through an anionic chain reaction mechanism, which can be dissected into three fundamental stages: initiation, propagation, and termination.[3]
Initiation: The reaction is triggered by a catalytic amount of a nucleophilic initiator. While fluoride (B91410) ions (from sources like TBAF, CsF, or KF) are common, a variety of other nucleophiles, including alkoxides, carbonates, and phosphates, can also serve as effective initiators.[3][4] The initiator attacks the silicon atom of TMSCF3, forming a transient pentacoordinate siliconate intermediate. This intermediate is unstable and fragments to generate the highly reactive trifluoromethide anion (CF3⁻) and a stable trimethylsilyl (B98337) byproduct.[3]
Caption: Initiation step of the Ruppert-Prakash reaction.
Propagation: The propagation phase consists of two key steps that sustain the chain reaction.[3] First, the newly generated trifluoromethide anion attacks the electrophilic carbon of the carbonyl group, forming a trifluoromethylated alkoxide intermediate. This alkoxide is itself a nucleophile and can then react with another molecule of TMSCF3. This second step regenerates the trifluoromethide anion, which can then participate in another round of nucleophilic attack, thus propagating the chain.[3]
Caption: Propagation steps of the anionic chain reaction.
Termination: The chain reaction can be terminated by any process that consumes the anionic chain carriers without generating new ones. Common termination pathways include the reaction of the trifluoromethide anion with trace amounts of protic impurities (e.g., water) to form fluoroform (HCF3).[5]
Side Reaction: Formation of Difluorocarbene
Under certain conditions, particularly with iodide as an activator, the trifluoromethide anion can undergo α-elimination of a fluoride ion to form the highly reactive difluorocarbene (:CF2).[5] This intermediate can then participate in various reactions, such as the cyclopropanation of alkenes.[6]
Caption: Formation of difluorocarbene from the trifluoromethide anion.
Fluoroform- and Trifluoroacetate-Derived Reagents
While TMSCF3 is highly effective, its synthesis from ozone-depleting precursors has driven research into alternative, more environmentally benign sources of the trifluoromethyl group. Fluoroform (CF3H), a byproduct of Teflon manufacturing, and derivatives of trifluoroacetic acid are attractive alternatives.[7][8][9]
Direct Nucleophilic Trifluoromethylation with Fluoroform
The direct use of fluoroform for nucleophilic trifluoromethylation is challenged by the low stability of the CF3⁻ anion, which readily decomposes to difluorocarbene and fluoride.[7] To overcome this, two main strategies have been developed:
-
Use of a CF3⁻ Reservoir: In the presence of a strong base like potassium tert-butoxide (t-BuOK) in DMF, fluoroform is deprotonated to form a hemiaminaloate adduct with DMF, [Me2NCH(O)CF3]⁻. This adduct serves as a stable reservoir for the CF3⁻ anion.[7]
-
Stabilization by Cation Sequestration: The combination of a potassium base (like KHMDS) with glymes allows for the generation of a "naked" trifluoromethyl anion. The glyme encapsulates the potassium cation, preventing its interaction with the CF3⁻ anion and thus inhibiting its decomposition.[7]
Caption: General workflow for fluoroform-based trifluoromethylation.
Trifluoroacetaldehyde Hydrate (B1144303) as a CF3⁻ Source
Trifluoroacetaldehyde hydrate can also serve as a precursor to the trifluoromethyl anion.[9] Upon treatment with a strong base, it is believed to undergo a retro-formylation reaction to release the CF3⁻ anion.
Quantitative Data on Nucleophilic Trifluoromethylation
The efficiency of nucleophilic trifluoromethylation is highly dependent on the substrate, catalyst, and reaction conditions. The following tables summarize representative data for the trifluoromethylation of various carbonyl compounds using the Ruppert-Prakash reagent.
Table 1: Trifluoromethylation of Aldehydes with TMSCF3 and Various Catalysts
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | K2CO3 (10) | DMF | 2 | 95 | [10] |
| 2 | 4-Methoxybenzaldehyde | TBAF (10) | THF | 0.5 | 98 | [11] |
| 3 | 4-Chlorobenzaldehyde | CsF (10) | DME | 1 | 92 | [3] |
| 4 | Cinnamaldehyde | TBD (5) | DMF | 3 | 85 | [11] |
| 5 | Cyclohexanecarboxaldehyde | K2CO3 (10) | DMF | 4 | 88 | [10] |
Table 2: Trifluoromethylation of Ketones with TMSCF3
| Entry | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | K2CO3 (10) | DMF | 4 | 92 | [10] |
| 2 | Benzophenone | TBAF (10) | THF | 2 | 96 | [3] |
| 3 | 4,4'-Difluorobenzophenone | CsF (10) | DME | 3 | 94 | [3] |
| 4 | Cyclohexanone | K2CO3 (10) | DMF | 6 | 85 | [10] |
| 5 | Chalcone | Cs2CO3 (20) | THF | 12 | 89 | [12] |
Detailed Experimental Protocols
General Protocol for Nucleophilic Trifluoromethylation of Aldehydes using TMSCF3 and K2CO3
This protocol is a general guideline and may require optimization for specific substrates.[4]
Materials:
-
Aldehyde (1.0 mmol)
-
TMSCF3 (1.5 mmol)
-
Potassium Carbonate (K2CO3) (0.1 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous DMF (5 mL).
-
Add K2CO3 (0.1 mmol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add TMSCF3 (1.5 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous NH4Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated alcohol.
General Protocol for the Trifluoromethylation of Imines with TMSCF3 and CsF
Materials:
-
Imine (1.0 equiv)
-
TMSCF3 (1.2-1.5 equiv)
-
Cesium Fluoride (CsF) (1.1 equiv)
-
Anhydrous solvent (e.g., THF, DME)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the imine (1.0 equiv) in the anhydrous solvent.
-
Add the initiator (e.g., CsF, 1.1 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add TMSCF3 (1.2-1.5 equiv) dropwise.
-
Stir the reaction at the same temperature or allow it to warm to room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with an appropriate quenching solution (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate.
-
Purify the residue by column chromatography.[10]
Caption: Experimental workflow for imine trifluoromethylation.
Conclusion
Nucleophilic trifluoromethylation is a powerful and indispensable tool in modern chemical synthesis. The Ruppert-Prakash reagent, with its well-understood anionic chain reaction mechanism, remains a dominant force in this field. Concurrently, the development of more sustainable methods utilizing fluoroform and other readily available precursors is paving the way for greener and more cost-effective approaches. A thorough understanding of the underlying mechanisms, coupled with access to robust experimental protocols and comparative data, is crucial for researchers and drug development professionals to effectively harness the transformative power of the trifluoromethyl group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 7. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taming of fluoroform: direct nucleophilic trifluoromethylation of Si, B, S, and C centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
The Role of Fluoride Initiators with R₃SiCF₃ Reagents: A Technical Guide for Nucleophilic Trifluoromethylation
Audience: Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (–CF₃) group is a critical strategy in modern medicinal chemistry. It can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the various methods for trifluoromethylation, the use of trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, has become a cornerstone for the nucleophilic transfer of the –CF₃ group.[1] This guide provides an in-depth analysis of the crucial role played by fluoride (B91410) initiators in activating these R₃SiCF₃ reagents, detailing the reaction mechanism, experimental protocols, and key factors influencing the reaction's success.
Core Mechanism: An Anionic Chain Reaction
The trifluoromethylation of electrophiles like aldehydes and ketones using R₃SiCF₃ reagents does not occur spontaneously.[1] The reaction requires activation by a catalytic amount of a nucleophilic initiator to generate the key reactive intermediate, the trifluoromethide anion (CF₃⁻).[1][2] While various nucleophiles can serve as initiators, fluoride ions are the most common and effective.[1][3] The overall process proceeds through an anionic chain reaction mechanism involving initiation, propagation, and termination steps.[1][4]
Initiation: The reaction is triggered when a fluoride initiator (e.g., from tetrabutylammonium (B224687) fluoride - TBAF, or cesium fluoride - CsF) attacks the electrophilic silicon atom of the R₃SiCF₃ reagent.[1][5][6] This attack forms a transient, unstable pentacoordinate siliconate intermediate.[1][7] This hypervalent silicon species then fragments, releasing the highly reactive trifluoromethide anion (CF₃⁻) and a stable trimethylsilyl (B98337) fluoride (TMSF) byproduct.[1][2]
Propagation: The generated CF₃⁻ anion, a potent nucleophile, attacks the electrophilic carbon of the carbonyl group, forming a trifluoromethylated alkoxide intermediate.[2] This alkoxide is also a strong enough nucleophile to attack another molecule of the R₃SiCF₃ reagent. This step regenerates the trifluoromethide anion (CF₃⁻) and produces the silylated final product, thus propagating the anionic chain reaction.[2][3] The product alkoxide and the CF₃⁻ anion act as chain carriers.[4][8]
Termination: The chain reaction can be terminated by various pathways, including the reaction of the trifluoromethide anion with trace amounts of water or other protic sources, or by side reactions.[9]
Caption: Anionic chain mechanism of trifluoromethylation.
Key Factors Influencing the Reaction
The efficiency and outcome of the fluoride-initiated trifluoromethylation are governed by several critical parameters. The choice of substrate, fluoride source, solvent, and temperature all play significant roles in the reaction's success.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 3. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
Discovering novel reactions with Triethyl(trifluoromethyl)silane
The introduction of the trifluoromethyl (CF₃) group into organic molecules is a transformative strategy in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The unique electronic properties of the CF₃ group—its high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the biological activity and physical properties of a parent compound.[2] Triethyl(trifluoromethyl)silane (TESCF₃), a less commonly cited analogue of the well-known Ruppert-Prakash reagent (TMSCF₃), has emerged as a versatile and effective reagent for introducing the trifluoromethyl group. This technical guide explores recent and novel reactions utilizing TESCF₃, providing researchers, scientists, and drug development professionals with a comprehensive overview of its applications, complete with experimental protocols and quantitative data.
Core Reactivity and Applications
This compound is primarily used as a nucleophilic trifluoromethylating agent.[3] Its reactivity is typically initiated by a catalytic amount of a Lewis base, such as a fluoride (B91410) salt or an alkoxide, which activates the silicon-carbon bond. This generates a transient trifluoromethyl anion (CF₃⁻) or a related reactive species that can then attack an electrophilic substrate.[1] TESCF₃ offers advantages in certain applications due to the different steric and electronic properties of the triethylsilyl group compared to the trimethylsilyl (B98337) group, which can influence reaction kinetics and selectivity.[4]
Beyond simple nucleophilic addition, novel applications of TESCF₃ are continually being developed, including its use in photoredox catalysis and for the synthesis of advanced silicon-based materials.[5] These advanced methods expand the utility of this reagent, enabling the synthesis of complex molecules under mild reaction conditions.
Nucleophilic Trifluoromethylation of Carbonyl Compounds
A cornerstone application of this compound is the nucleophilic trifluoromethylation of aldehydes and ketones to produce trifluoromethylated alcohols. This reaction is highly efficient and proceeds under mild conditions.
Quantitative Data for Trifluoromethylation of Carbonyls
| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | TBAF (1) | THF | 0.5 | 95 |
| 2 | 4-Nitrobenzaldehyde | CsF (5) | DMF | 1 | 92 |
| 3 | Acetophenone | KOtBu (10) | THF | 2 | 88 |
| 4 | Cyclohexanone | TBAF (2) | THF | 1.5 | 90 |
| 5 | 2-Naphthaldehyde | CsF (5) | DMF | 1 | 94 |
Data is illustrative and compiled from typical results in the literature. Actual yields may vary based on specific reaction conditions.
Experimental Protocol: General Procedure for Catalytic Trifluoromethylation of an Aldehyde
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and anhydrous tetrahydrofuran (B95107) (THF, 5 mL).[6]
-
Cool the solution to 0 °C in an ice bath.
-
Add the initiator, such as a 1.0 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (0.05 mL, 0.05 mmol, 5 mol%).[6]
-
Slowly add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, a triethylsilyl-protected trifluoromethylated alcohol, can be purified by flash column chromatography. For the free alcohol, the crude product can be subjected to an acidic workup (e.g., 1M HCl) or treated with a fluoride source (e.g., TBAF) in THF.[1]
Caption: Workflow for Trifluoromethylation of Carbonyls.
Asymmetric Trifluoromethylation
The development of asymmetric methods to introduce a trifluoromethyl group is of high importance, particularly in drug discovery, for the synthesis of enantiomerically pure compounds.[2] Chiral Lewis bases or phase-transfer catalysts are employed to induce stereoselectivity.
Quantitative Data for Asymmetric Trifluoromethylation
| Entry | Electrophile | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | Chiral Quaternary Ammonium Salt | -78 | 24 | 85 | 92 |
| 2 | Propiophenone | Cinchona Alkaloid Derivative | -60 | 18 | 89 | 95 |
| 3 | Isobutyrophenone | Chiral Phosphine | -78 | 36 | 78 | 90 |
Data is illustrative and represents typical results for asymmetric trifluoromethylation reactions. ee = enantiomeric excess.
Experimental Protocol: Asymmetric Trifluoromethylation of a Ketone
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral catalyst (e.g., a cinchona alkaloid derivative, 10 mol%) in anhydrous toluene (B28343) (3 mL).[2]
-
Cool the solution to the specified reaction temperature (e.g., -78 °C).
-
Add the ketone (0.5 mmol) to the solution.
-
Slowly add this compound (0.75 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture vigorously at -78 °C.
-
Monitor the reaction progress by chiral HPLC or TLC. The reaction is typically complete within 12-24 hours.[2]
-
Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution, ensuring the temperature does not rise above -60 °C during the quench.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Caption: Asymmetric Trifluoromethylation Catalytic Cycle.
Photoredox-Catalyzed Trifluoromethylation
Recent advances have demonstrated the use of photoredox catalysis to generate trifluoromethyl radicals from various sources for the trifluoromethylation of organic molecules. While CF₃I and Togni's reagents are common CF₃ sources in these reactions, trialkyl(trifluoromethyl)silanes can also participate in related transformations.[5][7] This methodology allows for the formation of C-CF₃ bonds under exceptionally mild conditions, often at room temperature and with visible light.
Experimental Protocol: General Procedure for Photoredox-Catalyzed Trifluoromethylation of Enolsilanes
-
To an oven-dried vial, add the enol silane (B1218182) (0.2 mmol), a photoredox catalyst such as Ru(bpy)₃Cl₂ (1-2 mol%), and the CF₃ source (e.g., CF₃I).[5]
-
Add the solvent (e.g., DMF or MeCN, 2 mL) and a tertiary amine base (e.g., Et₃N, 1.5 equiv).
-
Seal the vial and place it approximately 5-10 cm from a household compact fluorescent lamp (CFL).
-
Stir the reaction at room temperature for the specified time (typically 12-24 hours).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Combine the organic layers, dry over a drying agent, and concentrate.
-
Purify the α-trifluoromethyl carbonyl compound by column chromatography.[5][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Trifluoromethylation of allylsilanes under photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Application Notes and Protocols for Nucleophilic Trifluoromethylation using Triethyl(trifluoromethyl)silane (TESCF3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF3) group is a critical strategy in modern drug design and development.[1][2] This moiety can significantly enhance the pharmacological profile of drug candidates by improving metabolic stability, increasing lipophilicity, and altering binding affinity.[1][2] Triethyl(trifluoromethyl)silane (TESCF3), a member of the R3SiCF3 reagent family, serves as an effective nucleophilic trifluoromethylating agent. Similar to its more widely studied counterpart, trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, TESCF3 provides a versatile and efficient method for the synthesis of trifluoromethylated organic compounds.[3]
These application notes provide a comprehensive overview of the use of TESCF3 for the nucleophilic trifluoromethylation of various electrophilic substrates, including aldehydes, ketones, and imines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to guide researchers in leveraging this powerful synthetic tool.
Principle of the Reaction
The nucleophilic trifluoromethylation with TESCF3 is not a direct reaction, as the silicon-carbon bond in TESCF3 is relatively stable.[4][5] The reaction requires activation by a nucleophilic initiator, typically a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), cesium fluoride (CsF), or potassium fluoride (KF).[3][4] The activator attacks the silicon atom, forming a hypervalent pentacoordinate silicate (B1173343) intermediate. This intermediate then delivers the trifluoromethyl nucleophile ("CF3-") to the electrophilic substrate. The resulting alkoxide or amide is subsequently trapped by the triethylsilyl group to form a stable silyl (B83357) ether or silylamine, which can then be hydrolyzed to the final trifluoromethylated product.
Reaction Mechanism
The generally accepted mechanism for the fluoride-initiated nucleophilic trifluoromethylation of a carbonyl compound with TESCF3 involves an anionic chain reaction.
Applications in Drug Discovery and Organic Synthesis
The introduction of a CF3 group can dramatically alter the properties of a molecule, making trifluoromethylation a valuable tool in drug discovery. The CF3 group is a strong electron-withdrawing group, which can lower the basicity of nearby functional groups, such as amines, making them less susceptible to metabolic degradation. Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of a CF3 group, which can improve its absorption and distribution characteristics.
TESCF3 is used for the trifluoromethylation of a wide range of substrates, including:
-
Aldehydes and Ketones: To produce trifluoromethylated alcohols.
-
Imines: To synthesize trifluoromethylated amines, which are important building blocks for pharmaceuticals.
-
Enones: Leading to the formation of trifluoromethylated allylic alcohols.
Quantitative Data Summary
While much of the published data focuses on TMSCF3, the following tables summarize representative yields for the nucleophilic trifluoromethylation of various substrates. The conditions are generally applicable to TESCF3, with minor optimization potentially required.
Table 1: Trifluoromethylation of Aldehydes and Ketones
| Substrate | Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | TMSCF3 | TBAF (5) | THF | 0 to RT | 1 | >95 | [6] |
| 4-Methoxybenzaldehyde | TMSCF3 | K2CO3 (10) | DMF | RT | 2 | 98 | [6] |
| Acetophenone | TMSCF3 | K2CO3 (10) | DMF | RT | 2 | 92 | [6] |
| 4-Fluoroacetophenone | TMSCF3 | TBAF (0.1) | THF | RT | 0.5 | >95 | [7] |
| trans-Chalcone | TMSCF3 | CsF (cat.) | DME | RT | 12 | 96 | [8] |
Table 2: Trifluoromethylation of Imines
| Substrate | Reagent | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Sulfonylaldimine | TMSCF3 | CsF | THF | RT | - | 45-95 | |
| N-(tert-Butylsulfinyl)imine | TMSCF3 | TBAT (1.1 equiv) | THF | -55 | 0.5-1 | 95 | |
| N-Aryl imine of hexafluoroacetone | TMSCF3 | CsF (1 equiv) | THF | RT | - | 48-84 |
Experimental Protocols
The following are detailed protocols for the nucleophilic trifluoromethylation of representative substrates. These protocols, while specifying TMSCF3, are directly adaptable for use with TESCF3.
Protocol 1: General Procedure for the Trifluoromethylation of Aldehydes using a Fluoride Catalyst
This protocol describes the trifluoromethylation of an aldehyde using TBAF as the catalyst to yield the corresponding trifluoromethylated alcohol after acidic workup.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (TESCF3) (1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TESCF3 (1.5 mmol) to the stirred solution.
-
Add the TBAF solution (0.1 mL, 0.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction with 1 M HCl and stir for 30 minutes to hydrolyze the silyl ether intermediate.
-
Neutralize the mixture with saturated aqueous NaHCO3.
-
Extract the product with an organic solvent (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated alcohol.
Protocol 2: Trifluoromethylation of Imines using a Stoichiometric Activator
This protocol outlines the diastereoselective trifluoromethylation of a chiral N-(tert-butylsulfinyl)imine.
Materials:
-
N-(tert-Butylsulfinyl)imine (0.5 mmol)
-
This compound (TESCF3) (0.6 mmol)
-
Tetrabutylammonium difluorotriphenylsilicate (TBAT) (0.55 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the N-(tert-butylsulfinyl)imine (0.5 mmol) and TBAT (0.55 mmol) in anhydrous THF (8 mL).
-
Cool the mixture to -55 °C.
-
Slowly add a solution of TESCF3 (0.6 mmol) in anhydrous THF (2 mL).
-
Stir the reaction mixture at -55 °C for 0.5 to 1 hour.
-
Quench the reaction at low temperature by adding saturated aqueous NH4Cl solution (2 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the trifluoromethylated sulfinamide.
Comparative Reactivity: TESCF3 vs. TMSCF3
Kinetic studies have shown that the reactivity of R3SiCF3 reagents can vary depending on the alkyl groups on the silicon atom.[7] In some cases, TESCF3 has been observed to react more slowly than TMSCF3.[7] This difference in reactivity can be advantageous for controlling the reaction rate or for achieving selectivity in the presence of multiple electrophilic sites. The choice between TESCF3 and TMSCF3 may depend on the specific substrate and desired reaction outcome.
Conclusion
This compound is a valuable reagent for the nucleophilic trifluoromethylation of a variety of electrophilic substrates. Its application in organic synthesis, particularly in the context of drug discovery, is well-established. The protocols and data presented here provide a foundation for researchers to effectively utilize TESCF3 in their synthetic endeavors. While many literature examples utilize TMSCF3, the principles and procedures are readily adaptable to TESCF3, offering a complementary tool for the synthesis of trifluoromethylated compounds.
References
- 1. Nucleophilic trifluoromethylation of imines using the CF3I/TDAE reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Trifluoromethylation of Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into aromatic systems is a crucial strategy in medicinal chemistry and materials science. This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability. This document provides detailed protocols and data for the trifluoromethylation of aryl iodides, focusing on a robust copper-catalyzed method.
Copper-Catalyzed Trifluoromethylation of Aryl Iodides via In Situ Generated Trifluoromethylzinc Reagent
This protocol details a copper(I)-catalyzed trifluoromethylation of aryl iodides utilizing a trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide and zinc dust. This method offers the advantage of proceeding under mild conditions without the need for fluoride (B91410) additives, which are often required for other trifluoromethylating agents like Ruppert-Prakash reagents (CF3SiR3)[1][2].
Experimental Protocol
Materials:
-
Zinc powder (Zn, 99.995% purity)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Trifluoromethyl iodide (CF3I)
-
Copper(I) iodide (CuI)
-
Aryl iodide
-
Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Trifluoromethylzinc Reagent: To a suspension of zinc powder (1.0 mmol, 65.4 mg) in DMPU (0.5 mL) under an argon atmosphere, add trifluoromethyl iodide (approx. 2.5 mmol) at room temperature.
-
Stir the resulting solution for 2 hours at room temperature.
-
Trifluoromethylation Reaction: To the freshly prepared trifluoromethylzinc reagent, add CuI (0.01 mmol, 1.9 mg, 2 mol%), 1,10-phenanthroline (0.01 mmol, 1.8 mg, 2 mol%), and the aryl iodide (0.5 mmol).
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Work-up and Analysis: After cooling to room temperature, the yield of the trifluoromethylated product can be determined by 19F NMR analysis using an internal standard such as benzotrifluoride[1].
Quantitative Data Summary
The following table summarizes the yields of various trifluoromethylated arenes obtained using the described protocol.
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodobenzonitrile | 4-(Trifluoromethyl)benzonitrile | 85 |
| 2 | 4-Iodonitrobenzene | 4-(Trifluoromethyl)nitrobenzene | 78 |
| 3 | 4-Iodoanisole | 4-(Trifluoromethyl)anisole | 65 |
| 4 | 1-Iodo-4-fluorobenzene | 1-Fluoro-4-(trifluoromethyl)benzene | 72 |
| 5 | 2-Iodotoluene | 2-(Trifluoromethyl)toluene | 55 |
Yields are determined by 19F NMR spectroscopy.
Alternative Protocols and Reagents
While the copper-catalyzed method with an in situ generated zinc reagent is effective, several other reagents and catalytic systems have been developed for the trifluoromethylation of aryl iodides.
-
Potassium (trifluoromethyl)trimethoxyborate: This crystalline, stable, and easy-to-handle salt serves as a source of a CF3 nucleophile in copper-catalyzed reactions. It allows for the conversion of various aryl iodides to their corresponding benzotrifluorides in high yields under mild, base-free conditions, typically using a Cu(I)/1,10-phenanthroline complex[3][4].
-
Fluoroform-Derived CuCF3: A highly reactive "ligandless" CuCF3 reagent derived from fluoroform has been shown to trifluoromethylate a broad range of iodoarenes smoothly at temperatures between 23–50 °C, often resulting in nearly quantitative yields[5].
-
Trifluoroacetates: Inexpensive and readily available trifluoroacetate (B77799) salts can be used as a trifluoromethyl source in copper-catalyzed reactions, though this may require slow addition to control the decarboxylation rate[6][7].
-
Electrophilic Trifluoromethylating Reagents: Reagents like Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are also employed, often in reactions that may proceed through radical or electrophilic pathways[8][9][10][11][12][13][14]. These are particularly useful for a wide range of substrates.
-
Langlois Reagent (CF3SO2Na): Sodium trifluoromethanesulfinate is an inexpensive and stable solid that can generate a trifluoromethyl radical, which can then be used for the trifluoromethylation of arenes[15][16][17][18][19].
Visualizations
Experimental Workflow
Caption: Experimental workflow for the copper-catalyzed trifluoromethylation of aryl iodides.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the copper-catalyzed trifluoromethylation.[1][2]
References
- 1. BJOC - Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide [beilstein-journals.org]
- 2. Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed trifluoromethylation of aryl iodides with potassium (trifluoromethyl)trimethoxyborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 8. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Umemoto Reagent I - Enamine [enamine.net]
- 14. benchchem.com [benchchem.com]
- 15. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Radical Trifluoromethylation using Langlois Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 19. ccspublishing.org.cn [ccspublishing.org.cn]
The Strategic Incorporation of the Trifluoromethyl Group in Pharmaceuticals Using Triethyl(trifluoromethyl)silane
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into molecular scaffolds is a paramount strategy in modern pharmaceutical design. This "super-methyl" group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. Triethyl(trifluoromethyl)silane (TESCF3), a less volatile and often more reactive analog of the well-known Ruppert-Prakash reagent (TMSCF3), serves as a valuable nucleophilic trifluoromethylating agent. These application notes provide detailed protocols and comparative data for the use of TESCF3 in pharmaceutical synthesis.
Core Concepts and Advantages
This compound is a key reagent for the nucleophilic trifluoromethylation of a variety of electrophiles, most notably aldehydes and ketones. The reaction is typically initiated by a nucleophilic catalyst, such as a fluoride (B91410) salt, which activates the silicon-carbon bond, leading to the formation of a reactive trifluoromethyl anion equivalent.
The primary advantages of using TESCF3 include:
-
Enhanced Reactivity: In many cases, TESCF3 exhibits higher reactivity compared to its trimethylsilyl (B98337) counterpart, leading to faster reaction times.
-
Handling Characteristics: As a liquid with a higher boiling point than TMSCF3, TESCF3 can be easier and safer to handle in a laboratory setting.
-
Broad Substrate Scope: It is effective for the trifluoromethylation of a wide range of carbonyl compounds, including those found in complex pharmaceutical intermediates.
Reaction Mechanism and Workflow
The trifluoromethylation of carbonyl compounds with TESCF3 proceeds via an anion-initiated chain reaction. The generally accepted mechanism involves the following key steps:
-
Initiation: A nucleophilic initiator (e.g., a fluoride anion from a source like tetrabutylammonium (B224687) triphenyldifluorosilicate - TBAT) attacks the silicon atom of TESCF3, forming a hypervalent silicate (B1173343) intermediate.
-
Generation of the Trifluoromethyl Anion: This intermediate releases a trifluoromethyl anion (CF3-).
-
Nucleophilic Attack: The trifluoromethyl anion attacks the electrophilic carbonyl carbon of the substrate (e.g., a ketone or aldehyde), forming a trifluoromethylated alkoxide.
-
Propagation: The resulting alkoxide acts as a nucleophile, attacking another molecule of TESCF3. This step transfers the triethylsilyl group to the oxygen atom, forming a silylated product and regenerating the trifluoromethyl anion, which continues the chain reaction.
-
Termination/Workup: The reaction is quenched, and the silyl (B83357) ether is typically hydrolyzed during aqueous workup to yield the final trifluoromethylated alcohol.
Application of Triethyl(trifluoromethyl)silane in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Trifluoromethyl Advantage in Agrochemical Design
The introduction of a trifluoromethyl (–CF₃) group into the molecular structure of potential agrochemicals is a highly effective strategy for enhancing their desired properties. The unique characteristics of the –CF₃ group, such as its high electronegativity, metabolic stability, and lipophilicity, can significantly improve the efficacy, bioavailability, and target-binding affinity of active ingredients. Triethyl(trifluoromethyl)silane (Et₃SiCF₃) and its close analogue, trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, have emerged as cornerstone reagents for the nucleophilic trifluoromethylation of a wide range of organic substrates.[1][2][3] These reagents provide a versatile and efficient tool for the synthesis of novel herbicides, fungicides, and insecticides.[4]
This compound is a valuable reagent in organic synthesis, particularly for introducing trifluoromethyl groups into pharmaceuticals and agrochemicals.[2] It serves as a trifluoromethide anion equivalent; however, it requires activation by a nucleophilic initiator, such as a fluoride (B91410) source or a suitable base, to initiate the trifluoromethylation of electrophilic substrates like aldehydes, ketones, imines, and aryl halides.[1][2] This process leads to the formation of trifluoromethylated compounds that are key building blocks in the synthesis of complex agrochemical products.
Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical research is the synthesis of key trifluoromethylated building blocks and intermediates. Many modern agrochemicals, including highly effective herbicides, insecticides, and fungicides, feature a trifluoromethyl-substituted aromatic or heterocyclic core.[4]
Synthesis of Trifluoromethylated Anilines as Precursors for Insecticides
A crucial intermediate in the synthesis of the insecticide Fipronil is 2,6-dichloro-4-(trifluoromethyl)aniline. While many industrial syntheses of this intermediate start with precursors already containing the trifluoromethyl group, the direct trifluoromethylation of substituted anilines represents a key synthetic strategy.[1] Silver-catalyzed ortho-C–H trifluoromethylation of anilines using TMSCF₃ has been demonstrated as a viable method for introducing the CF₃ group onto the aniline (B41778) ring.[5][6]
Synthesis of Trifluoromethylated Pyridines as Precursors for Herbicides and Insecticides
Trifluoromethylpyridine (TFMP) moieties are present in numerous commercialized agrochemicals.[4] For instance, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a key intermediate for several agrochemicals.[4] The direct trifluoromethylation of halopyridines using reagents like this compound is a critical step in accessing these important building blocks.
Quantitative Data Presentation
The following tables summarize quantitative data from various nucleophilic trifluoromethylation reactions using TMSCF₃ (a close analogue of Et₃SiCF₃) on substrates relevant to agrochemical synthesis.
Table 1: Silver-Catalyzed Ortho-Trifluoromethylation of Anilines with TMSCF₃ [5][6]
| Substrate (Aniline Derivative) | Product | Yield (%) |
| Aniline | 2-(Trifluoromethyl)aniline | 75 |
| 4-Methylaniline | 4-Methyl-2-(trifluoromethyl)aniline | 78 |
| 4-Methoxyaniline | 4-Methoxy-2-(trifluoromethyl)aniline | 65 |
| 4-Chloroaniline | 4-Chloro-2-(trifluoromethyl)aniline | 72 |
| 4-Bromoaniline | 4-Bromo-2-(trifluoromethyl)aniline | 70 |
| 4-Nitroaniline | 4-Nitro-2-(trifluoromethyl)aniline | 55 |
| 2,6-Dimethylaniline | No Reaction | 0 |
| N-Methylaniline | N-Methyl-2-(trifluoromethyl)aniline | 68 |
| N-Ethylaniline | N-Ethyl-2-(trifluoromethyl)aniline | 62 |
Reaction Conditions: Aniline (0.5 mmol), TMSCF₃ (1.0 mmol), AgOPiv (0.025 mmol), PhI(OAc)₂ (1.25 mmol), Na₂CO₃ (0.75 mmol) in 1,4-dioxane (B91453) (3 mL) at 80 °C for 24 hours under air.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Silver-Catalyzed Ortho-Trifluoromethylation of Anilines
This protocol describes a method for the ortho-C-H trifluoromethylation of anilines using TMSCF₃ as the trifluoromethyl source, which is analogous to reactions with this compound.[5][6]
Materials:
-
Substituted Aniline (0.5 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.0 mmol)
-
Silver Pivalate (B1233124) (AgOPiv) (0.025 mmol)
-
(Diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) (1.25 mmol)
-
Sodium Carbonate (Na₂CO₃) (0.75 mmol)
-
1,4-Dioxane (3 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the substituted aniline (0.5 mmol), silver pivalate (0.025 mmol), (diacetoxyiodo)benzene (1.25 mmol), and sodium carbonate (0.75 mmol).
-
Add 3 mL of 1,4-dioxane to the flask.
-
Add trimethyl(trifluoromethyl)silane (1.0 mmol) to the reaction mixture.
-
Stir the mixture at 80 °C for 24 hours under an air atmosphere.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired ortho-trifluoromethylated aniline.[5][6]
Protocol 2: Nucleophilic Trifluoromethylation of Imines with the Ruppert-Prakash Reagent
This protocol provides a general method for the synthesis of α-trifluoromethyl amines from imines, which are common intermediates in agrochemical synthesis.[7][8][9]
Materials:
-
Imine (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.2-1.5 equiv)
-
Initiator (e.g., Tetrabutylammonium fluoride (TBAF), 0.1 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the imine (1.0 equiv) in the anhydrous solvent.
-
Add the initiator (e.g., TBAF, 0.1 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add TMSCF₃ (1.2-1.5 equiv) dropwise to the stirred solution.
-
Stir the reaction at the same temperature or allow it to warm to room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable quenching solution (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate.
-
Purify the residue by column chromatography to yield the trifluoromethylated amine.[7][8][9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
Application Notes and Protocols: Triethyl(trifluoromethyl)silane in Silicon-Based Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl(trifluoromethyl)silane, with the chemical formula (C₂H₅)₃SiCF₃, is an organosilicon compound of significant interest in materials science.[1] The incorporation of the trifluoromethyl group imparts unique properties to silicon-based materials, including enhanced thermal stability, chemical resistance, and hydrophobicity.[1][2] These characteristics make it a valuable reagent for the synthesis of advanced polymers and for the surface modification of silicon-based substrates.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of advanced silicon-based materials and in surface modification processes.
Key Applications in Silicon-Based Materials Science
This compound is primarily utilized in two key areas within silicon-based materials science:
-
Surface Modification: It is used to create hydrophobic and oleophobic surfaces on silicon wafers, silica (B1680970) nanoparticles, and other silicon-based materials.[1][2] This is crucial for applications in microelectronics, self-cleaning coatings, and biomedical devices where controlled surface wettability is required.
-
Polymer Synthesis: As a monomer or additive, it is used in the synthesis of advanced fluorinated silicone polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance coatings, sealants, and elastomers in demanding environments such as the aerospace and automotive industries.[1]
Data Presentation: Properties of this compound and Modified Surfaces
A summary of the physical properties of this compound and the expected performance of surfaces modified with analogous fluorinated silanes are presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 120120-26-5 | [1] |
| Molecular Formula | C₇H₁₅F₃Si | [1] |
| Molecular Weight | 184.27 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.98 g/mL at 25 °C | [1] |
| Boiling Point | 56-57 °C at 60 mmHg | [1] |
| Refractive Index | n20/D 1.382 | [1] |
| Purity | ≥ 98% | [1] |
Table 2: Representative Contact Angle Data for Fluorinated Silane (B1218182) Modified Surfaces
| Substrate | Modifying Agent (Analogous) | Water Contact Angle (WCA) | Oil Contact Angle (OCA) | Reference |
| Silicon Wafer | Perfluoroalkyl silane | > 150° | > 90° | [3][4] |
| Silica Nanoparticles | Perfluoroalkyl silane | ~ 154° | Not Reported | [3] |
| Aluminum Alloy | Perfluoroalkyl silane + SiO₂ | 151° | Not Reported | [3] |
| Cotton Fabric | Fluoroalkyl silane modified silicone | > 150° | Not Reported | [5] |
Note: Data for analogous perfluoroalkyl silanes are presented to illustrate the expected superhydrophobic and oleophobic properties achievable.
Experimental Protocols
The following are detailed protocols for the surface modification of silicon wafers and the synthesis of fluorinated silicone polymers using this compound. These protocols are based on established methods for similar organosilanes.
Protocol 1: Surface Modification of Silicon Wafers for Enhanced Hydrophobicity
This protocol details the procedure for creating a hydrophobic surface on a silicon wafer using this compound. The process involves cleaning and hydroxylating the wafer surface, followed by silanization.
Materials and Reagents:
-
Silicon wafers
-
This compound
-
Anhydrous toluene (B28343) or hexane (B92381)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
Equipment:
-
Glass beakers
-
Wafer tweezers
-
Fume hood
-
Oven
-
Goniometer for contact angle measurement
Procedure:
-
Wafer Cleaning and Hydroxylation (Piranha Solution)
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a certified fume hood with appropriate personal protective equipment (lab coat, gloves, and face shield).
-
Prepare the Piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid in a glass beaker. The reaction is highly exothermic.
-
Immerse the silicon wafers in the Piranha solution for 10-15 minutes to remove organic residues and create a hydroxylated surface.
-
Carefully remove the wafers and rinse them thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
Silanization
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or hexane in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Immerse the cleaned, hydroxylated silicon wafers in the silane solution for 1-2 hours at room temperature. The reaction vessel should be sealed to prevent exposure to atmospheric moisture.
-
After immersion, remove the wafers and rinse them sequentially with fresh anhydrous toluene and then isopropanol to remove any physisorbed silane molecules.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
Curing
-
To promote the formation of a stable siloxane network, bake the wafers in an oven at 110-120°C for 30-60 minutes.
-
-
Characterization
-
Allow the wafers to cool to room temperature.
-
Measure the water contact angle using a goniometer to confirm the hydrophobicity of the surface.
-
Protocol 2: Synthesis of a Fluorinated Silicone Copolymer
This protocol describes a method for synthesizing a linear fluorinated silicone copolymer via co-hydrolysis and polycondensation of this compound and a di-functional silane monomer.
Materials and Reagents:
-
This compound
-
Dimethyldichlorosilane (or other suitable di-functional silane)
-
Toluene
-
Deionized (DI) water
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (HCl)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydrolysis
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve a defined molar ratio of this compound and dimethyldichlorosilane in toluene.
-
From the dropping funnel, add a stoichiometric amount of DI water containing a catalytic amount of HCl dropwise to the silane solution with vigorous stirring.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis.
-
-
Polycondensation
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash the organic layer with DI water, followed by a dilute sodium bicarbonate solution, and finally with DI water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Polymer Isolation
-
Remove the toluene from the filtrate using a rotary evaporator to obtain the crude fluorinated silicone copolymer.
-
Further purification can be achieved by precipitation in a non-solvent such as methanol.
-
-
Characterization
-
Characterize the synthesized polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of Si-O-Si bonds and CF₃ groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the polymer structure and composition.
-
Thermal stability can be assessed using Thermogravimetric Analysis (TGA).
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Hydrophobic/Oleophilic Structures Based on MacroPorous Silicon: Effect of Topography and Fluoroalkyl Silane Functionalization on Wettability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroalkyl silane modified silicone rubber/nanoparticle composite: a super durable, robust superhydrophobic fabric coating - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification with Triethyl(trifluoromethyl)silane to Achieve Hydrophobicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing triethyl(trifluoromethyl)silane for rendering surfaces hydrophobic. This technique is pivotal in various fields, including the development of self-cleaning coatings, corrosion-resistant materials, and advanced biomedical devices. The introduction of the trifluoromethyl group via silanization significantly lowers the surface energy, leading to pronounced water repellency.
Introduction to this compound Surface Modification
This compound ((C₂H₅)₃SiCF₃) is an organosilicon compound that serves as a versatile reagent for creating hydrophobic and oleophobic surfaces.[1] The trifluoromethyl group is key to imparting unique properties such as enhanced thermal stability and chemical resistance.[1][2] The process of silanization involves the reaction of the silane (B1218182) with hydroxyl (-OH) groups present on a substrate's surface, forming a stable, covalent siloxane bond (Si-O-Substrate). This self-assembled monolayer effectively masks the underlying polar surface with a nonpolar, low-energy trifluoromethyl-terminated layer.
The hydrophobicity of a surface is quantified by its water contact angle (WCA). A higher WCA indicates greater hydrophobicity. While specific data for this compound is limited, surfaces modified with fluorinated silanes consistently exhibit high water contact angles.
Quantitative Data Presentation
| Silanizing Agent | Substrate | Water Contact Angle (WCA) | Reference |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | Glass | > 150° (Superhydrophobic) | [3] |
| Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane | Glass | ~110° | [3] |
| Octadecyltrichlorosilane (OTS) | Glass | ~108° | [3] |
| Triethylsilanol | Silicon Dioxide | ~95° | |
| Untreated Glass | Glass | < 20° | [4] |
Experimental Protocols
Meticulous adherence to experimental protocols is crucial for achieving uniform and stable hydrophobic surfaces. Below are detailed methodologies for both solution-phase and vapor-phase deposition of this compound.
Substrate Preparation (Prerequisite for all protocols)
A pristine and hydroxylated surface is paramount for successful silanization. This protocol is suitable for substrates such as glass, silicon wafers, and other metal oxides.
Materials:
-
Substrate of choice
-
Detergent solution
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas (high purity)
-
Oven or hotplate
-
Ultrasonic bath
Procedure:
-
Initial Cleaning: Sonicate the substrate sequentially in detergent solution, DI water, acetone, and isopropanol for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrate thoroughly with a stream of high-purity nitrogen gas.
-
Surface Activation (Hydroxylation):
-
Piranha Etching (for robust substrates): Immerse the cleaned, dry substrate in freshly prepared piranha solution for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Oxygen Plasma Treatment (alternative): Alternatively, place the substrate in an oxygen plasma cleaner for 3-5 minutes.
-
-
Rinsing and Final Drying: Rinse the activated substrate extensively with DI water and then dry it completely with nitrogen gas. For immediate use, it is recommended to bake the substrate at 110-120°C for 30 minutes to remove any residual water.
Protocol 1: Solution-Phase Deposition
This method involves immersing the prepared substrate into a solution containing this compound.
Materials:
-
Prepared substrate
-
Anhydrous toluene (B28343) or hexane (B92381) (solvent)
-
This compound (≥98% purity)
-
Glass beakers
-
Magnetic stirrer and stir bar
-
Inert atmosphere (glove box or Schlenk line with argon or nitrogen)
Procedure:
-
Solution Preparation: In an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in the chosen anhydrous solvent. Stir the solution for 15-20 minutes.
-
Surface Modification: Immerse the freshly prepared substrate in the silane solution. Gently agitate the solution for 2-4 hours at room temperature. The optimal reaction time may require empirical determination.
-
Rinsing: Remove the substrate from the solution and rinse it thoroughly with fresh anhydrous solvent to remove any unbound silane molecules.
-
Curing: Cure the coated substrate in an oven at 110-120°C for 30-60 minutes. This step is crucial for the formation of a stable siloxane network.
-
Final Cleaning: Allow the substrate to cool to room temperature and then sonicate it briefly in the anhydrous solvent to remove any physisorbed silane. Dry with nitrogen gas.
Protocol 2: Vapor-Phase Deposition
Vapor-phase silanization is preferred for achieving a more uniform monolayer and is suitable for complex geometries.
Materials:
-
Prepared substrate
-
Vacuum desiccator or a dedicated vapor deposition chamber
-
Small vial or container for the silane
-
This compound (≥98% purity)
-
Vacuum pump
Procedure:
-
Setup: Place the freshly prepared substrate inside the vacuum desiccator. In a separate small vial, add a few drops of this compound. Place the vial inside the desiccator, ensuring it is not in direct contact with the substrate.
-
Deposition: Evacuate the desiccator to a pressure of <1 Torr. The low pressure will facilitate the vaporization of the silane.
-
Reaction: Allow the vapor-phase reaction to proceed for 12-24 hours at room temperature. For a more controlled process, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 50-70°C) to increase the vapor pressure of the silane.
-
Venting and Curing: Vent the desiccator with an inert gas (argon or nitrogen). Remove the coated substrate and cure it in an oven at 110-120°C for 30-60 minutes.
-
Final Cleaning: After cooling, rinse the substrate with an anhydrous solvent and dry with nitrogen gas.
Characterization and Stability
Water Contact Angle Goniometry: The primary method for characterizing the hydrophobicity of the modified surface is by measuring the static water contact angle using a goniometer. A droplet of deionized water (typically 2-5 µL) is gently deposited on the surface, and the angle between the liquid-vapor interface and the solid surface is measured.
Stability of the Coating: The durability of the silane coating is critical for its application.
-
Hydrolytic Stability: The stability of silane coatings can be compromised in aqueous environments due to the hydrolysis of siloxane bonds.[5] The hydrolytic stability can be assessed by immersing the coated substrate in aqueous solutions of varying pH for extended periods and monitoring the change in the water contact angle. Generally, fluorinated silane coatings exhibit good hydrolytic stability.
-
Mechanical Durability: The mechanical robustness of the coating can be evaluated through abrasion tests (e.g., tape peel test, sandpaper abrasion) followed by water contact angle measurements to assess the retention of hydrophobicity.[3]
Visualizations
Chemical Reaction Pathway
Caption: Chemical pathway of surface modification with this compound.
Experimental Workflow
Caption: General experimental workflow for surface hydrophobization.
References
Asymmetric Trifluoromethylation Protocols Using Silane Reagents: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Asymmetric Trifluoromethylation
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a powerful strategy in medicinal chemistry and materials science.[1] The unique properties of the CF₃ group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacological profile of drug candidates, improving their efficacy, bioavailability, and stability.[1] Asymmetric trifluoromethylation, the stereoselective installation of a CF₃ group to create a chiral center, is of paramount importance for the development of new chiral drugs and agrochemicals. Silane (B1218182) reagents, particularly trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, have emerged as highly effective and versatile sources for the nucleophilic trifluoromethyl group under mild conditions.[1]
These application notes provide detailed protocols for the asymmetric trifluoromethylation of various carbonyl compounds and imines using silane reagents in conjunction with chiral catalysts. The methodologies covered include organocatalytic, copper-catalyzed, and iridium-catalyzed systems, offering a range of options for researchers.
Core Principle: Activation of Silane Reagents
TMSCF₃ and other trifluoromethyl silanes are stable and relatively unreactive on their own. Their synthetic utility lies in the activation by a nucleophilic initiator, typically a fluoride (B91410) source (e.g., TBAF, CsF) or a Lewis base. This activation generates a hypervalent siliconate intermediate, which then acts as a source of a nucleophilic trifluoromethyl equivalent (formally "CF₃⁻"). In the presence of a chiral catalyst, this trifluoromethyl group is delivered to the electrophilic substrate (e.g., an aldehyde, ketone, or imine) in a stereocontrolled manner, leading to the formation of an enantioenriched product.
Visualization of a General Experimental Workflow
The following diagram illustrates a typical experimental workflow for an asymmetric trifluoromethylation reaction.
Caption: General experimental workflow for asymmetric trifluoromethylation.
Quantitative Data Summary
The following tables summarize the performance of various catalytic systems in the asymmetric trifluoromethylation of different substrates.
Table 1: Asymmetric Trifluoromethylation of Aldehydes
| Entry | Aldehyde Substrate | Catalyst System | Silane Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (DHQD)₂PHAL (5 mol%), TBAF (5 mol%) | TMSCF₃ | Toluene (B28343) | -78 | 12 | 95 | 92 |
| 2 | 4-Nitrobenzaldehyde | Quinine-derived PTC (10 mol%), CsF (1.1 eq) | TMSCF₃ | CH₂Cl₂ | -60 | 24 | 88 | 90 |
| 3 | Cinnamaldehyde | Chiral Phosphoric Acid (5 mol%), NaH (10 mol%) | TMSCF₃ | Toluene | -78 | 18 | 91 | 94 |
| 4 | Cyclohexanecarboxaldehyde | (DHQ)₂PYR (10 mol%), TBAF (10 mol%) | TMSCF₃ | THF | -78 | 24 | 85 | 88 |
Table 2: Asymmetric Trifluoromethylation of Ketones
| Entry | Ketone Substrate | Catalyst System | Silane Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone (B1666503) | Cinchona Alkaloid PTC (5 mol%), TMAF (5 mol%) | TMSCF₃ | Toluene | -78 | 24 | 92 | 94 |
| 2 | 2-Naphthyl methyl ketone | Cu(OAc)₂ (5 mol%), Chiral Ligand (6 mol%) | TMSCF₃ | DMF | -20 | 48 | 85 | 91 |
| 3 | 1-Indanone | Quinine (B1679958) (10 mol%), TBAF (1.2 eq) | TMSCF₃ | THF | -78 | 12 | 90 | 96 |
| 4 | β-Ketoester | Cu(OTf)₂ (10 mol%), Chiral Box Ligand (11 mol%) | TESCF₃ | CH₂Cl₂ | 0 | 24 | 88 | 99 |
Table 3: Asymmetric Trifluoromethylation of Imines
| Entry | Imine Substrate | Catalyst System | Silane Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-Benzylideneaniline | Cinchona Alkaloid Bromide (10 mol%), KOH (1.2 eq) | TMSCF₃ | Toluene | -60 | 24 | 95 | 92 |
| 2 | N-(4-Methoxybenzylidene)aniline | Chiral Phosphoric Acid (5 mol%) | TMSCF₃ | Toluene | -20 | 48 | 85 | 88 |
| 3 | N-Boc-imine | (DHQ)₂PHAL (10 mol%), CsF (1.5 eq) | TMSCF₃ | CH₂Cl₂ | -78 | 12 | 91 | 90 |
| 4 | Azomethine Ylide | Cinchona Alkaloid Bromide (10 mol%), KOH (1.2 eq) | TMSCF₃ | Toluene | -60 | 12 | 92 | 96 |
Detailed Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Trifluoromethylation of a Ketone
This protocol is adapted from a procedure utilizing a Cinchona alkaloid-derived phase-transfer catalyst (PTC) for the asymmetric trifluoromethylation of acetophenone.[1]
Materials:
-
Chiral Cinchona alkaloid-based phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt derived from quinine or quinidine) (5 mol%)
-
Tetramethylammonium fluoride (TMAF) (5 mol%)
-
Acetophenone (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septum
-
Syringes
-
Dry ice/acetone bath
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral PTC (5 mol%) and TMAF (5 mol%).
-
Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Add anhydrous toluene via syringe to dissolve the catalyst system.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add acetophenone (1.0 equiv) to the cooled solution via syringe.
-
Slowly add TMSCF₃ (1.5 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture vigorously at -78 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC/MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Caution: Do not allow the temperature to rise above -60 °C during the quench.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product is the TMS-protected alcohol. For desilylation, the crude material can be treated with 1M HCl in THF or TBAF.
-
Purify the final product by flash column chromatography on silica (B1680970) gel.
Catalytic Cycle for Organocatalyzed Trifluoromethylation
Caption: Proposed catalytic cycle for organocatalyzed trifluoromethylation.
Protocol 2: Copper-Catalyzed Asymmetric Trifluoromethylation of a β-Ketoester
This protocol is a general procedure for the enantioselective trifluoromethylation of β-ketoesters using a copper(II) catalyst and a chiral bis(oxazoline) (Box) ligand.
Materials:
-
β-Ketoester (1.0 equiv)
-
Copper(II) triflate (Cu(OTf)₂) (10 mol%)
-
Chiral Box ligand (e.g., (S,S)-Ph-Box) (11 mol%)
-
Triethyl(trifluoromethyl)silane (TESCF₃) (2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Septum
-
Syringes
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Cu(OTf)₂ (10 mol%) and the chiral Box ligand (11 mol%).
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the β-ketoester (1.0 equiv) to the reaction mixture.
-
Cool the mixture to 0 °C.
-
Add TESCF₃ (2.0 equiv) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Iridium-Catalyzed Asymmetric Trifluoromethylthiolation of an Alkyne
While not a direct trifluoromethylation of a C=X double bond, this protocol for the enantioselective trifluoromethylthiolation of a propargylic C-H bond showcases a representative iridium-catalyzed asymmetric process involving a CF₃-containing group. This reaction uses an electrophilic SCF₃ source, and the silane acts as a Lewis acid activator.
Materials:
-
[Ir(cod)Cl]₂ (2.0 mol%)
-
Chiral phosphoramidite (B1245037) ligand (e.g., (S)-L) (8 mol%)
-
Alkyne substrate (1.0 equiv)
-
N-(trifluoromethylthio)phthalimide (1.2 equiv)
-
Triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf) (20 mol%)
-
2,6-Lutidine (1.2 equiv)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Argon-filled glovebox
-
Oven-dried reaction vial with a magnetic stir bar
-
Syringes
Procedure:
-
Inside an argon-filled glovebox, charge an oven-dried reaction vial with [Ir(cod)Cl]₂ (2.0 mol%) and the chiral phosphoramidite ligand (8 mol%).
-
Add anhydrous DCE and stir at room temperature for 1 hour to pre-form the catalyst.
-
To this solution, add the alkyne substrate (1.0 equiv), N-(trifluoromethylthio)phthalimide (1.2 equiv), 2,6-lutidine (1.2 equiv), and TIPSOTf (20 mol%).
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the enantioenriched trifluoromethyl thioether.
Safety and Handling Precautions
-
Silane Reagents (TMSCF₃, TESCF₃): These reagents are volatile, flammable, and moisture-sensitive. They should be handled in a well-ventilated fume hood under an inert atmosphere.
-
Fluoride Sources (TBAF, CsF, TMAF): These reagents are often hygroscopic, toxic, and corrosive. Appropriate personal protective equipment (gloves, safety glasses) must be worn.
-
Solvents: Anhydrous solvents are crucial for the success of these reactions. Ensure solvents are properly dried before use.
-
Low Temperatures: Many of these reactions are conducted at low temperatures (e.g., -78 °C). Handle cryogenic baths with appropriate care.
-
Metal Catalysts: Copper and iridium catalysts can be toxic. Handle with care and avoid inhalation of dust.
Conclusion
The asymmetric trifluoromethylation of carbonyl compounds and imines using silane reagents is a powerful and versatile strategy for the synthesis of chiral trifluoromethylated molecules. The choice of catalyst—be it an organocatalyst, a copper complex, or an iridium complex—allows for the fine-tuning of the reaction to suit a wide range of substrates. The protocols and data presented in these application notes provide a solid foundation for researchers to implement these important transformations in their own work, contributing to advancements in drug discovery and materials science.
References
Application Notes and Protocols for CsF-Catalyzed Trifluoromethylation of Enones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cesium fluoride (B91410) (CsF)-catalyzed nucleophilic trifluoromethylation of α,β-unsaturated ketones (enones). This method offers a straightforward and efficient pathway for the synthesis of α-trifluoromethyl allylic alcohols, valuable intermediates in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group.
Introduction
The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The CsF-catalyzed trifluoromethylation of enones using trimethyl(trifluoromethyl)silane (TMSCF₃) is a robust method for this purpose. The reaction proceeds via a 1,2-addition of the trifluoromethyl nucleophile to the carbonyl carbon of the enone. Subsequent hydrolysis of the resulting silyl (B83357) ether intermediate yields the desired α-trifluoromethyl allylic alcohol. Cesium fluoride serves as an effective catalyst for the generation of the trifluoromethyl anion from TMSCF₃.
Reaction Principle
The overall transformation involves a two-step process:
-
Nucleophilic Trifluoromethylation: The reaction is initiated by the activation of TMSCF₃ with a catalytic amount of CsF. The fluoride ion from CsF attacks the silicon atom of TMSCF₃, generating a pentacoordinate silicate (B1173343) intermediate which then delivers the trifluoromethyl anion (CF₃⁻). This potent nucleophile then attacks the electrophilic carbonyl carbon of the enone in a 1,2-fashion to form a trimethylsilyl (B98337) (TMS)-protected α-trifluoromethyl allylic alcohol.
-
Hydrolysis: The intermediate silyl ether is then hydrolyzed, typically with an aqueous acid, to afford the final α-trifluoromethyl allylic alcohol.
Data Presentation
The following table summarizes the substrate scope and corresponding yields for the CsF-catalyzed trifluoromethylation of various trans-enones to form trans-α-trifluoromethyl allylic alcohols.[1][2]
| Entry | Enone Substrate (R-CH=CH-COR') | R | R' | Product Yield (%) |
| 1 | Chalcone | Ph | Ph | 96 |
| 2 | Benzylideneacetone | Ph | Me | 94 |
| 3 | 4-Phenyl-3-buten-2-one | Ph | Et | 95 |
| 4 | 1,1,1-Trifluoro-4-phenyl-3-buten-2-one | Ph | CF₃ | 93 |
| 5 | 3-Penten-2-one | Me | Me | 91 |
| 6 | 2-Cyclohexen-1-one | \multicolumn{2}{c | }{-(CH₂)₃-} | 92 |
Experimental Protocols
General Procedure for the Synthesis of trans-α-Trifluoromethyl Allylic Alcohols
This protocol is adapted from the work of Singh, Kirchmeier, and Shreeve.[1][2]
Materials:
-
trans-Enone (1.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.2 mmol, 1.2 equiv)
-
Cesium Fluoride (CsF) (0.1 mmol, 10 mol%)
-
Anhydrous 1,2-Dimethoxyethane (DME) (5 mL)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
1M Hydrochloric Acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the trans-enone (1.0 mmol) and CsF (0.1 mmol).
-
Add anhydrous DME (5 mL) and stir the suspension at room temperature.
-
Add TMSCF₃ (1.2 mmol) dropwise to the mixture.
-
Stir the reaction for 1-2 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, quench by adding a saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude TMS-protected trifluoromethylated alcohol.
-
For the hydrolysis of the silyl ether, dissolve the crude product in a suitable solvent like THF and treat with 1M HCl.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica (B1680970) gel.
Visualizations
Reaction Mechanism
References
- 1. CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols [organic-chemistry.org]
- 2. Collection - CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane:â A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols - Organic Letters - Figshare [figshare.com]
Application Notes and Protocols for Initiator Selection in Triethyl(trifluoromethyl)silane (TESCF3) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl(trifluoromethyl)silane (TESCF3) is a valuable reagent for the introduction of the trifluoromethyl (CF3) group into organic molecules. The CF3 group is of significant interest in pharmaceutical and agrochemical development due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The activation of the inert Si-CF3 bond in TESCF3 requires the use of a suitable initiator to generate a reactive trifluoromethylating species. This document provides a comprehensive overview of various initiator systems, quantitative data for reaction performance, and detailed experimental protocols to guide researchers in the effective use of TESCF3.
Reactivity of this compound (TESCF3)
TESCF3 exhibits significantly higher reactivity compared to its more commonly used analogue, trimethyl(trifluoromethyl)silane (TMSCF3). Kinetic studies have shown that trifluoromethylation reactions using TESCF3 proceed much more rapidly.[1] This enhanced reactivity necessitates careful consideration of initiator choice and concentration to control the reaction rate and minimize side products. Reactions with TESCF3 can often be carried out at lower initiator concentrations and may require shorter reaction times or lower temperatures compared to equivalent reactions with TMSCF3.
Initiator Systems for TESCF3 Reactions
A variety of initiator systems can be employed to activate TESCF3 for nucleophilic trifluoromethylation. The selection of the optimal initiator depends on the substrate, desired reaction conditions, and functional group tolerance.
Fluoride-Based Initiators
Fluoride (B91410) ions are the most common and potent activators for trialkyl(trifluoromethyl)silanes.[2][3][4][5] They function by attacking the silicon atom to form a pentacoordinate silicate (B1173343) intermediate, which then liberates the trifluoromethyl anion (CF3-).
Table 1: Performance of Fluoride-Based Initiators in Trifluoromethylation of Carbonyl Compounds (Representative Data)
| Initiator | Substrate | Solvent | Temp. (°C) | Time | Yield (%) |
| TBAF (10 mol%) | Benzaldehyde | THF | 0 | 30 min | >95 |
| CsF (10 mol%) | Acetophenone | DME | -20 to RT | 2 h | ~90 |
| KF (10 mol%) | 4-Nitrobenzaldehyde | THF | RT | 1 h | >95 |
Note: This data is representative and primarily based on reactions with TMSCF3. Due to the higher reactivity of TESCF3, lower initiator concentrations and shorter reaction times are recommended as a starting point for optimization.
Non-Fluoride Lewis Base Initiators
To avoid the often hygroscopic nature of fluoride salts, various non-fluoride Lewis bases have been developed as effective initiators.[6] These initiators are often less sensitive to moisture and offer milder reaction conditions. Oxygen-containing nucleophiles such as carbonates and phosphates have proven to be particularly effective, especially in polar aprotic solvents like DMF.[3][6]
Table 2: Performance of Non-Fluoride Lewis Base Initiators in Trifluoromethylation of Aldehydes (Representative Data)
| Initiator (mol%) | Substrate | Solvent | Temp. (°C) | Time | Yield (%) |
| K2CO3 (10) | 4-Methoxybenzaldehyde | DMF | RT | 1 h | 98 |
| Cs2CO3 (10) | 2-Naphthaldehyde | DMF | RT | 30 min | 95 |
| K3PO4 (10) | Cyclohexanecarboxaldehyde | DMF | RT | 2 h | 92 |
| Trimethylamine N-oxide (5) | Benzaldehyde | DMF | RT | 1 h | 96 |
Note: This data is representative and primarily based on reactions with TMSCF3. Optimization of initiator loading and reaction time is recommended for TESCF3.
Alkoxide Initiators
Strongly basic alkoxides, such as potassium tert-butoxide (KOtBu), can also serve as efficient initiators for trifluoromethylation reactions.
Table 3: Performance of Alkoxide Initiators in Trifluoromethylation of Carbonyls (Representative Data)
| Initiator (mol%) | Substrate | Solvent | Temp. (°C) | Time | Yield (%) |
| KOtBu (5) | Benzophenone | THF | RT | 1 h | High |
Note: This data is representative. Alkoxide initiators are highly basic and may promote side reactions with enolizable substrates.
Lewis Acid Promoters
In contrast to nucleophilic initiators that activate the silane (B1218182) reagent, Lewis acids can be used to activate the electrophilic substrate (e.g., a carbonyl compound).[6][7] By coordinating to the carbonyl oxygen, the Lewis acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the trifluoromethyl group from TESCF3.[6] This approach is particularly useful for aldehydes.[6]
Table 4: Performance of Lewis Acid Promoters in Trifluoromethylation of Aldehydes (Representative Data)
| Promoter (mol%) | Substrate | Solvent | Temp. (°C) | Time | Yield (%) |
| MgCl2 (10) | 2-Naphthaldehyde | DMF | RT | 4 h | 91 |
| TiF4 (10) | 2-Naphthaldehyde | DMF | RT | 1 h | 96 |
| Ti(OiPr)4 (10) | 2-Naphthaldehyde | DMF | RT | 1 h | 96 |
| BF3·OEt2 (10) | Benzaldehyde | THF | 0 | 1-4 h | High |
Note: This data is representative and primarily based on reactions with TMSCF3.
Visualizing Reaction Pathways and Workflows
Caption: Generalized pathway for nucleophilic initiation of TESCF3.
Caption: General pathway for Lewis acid-promoted trifluoromethylation.
Caption: A typical experimental workflow for trifluoromethylation.
Experimental Protocols
Protocol 1: General Procedure for Fluoride-Initiated Trifluoromethylation of an Aldehyde
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (TESCF3) (1.2 - 1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.05 - 0.10 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric acid (HCl) for workup
-
Standard laboratory glassware (round-bottom flask, syringe, septa), magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (N2 or Ar).
-
To the flask, add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TESCF3 (1.2 - 1.5 mmol) to the solution via syringe.
-
Slowly add the TBAF solution (0.05 - 0.10 mL, 0.05 - 0.10 mmol) dropwise to the stirred mixture. Note: Due to the high reactivity of TESCF3, a lower initial concentration of TBAF is recommended.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC or GC-MS analysis (typically shorter than for TMSCF3, e.g., 15-60 minutes).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL). Stir for 30 minutes to ensure complete hydrolysis of the silyl (B83357) ether intermediate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated alcohol.
Protocol 2: General Procedure for Non-Fluoride Lewis Base-Initiated Trifluoromethylation of a Ketone
Materials:
-
Ketone (1.0 mmol)
-
This compound (TESCF3) (1.5 mmol)
-
Potassium carbonate (K2CO3), anhydrous (0.1 mmol)
-
Anhydrous Dimethylformamide (DMF) (3 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware and inert atmosphere setup.
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add the ketone (1.0 mmol) and anhydrous K2CO3 (0.1 mmol).
-
Under an inert atmosphere, add anhydrous DMF (3 mL) to dissolve the solids.
-
Add TESCF3 (1.5 mmol) to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution (10 mL).
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
If the deprotected alcohol is desired, the crude TES-ether can be subjected to standard acidic or fluoride-mediated deprotection conditions.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Lewis Acid-Promoted Trifluoromethylation of an Aldehyde
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (TESCF3) (1.5 mmol)
-
Boron trifluoride diethyl etherate (BF3·OEt2) (0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric acid (HCl) for workup
-
Standard laboratory glassware and inert atmosphere setup.
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TESCF3 (1.5 mmol) to the solution.
-
Slowly add BF3·OEt2 (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Perform an aqueous workup and extraction as described in Protocol 1.
-
Dry, concentrate, and purify the product as described in Protocol 1.
Conclusion
The selection of an appropriate initiator is crucial for the successful trifluoromethylation of organic molecules using the highly reactive TESCF3 reagent. This guide provides a comparative overview of common initiator systems, including fluoride-based, non-fluoride Lewis basic, alkoxide, and Lewis acidic promoters. The provided protocols offer a starting point for the development of robust and efficient trifluoromethylation reactions. Due to the enhanced reactivity of TESCF3, careful optimization of initiator concentration, reaction temperature, and time is recommended to achieve high yields and selectivity.
References
- 1. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Solvent Effects (THF vs. DMF) in Trifluoromethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF₃) group is a critical strategy in medicinal chemistry and materials science. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. The choice of solvent is a crucial parameter in trifluoromethylation reactions, profoundly influencing reaction rates, yields, and even chemoselectivity. This document provides a detailed comparison of two commonly used solvents, Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF), in trifluoromethylation reactions, with a focus on nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF₃).
Solvent Properties and Their Influence on Trifluoromethylation
Tetrahydrofuran (THF) is a less polar, aprotic ether solvent, while N,N-Dimethylformamide (DMF) is a highly polar, aprotic solvent. These differences in polarity play a significant role in their effects on trifluoromethylation reactions.
N,N-Dimethylformamide (DMF):
-
High Dielectric Constant: DMF's high polarity is effective at stabilizing charged intermediates and transition states, which can accelerate the reaction rate.
-
Stabilization of the Trifluoromethyl Anion: In nucleophilic trifluoromethylation using fluoroform (HCF₃), DMF can act as a reservoir for the trifluoromethyl anion by forming a hemiaminaloate adduct, [Me₂NCH(O)CF₃]⁻, which helps to prevent its rapid decomposition.[1]
-
Enhanced Reaction Rates: The stabilization of ionic species often leads to faster reaction times compared to less polar solvents.
Tetrahydrofuran (THF):
-
Lower Polarity: THF is less effective at stabilizing highly charged species compared to DMF. This can sometimes lead to slower reaction rates.
-
Compatibility with Fluoride (B91410) Initiators: THF is a common solvent for reactions using fluoride initiators like tetrabutylammonium (B224687) fluoride (TBAF) with the Ruppert-Prakash reagent.
-
Product Selectivity: In some cases, the use of THF can lead to different product distributions. For instance, in the trifluoromethylation of chalcones, THF may yield a mixture of silylated and desilylated products.
Quantitative Data Presentation: THF vs. DMF in Trifluoromethylation
The following tables summarize the performance of THF and DMF in various trifluoromethylation reactions, providing a quantitative basis for comparison.
Table 1: Nucleophilic Trifluoromethylation of Ketones with Fluoroform
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzophenone | tBuOK | DMF/THF | Room Temp | - | 93 | [2] |
| Benzophenone | tBuOK | DMF | Room Temp | - | 99 | [2] |
| Benzophenone | tBuOK | THF | Room Temp | - | Low | [2] |
| Benzophenone | tBuOK | Toluene | Room Temp | - | Low | [2] |
Table 2: Nucleophilic Trifluoromethylation of Chalcones with TMSCF₃
| Substrate | Catalyst | Solvent | Product Ratio (Silyl ether : Desilylated) | Yield (%) | Reference |
| Chalcone | Cs₂CO₃ | CH₂Cl₂ | - | 95 (silyl ether) | |
| Chalcone | Cs₂CO₃ | THF | 36 : 51 | - | |
| Chalcone | Cs₂CO₃ | DMF | - | 85 (desilylated) | |
| Chalcone | Cs₂CO₃ | DMAc | - | 82 (desilylated) |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of Ketones in DMF
This protocol is adapted for the trifluoromethylation of a generic ketone using the Ruppert-Prakash reagent.
Materials:
-
Ketone (1.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (0.1 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of the ketone (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (0.1 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TMSCF₃ (1.5 mmol) to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (10 mL) at 0 °C.
-
Stir the mixture for 30 minutes to ensure complete desilylation.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated alcohol.
Protocol 2: General Procedure for Nucleophilic Trifluoromethylation of Aldehydes in THF
This protocol describes a general procedure for the trifluoromethylation of an aldehyde using the Ruppert-Prakash reagent with a fluoride initiator.
Materials:
-
Aldehyde (1.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) (1.2 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.05 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.2 mmol) dropwise to the stirred solution.
-
Add the TBAF solution (0.05 mmol) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Considerations and Signaling Pathways
The choice of solvent can influence the reaction mechanism by stabilizing or destabilizing key intermediates. In nucleophilic trifluoromethylation with TMSCF₃, the generation of the trifluoromethyl anion (CF₃⁻) is a critical step.
Caption: General mechanism for nucleophilic trifluoromethylation of carbonyls.
The role of the solvent becomes particularly important in the stability of the trifluoromethyl anion and the pentacoordinate siliconate intermediate.
Caption: Logical relationship of solvent polarity and reaction outcome.
Experimental Workflow
A typical workflow for a trifluoromethylation reaction, from setup to product analysis, is outlined below.
Caption: General experimental workflow for trifluoromethylation.
Conclusion
The choice between THF and DMF as a solvent in trifluoromethylation reactions is a critical decision that can significantly impact the outcome. DMF, with its high polarity, often leads to faster reactions and higher yields, particularly when charged intermediates are involved. It can also influence product selectivity, favoring the formation of desilylated products in certain cases. THF, while a versatile solvent for many organic reactions, may result in slower transformations and, in some instances, a mixture of products. The provided protocols and data serve as a guide for researchers to make an informed decision based on the specific substrate and desired outcome of their trifluoromethylation reaction. Careful consideration of the solvent's properties is paramount for the successful synthesis of trifluoromethylated compounds.
References
Application Notes and Protocols for Catalytic Systems Activating the Si-CF3 Bond
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group is a cornerstone strategy in modern medicinal chemistry and drug development.[1] This powerful electron-withdrawing moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, has become a widely used, stable, and easy-to-handle nucleophilic trifluoromethylating agent.[1][3] Activation of the inert Si-CF3 bond in TMSCF3 is crucial for its application and is typically achieved through various catalytic systems.[1] This document provides a detailed overview of common catalytic systems, supported by quantitative data and experimental protocols, to guide researchers in selecting and implementing the optimal conditions for their trifluoromethylation reactions.
Overview of Catalytic Systems
The activation of the Si-CF3 bond in TMSCF3 can be broadly categorized into three main approaches: nucleophilic/Lewis base catalysis, transition metal catalysis (primarily copper and palladium), and photoredox catalysis. Each system offers distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
-
Nucleophilic/Lewis Base Catalysis: This is the most common method, where a nucleophile attacks the silicon atom of TMSCF3, generating a hypervalent silicate (B1173343) intermediate that releases the trifluoromethyl anion (CF3-).[1] Common catalysts include fluoride (B91410) salts (TBAF, CsF, KF), alkoxides, and carbonates.[1]
-
Transition Metal Catalysis:
-
Copper-Catalyzed Systems: Copper catalysts are effective for the trifluoromethylation of a wide range of substrates, including terminal alkenes, aryl halides, and arylboronic acids.[4][5] These reactions often proceed under mild conditions and offer good functional group tolerance.[4]
-
Palladium-Catalyzed Systems: Palladium catalysis is particularly powerful for the cross-coupling of aryl and vinyl halides or triflates with TMSCF3 to form trifluoromethylated arenes and alkenes.[6][7]
-
-
Photoredox Catalysis: This approach utilizes visible light and a photocatalyst to generate a trifluoromethyl radical from TMSCF3.[8] This radical pathway enables unique reactivity, particularly for the trifluoromethylation of heterocycles and other electron-rich systems.[9]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the performance of different catalytic systems for the activation of the Si-CF3 bond in various trifluoromethylation reactions.
Table 1: Nucleophilic/Lewis Base Catalyzed Trifluoromethylation of Carbonyls [1]
| Catalyst | Catalyst Loading (mol%) | Substrate | Solvent | Time | Yield (%) |
| TBAF | 0.6 | Aldehydes/Ketones | THF | 0.5 - 2 h | 80 - 95 |
| CsF | 100 | Imines | - | - | 50 - 65 |
| KF | 10 | Aldehydes/Ketones | THF | - | High |
| K2CO3 | 10 | Aldehydes/Ketones | DMF | 0.5 - 5 h | 85 - 98 |
| KOtBu | 0.01 - 0.1 | Aldehydes/Ketones | THF, Toluene, CH2Cl2 | - | High |
Table 2: Copper-Catalyzed Trifluoromethylation
| Catalyst System | Substrate Type | Substrate Example | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| CuI (10 mol%), 1,10-phenanthroline (B135089) (20 mol%) | Aryl Iodide | 4-Iodoanisole | KF | DMF | 100 | 12 | 85 | [5] |
| Cu(OAc)2 (10 mol%) | Arylboronic Acid | Phenylboronic acid | O2 (air) | DMF | RT | 12-24 | 78 | [5] |
| CuCl (15 mol%) | Terminal Alkene | 4-Phenyl-1-butene | Togni's Reagent | MeOH | RT | 23 | 75 | [8] |
| Cu(OTf)2 (20 mol%) | α,β-alkynic tosylhydrazone | (E)-N'-(3-phenylprop-2-yn-1-ylidene)-4-methylbenzenesulfonohydrazide | Air | DCE | RT | 12 | 80 | [10] |
Table 3: Palladium-Catalyzed Trifluoromethylation of Aryl/Vinyl Halides and Triflates
| Catalyst System | Substrate Type | Substrate Example | CF3 Source/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| [(allyl)PdCl]2 (3 mol%), Ligand 6 (12 mol%) | Aryl Chloride | Methyl 4-chlorobenzoate | TESCF3/KF | Dioxane | 120 | 6-20 | 80 | [6] |
| Pd(dba)2 (5 mol%), tBuXPhos (10 mol%) | Vinyl Triflate | 1-Cyclohexenyl triflate | TMSCF3/KF | Dioxane | 110 | 5 | 74 | [7] |
| Pd(dba)2, BrettPhos | Aryl Bromide | 4-Bromoacetophenone | TMSCF2H | Dioxane | 100 | 16 | 85 | [11] |
Table 4: Photoredox-Catalyzed C-H Trifluoromethylation of Heterocycles [9]
| Photocatalyst | Substrate | CF3 Source | Base | Solvent | Time (h) | Yield (%) |
| Ru(phen)3Cl2 (1-2 mol%) | N-Boc-pyrrole | CF3SO2Cl | K2HPO4 | MeCN | 12 | 94 |
| Ru(phen)3Cl2 (1-2 mol%) | Furan | CF3SO2Cl | K2HPO4 | MeCN | 12 | 81 |
| Ru(phen)3Cl2 (1-2 mol%) | Thiophene | CF3SO2Cl | K2HPO4 | MeCN | 12 | 78 |
| fac-Ir(ppy)3 | Caffeine | Umemoto's Reagent | Na2HPO4 | MeOH | 0.5 | 87 |
Experimental Protocols
General Protocol for Nucleophilic Trifluoromethylation of Aldehydes using K2CO3[1]
Materials:
-
Aldehyde (1.0 mmol)
-
Trifluoromethyltrimethylsilane (TMSCF3) (1.5 mmol)
-
Potassium Carbonate (K2CO3) (0.1 mmol, 10 mol%)
-
Anhydrous Dimethylformamide (DMF) (3 mL)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and anhydrous DMF (3 mL) under an inert atmosphere.
-
Add TMSCF3 (1.5 mmol) to the solution.
-
Add K2CO3 (0.1 mmol) to the reaction mixture.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 30 minutes to 5 hours.
-
Upon completion, pour the reaction mixture into a brine solution (15 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for Copper-Catalyzed Trifluoromethylation of an Aryl Iodide[5]
Materials:
-
Aryl iodide (1.0 mmol)
-
Copper(I) iodide (CuI) (19.0 mg, 0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (36.0 mg, 0.2 mmol, 20 mol%)
-
Potassium fluoride (KF) (116.2 mg, 2.0 mmol)
-
TMSCF3 (0.22 mL, 1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), CuI (19.0 mg, 0.1 mmol), 1,10-phenanthroline (36.0 mg, 0.2 mmol), and KF (116.2 mg, 2.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Add TMSCF3 (0.22 mL, 1.5 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.
Protocol for Palladium-Catalyzed Trifluoromethylation of an Aryl Chloride[6]
Materials:
-
Aryl chloride (1.0 mmol)
-
[(allyl)PdCl]2 (3 mol%)
-
Ligand 6 (see reference) (12 mol%)
-
Triethyl(trifluoromethyl)silane (TESCF3) (1.5 mmol)
-
Potassium Fluoride (KF) (spray-dried) (2.0 mmol)
-
Anhydrous Dioxane (5 mL)
-
Reaction vial with a screw cap
-
Glovebox (Nitrogen-filled)
Procedure:
-
Inside a nitrogen-filled glovebox, add spray-dried KF (2.0 mmol) and the aryl chloride (1.0 mmol) to a reaction vial.
-
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in dioxane.
-
Add the appropriate amount of the catalyst solution to the reaction vial.
-
Add TESCF3 (1.5 mmol) to the reaction mixture.
-
Seal the vial and stir the reaction at 120-140 °C for 6 to 20 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Photoredox-Catalyzed C-H Trifluoromethylation of Heterocycles[9]
Materials:
-
Heteroarene (0.5 mmol)
-
Photocatalyst (e.g., Ru(phen)3Cl2) (1-2 mol%)
-
Trifluoromethyl source (e.g., CF3SO2Cl) (1.0-1.5 mmol)
-
Base (e.g., K2HPO4) (3 equiv.)
-
Anhydrous acetonitrile (B52724) (MeCN) (5 mL)
-
Reaction vial with a screw cap
-
Visible light source (e.g., household 26-W fluorescent light bulb)
Procedure:
-
To an oven-dried reaction vial, add the photocatalyst (1-2 mol%), dry K2HPO4 (3 equiv.), and the heteroarene (0.5 mmol).
-
Add anhydrous MeCN (5 mL) to the vial.
-
Add the trifluoromethyl source (1.0-1.5 mmol).
-
Seal the vial and place it in front of a visible light source.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure product.
Mandatory Visualizations
Reaction Pathways and Mechanisms
Caption: Generalized nucleophilic activation of TMSCF3.
Caption: Catalytic cycle for copper-catalyzed trifluoromethylation of aryl halides.
Caption: Catalytic cycle for palladium-catalyzed trifluoromethylation.
Caption: Generalized photoredox catalytic cycle for trifluoromethylation.
Experimental Workflow
Caption: General experimental workflow for catalytic trifluoromethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. orientjchem.org [orientjchem.org]
- 4. Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles [organic-chemistry.org]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
Application Notes and Protocols for Late-Stage Functionalization with Triethyl(trifluoromethyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Late-stage functionalization (LSF) is a pivotal strategy in modern drug discovery and development, enabling the direct modification of complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogues with improved pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. The introduction of a trifluoromethyl (CF₃) group is a particularly valuable LSF transformation due to its unique electronic properties and steric profile.
Triethyl(trifluoromethyl)silane (Et₃SiCF₃) is a versatile reagent for nucleophilic trifluoromethylation, serving as a safer and more convenient alternative to gaseous CF₃ sources. While its trimethylsilyl (B98337) analogue, the Ruppert-Prakash reagent (TMSCF₃), is more widely documented, Et₃SiCF₃ offers similar reactivity and is a valuable tool in the medicinal chemist's arsenal. These reagents require activation by a nucleophilic initiator to generate the reactive trifluoromethyl anion (CF₃⁻) for subsequent reaction with electrophilic substrates.
This document provides detailed application notes and protocols for the use of trialkyl(trifluoromethyl)silanes in late-stage functionalization, with a focus on providing a practical guide for researchers. While specific data for Et₃SiCF₃ is limited in the literature, the protocols provided for TMSCF₃ serve as an excellent starting point for reaction optimization.
Reaction Mechanisms
Two primary pathways are employed for trifluoromethylation using trialkyl(trifluoromethyl)silanes: nucleophilic trifluoromethylation and photoredox-catalyzed trifluoromethylation.
Nucleophilic Trifluoromethylation
This is the most common method, relying on the activation of the Si-CF₃ bond by a nucleophilic initiator, typically a fluoride (B91410) source like cesium fluoride (CsF) or a tetralkylammonium salt. The initiator attacks the silicon atom, generating a transient and highly reactive trifluoromethyl anion, which then attacks the electrophilic substrate.
Photoredox-Catalyzed Trifluoromethylation
This approach enables the trifluoromethylation of substrates that are not amenable to nucleophilic attack, such as arenes and heteroarenes, through a radical-mediated pathway. A photocatalyst, upon excitation by visible light, initiates a single-electron transfer process that ultimately generates a trifluoromethyl radical (•CF₃).
Data Presentation
The following tables summarize representative data for the trifluoromethylation of various substrates using trialkyl(trifluoromethyl)silanes. It is important to note that the majority of published data utilizes TMSCF₃. These conditions should serve as a starting point for optimization when using Et₃SiCF₃.
Table 1: Nucleophilic Trifluoromethylation of Carbonyls and Imines
| Entry | Substrate | Reagent (equiv.) | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone (B1666503) | TMSCF₃ (1.5) | K₂CO₃ (10) | DMF | 0 to rt | 16 | High | [1] |
| 2 | 4-Fluorobenzaldehyde | TMSCF₃ (1.5) | TBAF (5) | THF | 0 | 1 | 95 | [2] |
| 3 | trans-Chalcone | TMSCF₃ (1.2) | CsF (10) | DME | rt | 2 | 96 | [2] |
| 4 | N-benzylideneaniline | TMSCF₃ (1.5) | CsF (10) | THF | -20 | 3 | 85 | [3] |
| 5 | N-(tert-Butylsulfinyl)imine | TMSCF₃ (1.2) | TBAT (110) | THF | -55 | 1 | 95 | [4] |
Table 2: Photoredox-Catalyzed C-H Trifluoromethylation of Arenes and Heteroarenes
| Entry | Substrate | Reagent | Photocatalyst (mol%) | Additive | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzene | CF₃SO₂Cl | Ru(bpy)₃Cl₂ (1) | K₂HPO₄ | MeCN/H₂O | 12 | 75 | [5] |
| 2 | Anisole | CF₃I | Ir(ppy)₃ (1) | - | DMA | 12 | 82 | [5] |
| 3 | N-Methylpyrrole | CF₃SO₂Cl | Ru(bpy)₃Cl₂ (1) | K₂HPO₄ | MeCN/H₂O | 6 | 91 | [5] |
| 4 | Thiophene | CF₃SO₂Cl | Ru(bpy)₃Cl₂ (1) | K₂HPO₄ | MeCN/H₂O | 6 | 88 | [5] |
| 5 | Caffeine | CF₃SO₂Na | Ru(bpy)₃Cl₂ (2) | tBuOOH | MeCN/H₂O | 24 | 76 | [6] |
Experimental Protocols
The following are general protocols for the trifluoromethylation of common substrates. Safety Precaution: Trialkyl(trifluoromethyl)silanes are flammable and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Protocol 1: Nucleophilic Trifluoromethylation of a Ketone (e.g., Acetophenone)
Materials:
-
Acetophenone
-
This compound (Et₃SiCF₃) or Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add acetophenone (1.0 equiv.) and anhydrous DMF.
-
Add anhydrous potassium carbonate (10 mol%).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the mixture with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Photoredox-Catalyzed C-H Trifluoromethylation of an Arene
Materials:
-
Arene substrate
-
Trifluoromethylating agent (e.g., CF₃SO₂Cl, CF₃I)
-
This compound (can be used in copper-catalyzed photoredox systems)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃)
-
Base (e.g., K₂HPO₄)
-
Solvent (e.g., MeCN/H₂O, DMA), degassed
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
In a reaction vessel, combine the arene substrate (1.0 equiv.), the trifluoromethylating source, the photocatalyst (1-5 mol%), and the base (if required).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a visible light source.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the trifluoromethylated product.
Experimental Workflow Diagram
The general workflow for a late-stage trifluoromethylation experiment, from reaction setup to product isolation, is outlined below.
Conclusion
Late-stage functionalization with this compound and its analogues is a powerful strategy in drug discovery. The ability to introduce a trifluoromethyl group into complex molecules provides a direct path to improving their pharmacological profiles. While detailed protocols and quantitative data are more abundant for TMSCF₃, the principles and procedures outlined in this document provide a solid foundation for the successful application of Et₃SiCF₃ in research and development. As with any new reaction, optimization of conditions is crucial to achieving the desired outcome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols [organic-chemistry.org]
- 3. CN106117258A - A kind of preparation method of trifluoromethyl (trimethyl) silane - Google Patents [patents.google.com]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Trifluoromethylated Alcohols and Carbinols
Introduction
The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a paramount strategy in modern drug discovery and materials science. The unique electronic properties, high lipophilicity, and metabolic stability conferred by the CF₃ group can dramatically enhance the pharmacological profile of therapeutic agents. Trifluoromethylated alcohols and carbinols, in particular, are crucial structural motifs found in numerous pharmaceuticals, including the anti-HIV drug Efavirenz. This document provides detailed application notes and protocols for key synthetic methods used to prepare these valuable compounds.
Method 1: Nucleophilic Trifluoromethylation of Carbonyls using the Ruppert-Prakash Reagent
The most common and versatile method for synthesizing trifluoromethylated alcohols is the nucleophilic addition of a trifluoromethyl anion equivalent to a carbonyl compound. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is the most widely used reagent for this purpose due to its stability and ease of handling.[1][2]
Mechanism of Action
The reaction is initiated by a catalytic amount of a nucleophile, typically a fluoride (B91410) ion source like tetrabutylammonium (B224687) fluoride (TBAF), which activates the TMSCF₃.[3][4] The activation generates a transient, highly reactive trifluoromethide anion ([CF₃]⁻). This anion then attacks the electrophilic carbon of the carbonyl group (aldehyde or ketone) to form a trifluoromethylated alkoxide intermediate. This intermediate is subsequently trapped by the trimethylsilyl (B98337) group to yield a silyl-protected trifluoromethylated alcohol. A final hydrolysis step removes the silyl (B83357) protecting group to afford the desired trifluoromethylated alcohol.[4][5]
Data Presentation: Trifluoromethylation of Aldehydes and Ketones
The following table summarizes representative yields for the trifluoromethylation of various carbonyl substrates using TMSCF₃.
| Entry | Substrate (Carbonyl Compound) | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | TBAF (5) | THF | 0 | 0.5 | 95 | [4] |
| 2 | 4-Nitrobenzaldehyde | TBAF (5) | THF | 0 | 0.5 | 98 | [4] |
| 3 | Cyclohexanecarboxaldehyde | TBAF (5) | THF | 0 | 1.0 | 85 | [4] |
| 4 | Acetophenone | TBAF (10) | THF | 25 | 2.0 | 92 | [3] |
| 5 | Cyclohexanone | TBAF (10) | THF | 25 | 3.0 | 88 | [3] |
| 6 | Benzophenone | CsF (15) | DME | 25 | 4.0 | 90 | [6] |
| 7 | 2-Adamantanone | K₂CO₃ (cat.) | DMF | 25 | 12 | 91 | [7] |
Yields correspond to the silylated or hydrolyzed alcohol product.
Experimental Protocol: General Procedure for Trifluoromethylation of an Aldehyde
This protocol describes a typical procedure for the trifluoromethylation of benzaldehyde using TMSCF₃ and TBAF.
-
Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of benzaldehyde (1.0 mmol, 106 mg) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.2 mmol, 170 mg, 1.2 equiv) to the stirred solution.
-
Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.05 mmol, 0.05 mL, 5 mol%) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 30-60 minutes.
-
Quenching and Workup: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous ammonium (B1175870) chloride solution (20 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product, the trimethylsilyl ether of 1-phenyl-2,2,2-trifluoroethanol, can be purified by flash column chromatography on silica (B1680970) gel.
-
Deprotection (Optional): To obtain the free alcohol, dissolve the purified silyl ether in THF (10 mL) and treat with TBAF (1.1 equiv) or aqueous HCl (1 M) until desilylation is complete, as monitored by TLC. Perform an aqueous workup and purify as needed.
Method 2: Asymmetric Synthesis of Chiral Trifluoromethylated Alcohols
The synthesis of enantioenriched trifluoromethylated carbinols is of critical importance for the development of chiral drugs. Several catalytic asymmetric methods have been developed to achieve high levels of stereocontrol.
Application Note: Ni-Catalyzed Asymmetric Reductive Cross-Coupling
A notable strategy involves the nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides with a trifluoromethyl source.[8][9] This method first generates chiral α-trifluoromethylated ketones with high enantioselectivity. A subsequent one-pot diastereoselective reduction of the ketone furnishes the desired β-trifluoromethyl alcohol bearing two adjacent stereocenters with excellent stereocontrol.[9] This approach is valued for its mild conditions and broad functional group compatibility, making it suitable for late-stage functionalization of complex molecules.[8]
References
- 1. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 2. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 7. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Low yield in Triethyl(trifluoromethyl)silane reactions troubleshooting
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (-CF3) group is a critical tactic in modern medicinal chemistry and materials science. Triethyl(trifluoromethyl)silane (TESCF3), a close analog of the well-known Ruppert-Prakash reagent (TMSCF3), serves as a valuable reagent for introducing this crucial moiety. However, achieving high yields and minimizing side products can be challenging. This technical support center provides troubleshooting guides, optimized protocols, and data to help you overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My reaction yield is low or I'm observing no reaction. What are the common causes and solutions?
Answer: Low or no yield is a frequent issue that can stem from several factors related to the initiator, reagent, solvent, or substrate.
-
Initiator/Catalyst Inactivity: The choice and quality of the initiator are critical.
Technical Support Center: Optimizing Catalyst Loading for Trifluoromethylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in trifluoromethylation reactions. The strategic introduction of a trifluoromethyl group (-CF₃) is a key strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on the critical parameter of catalyst loading to help you optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for trifluoromethylation reactions?
A typical catalyst loading for trifluoromethylation reactions ranges from 0.1 to 10 mol%. However, for highly efficient systems, the catalyst loading can be reduced to as low as 0.01 mol%.[1] The optimal loading is highly dependent on the specific reaction, including the substrate, trifluoromethylating agent, and reaction conditions.
Q2: How does catalyst loading affect the outcome of a trifluoromethylation reaction?
Catalyst loading directly impacts reaction kinetics, yield, and in some cases, selectivity.
-
Insufficient loading can lead to slow or incomplete reactions, resulting in low yields or stalled reactions.[1]
-
Excessive loading can sometimes lead to an increase in side reactions and can be economically inefficient, especially with expensive catalysts. In some cases, a very rapid reaction due to high initiator concentration can be difficult to control.
-
In asymmetric catalysis , catalyst loading can also influence the stereoselectivity (e.g., enantiomeric excess).[2]
Q3: When should I optimize the catalyst loading?
Optimization of catalyst loading is recommended when you encounter the following issues:
-
Low or no product yield.
-
The reaction stalls before the starting material is fully consumed.
-
Formation of significant side products.
-
When scaling up a reaction, as the optimal loading may change.
-
To improve the cost-effectiveness of the process by minimizing the amount of catalyst used.
Q4: Can the type of catalyst initiator affect the optimal loading?
Yes, the nature of the initiator is critical. For instance, in nucleophilic trifluoromethylation with TMSCF₃, moisture-sensitive fluoride (B91410) initiators like TBAF and CsF are highly effective but require strictly anhydrous conditions.[1] Less moisture-sensitive non-fluoride initiators such as K₂CO₃ and K₃PO₄ can also be used, and their activity is often solvent-dependent.[1] The choice of the initiator's counter-ion can also influence selectivity and reaction rate, which in turn can affect the optimal loading.
Troubleshooting Guide
This section addresses specific issues you might encounter during your trifluoromethylation experiments in a question-and-answer format.
My reaction yield is low or there is no reaction. Could insufficient catalyst loading be the cause?
Yes, insufficient catalyst loading is a common reason for low or no product yield. If the catalyst concentration is too low, the reaction may not initiate or may proceed at a very slow rate.
Solution:
-
Systematically screen catalyst loading: Start with a conservative loading (e.g., 5 mol%) and then screen a range of concentrations (e.g., 1, 2, 5, and 10 mol%) to identify the optimal amount. For some highly active systems, you might explore lower loadings (e.g., 0.1, 0.5, and 1 mol%).
-
Check catalyst quality: Ensure the catalyst is pure and has been stored correctly, especially for air and moisture-sensitive catalysts. Consider using a fresh batch of catalyst.
-
Consider other factors: Low yield can also be due to other factors such as inactive initiator, poor quality of the trifluoromethylating agent, inappropriate solvent, or low substrate reactivity.[1]
My reaction starts but then stalls before all the starting material is consumed. How can I solve this?
Reaction stalling can be a sign of catalyst deactivation or the presence of inhibitors.
Solution:
-
Increase initial catalyst loading: A higher initial catalyst loading might be sufficient to drive the reaction to completion before the catalyst deactivates.
-
Slow addition of the catalyst: Instead of adding all the catalyst at the beginning, a slow addition of the catalyst over the course of the reaction can maintain a steady concentration of the active species and prevent deactivation.
-
Ensure anhydrous conditions: Moisture can deactivate many catalysts, particularly fluoride initiators.[1] Ensure all glassware is oven-dried and that all reagents and solvents are anhydrous.
-
Purify reagents: Impurities in the starting materials or solvents can act as inhibitors.
I am observing significant formation of side products. Can catalyst loading influence this?
Yes, the catalyst loading can affect the selectivity of the reaction. An inappropriate catalyst concentration might favor side reactions.
Solution:
-
Optimize catalyst loading: Systematically vary the catalyst loading to see if a lower or higher concentration improves the selectivity towards the desired product.
-
Lower the reaction temperature: Lowering the temperature can sometimes suppress side reactions and improve selectivity.
-
Screen different catalysts or initiators: The choice of catalyst or the counter-ion of the initiator can have a significant impact on selectivity. For example, in the trifluoromethylation of enolizable ketones, the choice of the initiator cation can influence the ratio of the desired 1,2-addition product to the silyl (B83357) enol ether byproduct.
Data Presentation
The following tables summarize quantitative data on the effect of catalyst and base selection on the yield of trifluoromethylation reactions.
Table 1: Effect of Various Catalysts on the Trifluoromethylation of Benzaldehyde in DMF [1]
| Catalyst (5 mol%) | Yield (%) |
| K₃PO₄ | 95 |
| K₂CO₃ | 94 |
| CsF | 92 |
| TBAF | 85 |
Reaction Conditions: Benzaldehyde (1 mmol), TMSCF₃, Catalyst (5 mol%), DMF, Room Temperature.
Table 2: Optimization of Base for Trifluoromethylation of Chalcone
| Base (0.04 mmol) | Yield (%) |
| Cs₂CO₃ | 94 |
| t-BuOK | 60 |
| KOH | 58 |
| KHF₂ | 52 |
Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL), 25 °C, 12 h.
Experimental Protocols
Protocol for Systematic Optimization of Catalyst Loading
This protocol outlines a general procedure for screening catalyst loading to find the optimal concentration for your trifluoromethylation reaction.
-
Setup Parallel Reactions: Prepare a series of identical reaction vials under an inert atmosphere (e.g., nitrogen or argon). Each vial will contain the same amounts of substrate, trifluoromethylating agent, and solvent.
-
Vary Catalyst Loading: To each vial, add a different amount of the catalyst. A typical screening range could be 1, 2, 5, and 10 mol%. It is also advisable to include a control reaction with no catalyst.
-
Maintain Consistent Conditions: Ensure that all other reaction parameters, such as temperature, stirring speed, and reaction time, are kept constant across all vials.
-
Monitor Reaction Progress: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).
-
Determine Optimal Loading: After the reaction has gone to completion or after a set time, quench the reactions and analyze the product mixture from each vial to determine the yield and purity of the desired product. The optimal catalyst loading will be the one that gives the best balance of high yield, high purity, and reasonable reaction time.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for catalyst loading optimization.
References
Technical Support Center: Synthesis of Silyl Enol Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of byproducts during the synthesis of silyl (B83357) enol ethers.
Troubleshooting Guide: Common Byproducts and Issues
This guide addresses specific issues that may be encountered during the synthesis of silyl enol ethers, outlining potential causes and recommended solutions.
| Issue/Byproduct | Potential Cause(s) | Recommended Solutions |
| Unreacted Starting Carbonyl Compound | 1. Incomplete deprotonation. 2. Insufficiently reactive silylating agent. 3. Short reaction time. | 1. Ensure the base is freshly prepared or titrated. Use a full equivalent of a strong base like LDA for complete deprotonation. 2. Use a more reactive silylating agent, such as a silyl triflate (e.g., TMSOTf), in place of a silyl chloride.[1] 3. Increase the reaction time and monitor the reaction progress by TLC or GC. |
| Formation of Disiloxanes (e.g., Hexamethyldisiloxane) | 1. Presence of moisture in the reaction.[1] 2. Hydrolysis of the silylating agent or the silyl enol ether product during workup.[1] | 1. Thoroughly dry all glassware and solvents before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use an anhydrous workup or quench the reaction at low temperature with a non-aqueous quencher. |
| Undesired Regioisomer (Kinetic vs. Thermodynamic Product) | 1. Incorrect choice of base or reaction temperature for the desired isomer.[1][2] 2. Reaction time allowing for equilibration to the thermodynamic product when the kinetic product is desired. | 1. For the kinetic product (less substituted), use a strong, sterically hindered base like LDA at low temperatures (e.g., -78 °C).[1][2] For the thermodynamic product (more substituted), use a weaker base like triethylamine (B128534) at room temperature or higher to allow for equilibration.[1][2] 2. For kinetic control, keep the reaction time short and maintain a low temperature throughout the addition and reaction. |
| C-Silylated Byproduct | 1. While O-silylation is generally favored due to the strong O-Si bond, C-silylation can occur, particularly with ester enolates.[3][4][5] | 1. The choice of silylating agent can influence the O/C selectivity. Harder electrophiles tend to favor O-alkylation.[6] Ensure the reaction conditions strongly favor enolate formation before the addition of the silylating agent. |
| Aldol Condensation Products | 1. The enolate reacts with the unreacted starting carbonyl compound. | 1. Add the carbonyl compound slowly to the base at low temperature to ensure it is fully converted to the enolate before it has a chance to react with itself. Add the silylating agent before warming the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: How can I minimize the formation of disiloxanes in my silyl enol ether synthesis?
A1: Disiloxane formation is primarily due to the presence of water.[1] To minimize this, ensure all glassware is flame-dried or oven-dried immediately before use. Solvents should be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina). It is also crucial to perform the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction. During the workup, avoid aqueous solutions until the reaction is complete and the product is stable, or use an anhydrous workup procedure.
Q2: I am getting a mixture of regioisomers. How can I selectively synthesize the kinetic or thermodynamic silyl enol ether?
A2: The regiochemical outcome depends on the reaction conditions, which can be tuned for either kinetic or thermodynamic control.[2]
-
For the kinetic product (less substituted): Use a strong, sterically hindered base such as lithium diisopropylamide (LDA) at a low temperature, typically -78 °C.[1][2] The bulky base will preferentially deprotonate the more sterically accessible α-proton. The low temperature prevents the enolates from equilibrating.
-
For the thermodynamic product (more substituted): Use a weaker base like triethylamine (Et3N) at room temperature or with gentle heating.[1] These conditions allow for a reversible deprotonation, leading to an equilibrium that favors the more stable, more substituted enolate.
Q3: What is the difference between using a silyl chloride (e.g., TMSCl) and a silyl triflate (e.g., TMSOTf)?
A3: Silyl triflates are more reactive silylating agents than silyl chlorides.[1] If you are experiencing incomplete conversion with a silyl chloride, switching to the corresponding silyl triflate can increase the reaction rate and drive the reaction to completion. However, silyl triflates are also more sensitive to moisture and can be more expensive.
Q4: My reaction is not going to completion, and I still have a significant amount of starting material. What should I do?
A4: Incomplete conversion can be due to several factors. First, ensure that your base is active and used in a sufficient amount (at least one equivalent for full deprotonation). If using LDA, it is best to prepare it fresh or titrate it before use. Second, consider using a more reactive silylating agent like a silyl triflate.[1] Finally, you may need to increase the reaction time or temperature, but be mindful that changing the temperature can affect the regioselectivity.
Q5: Why is O-silylation favored over C-silylation in the formation of silyl enol ethers?
A5: The preference for O-silylation is due to the high thermodynamic stability of the silicon-oxygen bond.[3] The formation of the strong O-Si bond provides a significant driving force for the reaction to occur at the oxygen atom of the enolate.[3] While C-silylation can occur, it is generally a minor pathway, especially for ketone enolates.[4][5]
Experimental Protocols
Protocol 1: Synthesis of a Kinetic Silyl Enol Ether
This protocol is adapted for the formation of the kinetic silyl enol ether of 2-methylcyclohexanone (B44802).
Reagents and Equipment:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
2-Methylcyclohexanone
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Pentane
-
Anhydrous magnesium sulfate
-
Flame-dried round-bottom flask, magnetic stirrer, syringes, and equipment for maintaining an inert atmosphere.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to generate LDA.
-
Cool the LDA solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 2-methylcyclohexanone in anhydrous THF dropwise to the LDA solution, ensuring the temperature remains at -78 °C. Stir for 1 hour at this temperature.
-
Add TMSCl dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution.
-
Extract the product with pentane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude kinetic silyl enol ether. Further purification can be achieved by distillation.
Protocol 2: Synthesis of a Thermodynamic Silyl Enol Ether
This protocol describes the synthesis of the thermodynamic silyl enol ether of acetophenone.[2]
Reagents and Equipment:
-
Acetophenone
-
Triethylamine
-
Chlorotrimethylsilane (B32843) (TMSCl)
-
Sodium iodide
-
Acetonitrile
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
To a round-bottom flask, add acetophenone, acetonitrile, and triethylamine.
-
Add sodium iodide to the mixture.
-
Add chlorotrimethylsilane dropwise while stirring at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction may require several hours to reach completion.
-
Once the reaction is complete, filter the mixture to remove the precipitated salts.
-
The filtrate can be concentrated under reduced pressure, and the residue can be purified by distillation or chromatography to isolate the thermodynamic silyl enol ether.
Data Presentation
The following table summarizes the expected product distribution under different reaction conditions for the silylation of 2-methylcyclohexanone.
| Base | Silylating Agent | Solvent | Temperature (°C) | Kinetic Product (%) | Thermodynamic Product (%) |
| LDA | TMSCl | THF | -78 | >99 | <1 |
| Et3N | TMSCl | DMF | Reflux | 10 | 90 |
Note: The ratios are approximate and can vary based on specific reaction parameters.
Visualizations
Experimental Workflow for Silyl Enol Ether Synthesis
Caption: Workflow for kinetic vs. thermodynamic silyl enol ether synthesis.
Logical Relationship for Byproduct Formation
Caption: Causes and effects of common byproduct formation in silyl enol ether synthesis.
References
Technical Support Center: Managing Moisture-Sensitive Trifluoromethylation Reactions
Welcome to the Technical Support Center for moisture-sensitive trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for the successful execution of these challenging but crucial transformations.
Frequently Asked Questions (FAQs)
Q1: Why are trifluoromethylation reactions so sensitive to moisture?
A1: Many trifluoromethylating reagents and the reactive intermediates they form are highly susceptible to hydrolysis. For instance, nucleophilic trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF₃) generate a trifluoromethyl anion (CF₃⁻) intermediate. This anion is a strong base and will readily react with any available protic species, including water, to form fluoroform (CF₃H), thereby quenching the desired reaction pathway and reducing yields.[1] Similarly, some electrophilic trifluoromethylating reagents can be deactivated or decomposed by moisture.[2]
Q2: What are the essential precautions for handling and storing moisture-sensitive trifluoromethylating reagents?
A2: Proper handling and storage are critical for maintaining the efficacy of trifluoromethylating reagents.[2]
-
Storage: Reagents should be stored in a cool, dry, and dark place, often under an inert atmosphere (argon or nitrogen). Always refer to the manufacturer's safety data sheet (SDS) for specific storage recommendations.
-
Handling: All manipulations should be carried out under a strict inert atmosphere using techniques such as a glovebox or a Schlenk line.[1][3] Use oven-dried or flame-dried glassware and anhydrous solvents.[1][4]
-
Dispensing: Use dry, inert-gas flushed syringes or cannulas for transferring liquid reagents.[5]
Q3: How can I ensure my solvents and glassware are sufficiently dry?
A3:
-
Glassware: Oven-dry glassware at >120°C for several hours or flame-dry it under vacuum or a stream of inert gas immediately before use.[3][5]
-
Solvents: Use commercially available anhydrous solvents or dry them using established protocols. The most common and effective methods include distillation from a suitable drying agent or treatment with activated molecular sieves (typically 3Å or 4Å).[6][7]
Q4: Which inert gas, argon or nitrogen, is better for these reactions?
A4: Both argon and nitrogen are commonly used to create an inert atmosphere. Argon is denser than air and can form a protective "blanket" over the reaction mixture, which can be advantageous. However, it is more expensive. Nitrogen is a cost-effective alternative suitable for most applications. Note that nitrogen can react with certain metals like lithium and magnesium at elevated temperatures.[8]
Troubleshooting Guides
Issue 1: Low to No Yield in Nucleophilic Trifluoromethylation (e.g., using Ruppert-Prakash Reagent, TMSCF₃)
| Possible Cause | Suggested Solution(s) |
| Moisture Contamination | Ensure all glassware is rigorously dried (oven or flame-dried). Use freshly opened or properly dried anhydrous solvents. Handle all reagents under a strict inert atmosphere (glovebox or Schlenk line).[1] |
| Inactive Initiator | The fluoride (B91410) source (e.g., TBAF) may be hydrated. Use a fresh, anhydrous source of the initiator. Consider alternatives like cesium fluoride (CsF) or potassium fluoride (KF).[1][4][9] |
| Reagent Decomposition | Use a fresh bottle of the Ruppert-Prakash reagent. Ensure it has been stored correctly. Older or improperly stored reagent may have degraded.[1] |
| Poor Substrate Reactivity | For sterically hindered or electron-rich substrates, consider increasing the reaction temperature, prolonging the reaction time, or using a more reactive initiator.[4] |
| Competitive Enolization | For enolizable ketones, the trifluoromethyl anion or the initiator can act as a base, leading to deprotonation instead of nucleophilic attack. Use a non-basic activator or run the reaction at low temperatures (e.g., -78°C to 0°C).[4] |
Issue 2: Low Conversion or Side-Product Formation in Electrophilic Trifluoromethylation (e.g., using Togni's or Umemoto's Reagents)
| Possible Cause | Suggested Solution(s) |
| Reagent Decomposition | These reagents can be sensitive to moisture and light. Store them properly in a dark, dry place and use a fresh batch if decomposition is suspected.[2] |
| Insufficient Reagent Activation | Togni's reagents, in particular, may require activation by a Lewis or Brønsted acid to enhance their electrophilicity. Consider the addition of a catalytic amount of an acid like triflic acid.[2] |
| Suboptimal Reaction Conditions | Screen different solvents (polar aprotic solvents like DMF or acetonitrile (B52724) are common). While many reactions proceed at room temperature, some substrates may require elevated temperatures.[2] |
| Incorrect Product Selectivity (O- vs. C-Trifluoromethylation of Phenols) | Achieving selective O-trifluoromethylation can be challenging. For Togni's reagents, the addition of zinc(II) salts can promote O-trifluoromethylation of alcohols.[10] The choice of solvent and base can also influence selectivity. |
Issue 3: Low Yield in Radical Trifluoromethylation (e.g., using Langlois' Reagent, NaSO₂CF₃)
| Possible Cause | Suggested Solution(s) |
| Inefficient Radical Generation | The choice of oxidant or photoredox catalyst and light source is crucial. Ensure the initiator is active and the reaction is adequately irradiated if it is a photochemical process. |
| Suboptimal Radical Concentration | The formation of dimeric byproducts can indicate a non-optimal radical concentration. Adjust the rate of addition of the radical precursor or modify the initiator concentration.[2] |
| Incorrect Solvent or pH | For reactions involving biological molecules like peptides, the choice of solvent and pH is critical. Mixed aqueous systems are often required, and the pH may need to be optimized (e.g., pH 2.2 was found to be optimal in one study).[11] |
Data Presentation
Table 1: Comparison of Drying Agent Efficiency for Common Solvents
| Solvent | Drying Agent | Loading (% m/v) | Time | Residual Water (ppm) |
| Dichloromethane (DCM) | 3Å Molecular Sieves | 10% | 24 h | ~0.1 |
| Tetrahydrofuran (B95107) (THF) | 3Å Molecular Sieves | 20% | 72 h | ~4 |
| Acetonitrile | 3Å Molecular Sieves | 10% | 24 h | <10 |
| Methanol | 3Å Molecular Sieves | 20% | 120 h | ~10 |
| Dichloromethane (DCM) | CaH₂ | N/A (reflux) | N/A | ~13 |
| Tetrahydrofuran (THF) | Na/Benzophenone | N/A (reflux) | N/A | ~43 |
Data compiled from multiple sources.[12][13]
Table 2: Performance Comparison of Electrophilic Reagents for Trifluoromethylation of a β-Keto Ester
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Umemoto's Reagent | K₂CO₃ | CH₂Cl₂ | 25 | 1 | 95 |
| Togni's Reagent II | K₂CO₃ | CH₂Cl₂ | 25 | 1 | 92 |
This is a representative comparison. Actual yields may vary based on the specific substrate.[14]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent (TMSCF₃)
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reaction Setup: To the flask, add the aldehyde (1.0 mmol) and anhydrous tetrahydrofuran (THF, 5 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.2 mmol) dropwise via syringe, followed by the slow, dropwise addition of a solution of anhydrous tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.0 M, 0.05 mmol).[15]
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[4][15]
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][15]
Protocol 2: General Procedure for Radical C-H Trifluoromethylation of an Arene using Langlois' Reagent and Photoredox Catalysis
-
Preparation: In a nitrogen-filled glovebox, add the arene (0.5 mmol), sodium trifluoromethanesulfinate (Langlois' reagent, 1.0 mmol), a photoredox catalyst (e.g., fac-Ir(ppy)₃, 0.01 mmol), and a base (e.g., K₂HPO₄, 1.5 mmol) to a vial equipped with a stir bar.[2][11]
-
Reaction Setup: Add degassed anhydrous acetonitrile (4 mL) to the vial and seal it.
-
Reaction: Remove the vial from the glovebox and place it in front of a blue LED light source. Stir the reaction mixture at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 11. Protecting group free radical C–H trifluoromethylation of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moodle2.units.it [moodle2.units.it]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Triethyl(trifluoromethyl)silane Reactions
Welcome to our technical support center for trifluoromethylation reactions utilizing triethyl(trifluoromethyl)silane. This resource is tailored for researchers, scientists, and professionals in drug development to diagnose and resolve common experimental challenges. While many literature examples utilize the analogous Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), the principles and troubleshooting steps outlined here are directly applicable to reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why has my this compound reaction stalled or failed to initiate?
Answer: A stalled or non-starting reaction is a common issue that can often be traced back to several key factors related to the reaction setup and reagents.
Potential Causes & Solutions:
-
Inactive or Insufficient Initiator: The initiator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), is crucial for activating the this compound.[1][2]
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Fluoride initiators are notoriously sensitive to moisture, which can quench the reactive trifluoromethyl anion.[1][2] Use a freshly opened bottle of the initiator or dry it under high vacuum before use. Ensure all glassware is flame-dried or oven-dried and that solvents are anhydrous.[3]
-
Optimize Initiator Concentration: The concentration of the initiator is critical. While catalytic amounts (typically 0.1-10 mol%) are used, this may be insufficient for your specific substrate.[2] Incrementally increasing the initiator concentration can often restart a stalled reaction.[1] However, excessively high concentrations can promote side reactions.[1]
-
-
-
Reagent Quality: The purity of your this compound can vary between batches and suppliers and may contain inhibitors that can affect the reaction kinetics.[4]
-
Troubleshooting: If you suspect reagent impurity, try using a new batch or a reagent from a different supplier.[2]
-
-
Presence of Protic Impurities: The highly reactive trifluoromethyl anion (CF₃⁻) can be protonated by acidic sources in the reaction mixture, leading to the formation of fluoroform (CF₃H) and stalling the desired reaction.[3] Common proton sources include water, acidic functional groups on the substrate (e.g., phenols, carboxylic acids), or the α-proton of an enolizable ketone.[3]
Question 2: My reaction is producing a low yield of the desired trifluoromethylated product. What are the likely causes and how can I improve the yield?
Answer: Low yields can be attributed to suboptimal reaction conditions or competing side reactions.
Potential Causes & Solutions:
-
Suboptimal Initiator/Catalyst System: The choice of initiator and solvent can significantly impact the reaction outcome.
-
Troubleshooting:
-
Solvent Effects: Tetrahydrofuran (THF) is a common solvent, but reactions can be sluggish.[2] For less reactive substrates, switching to a more polar aprotic solvent like dimethylformamide (DMF) can significantly accelerate the reaction and improve yields, especially with non-fluoride initiators like K₂CO₃.[2]
-
Initiator Choice: The counter-ion of the initiator can influence the reaction rate and selectivity. For instance, potassium (K⁺) or cesium (Cs⁺) cations have been shown to be highly effective.[1][4]
-
-
-
Competitive Side Reactions: The formation of silyl (B83357) enol ethers is a common side reaction when using enolizable ketones.[1][3] This occurs when the trifluoromethyl anion acts as a base, deprotonating the ketone at the alpha-position, and the resulting enolate is trapped by the triethylsilyl group.[3]
-
Troubleshooting:
-
Optimize the Initiator: The basicity of the initiator is a key factor. Milder, non-fluoride initiators can sometimes minimize this side reaction.[3] The choice of the initiator's counter-cation can also influence selectivity.[1]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity of the CF₃⁻ anion and improve selectivity for the desired 1,2-addition product.[1]
-
-
Data Presentation
Table 1: Effect of Various Catalysts on the Trifluoromethylation of Benzaldehyde in DMF
| Catalyst (5 mol%) | Conversion (%) |
| CsF | >99 |
| K₂CO₃ | >99 |
| K₃PO₄ | >99 |
| TBAF | >99 |
Reaction Conditions: Benzaldehyde (1 mmol), TMSCF₃, Catalyst (5 mol%), DMF, Room Temperature. Data adapted from studies on fluoride-free catalytic systems.[2] This table illustrates the high efficiency of various catalysts in a polar aprotic solvent like DMF.
Table 2: Optimization of Base for Trifluoromethylation of Chalcone
| Base (20 mol%) | Solvent | Yield (%) |
| KHF₂ | CH₂Cl₂ | 52 |
| KOH | CH₂Cl₂ | 58 |
| t-BuOK | CH₂Cl₂ | 60 |
| Cs₂CO₃ | CH₂Cl₂ | 94 |
Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL), 25 °C, 12 h. Data adapted from a study on Cs₂CO₃-initiated trifluoromethylation.[5]
Experimental Protocols
Protocol 1: General Procedure for Trifluoromethylation of an Aldehyde
This protocol is a general starting point for the trifluoromethylation of an aldehyde using this compound and a fluoride initiator.
Materials:
-
Aldehyde
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions (flame-dried or oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.[2]
-
Add this compound (1.2-1.5 equiv) to the stirred solution.
-
Add the TBAF solution (0.1 equiv) dropwise to the stirred reaction mixture using a syringe.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is often rapid.[2]
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[6]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[2]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated alcohol.[2]
Visualizations
Caption: Troubleshooting workflow for a stalled this compound reaction.
Caption: Simplified reaction pathway for trifluoromethylation and a common side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Improving Diastereoselectivity in Trifluoromethylation Reactions
Welcome to the technical support center for diastereoselective trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) to enhance stereochemical control in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low diastereoselectivity in the nucleophilic trifluoromethylation of chiral aldehydes or ketones using TMSCF₃ (Ruppert-Prakash reagent)?
A1: Low diastereoselectivity in these reactions can arise from several factors:
-
Suboptimal Reaction Temperature: Trifluoromethylation reactions are often highly sensitive to temperature. Higher temperatures can lead to decreased diastereoselectivity.[1]
-
Inappropriate Catalyst or Initiator: The choice of the fluoride (B91410) source (e.g., TBAF) or Lewis acid is critical for achieving high stereocontrol.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry, thereby affecting the stereochemical outcome.[1]
-
Incorrect Stoichiometry: The molar ratios of the substrate, TMSCF₃, and catalyst can impact the reaction pathway and its selectivity.[1]
Q2: I am observing a significant amount of silyl (B83357) enol ether byproduct formation when reacting an enolizable ketone with TMSCF₃. How can this be minimized?
A2: The formation of silyl enol ethers is a common side reaction with enolizable ketones, particularly when using basic catalysts.[1] To mitigate this, consider the following strategies:
-
Use a Less Basic Catalyst: Switching from a highly basic fluoride source to a less basic one can disfavor the enolization pathway.[1]
-
Employ a Lewis Acid: The addition of a Lewis acid can activate the carbonyl group of the ketone, promoting the desired nucleophilic attack over enolization.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature can often suppress the rate of enolization relative to the trifluoromethylation reaction.[1]
Q3: How does the choice of a chiral auxiliary on an imine substrate influence the diastereoselectivity of TMSCF₃ addition?
A3: The chiral auxiliary plays a crucial role in directing the stereochemical outcome of the reaction. The steric and electronic properties of the auxiliary dictate the facial bias of the nucleophilic attack by the trifluoromethyl anion on the imine carbon. For instance, N-tert-butanesulfinyl imines are effective chiral auxiliaries that can lead to high diastereoselectivity in trifluoromethylation reactions.
Troubleshooting Guides
Problem 1: Low Diastereomeric Ratio (d.r.) in the Trifluoromethylation of a Chiral Aldehyde
| Potential Cause | Suggested Solution | Expected Outcome |
| Suboptimal Reaction Temperature | Perform the reaction at a lower temperature (e.g., -78 °C or -55 °C).[1] | Improved diastereoselectivity. |
| Inadequate Stereocontrol from Catalyst | Screen a variety of Lewis acids (e.g., TiCl₄, MgCl₂, Bi(OTf)₃) to identify one that enhances the facial bias.[1] | Higher diastereomeric ratio. |
| Solvent Interference | Test different solvents. Ethereal solvents like THF are often effective.[1] | Altered transition state solvation, potentially leading to improved selectivity. |
| Incorrect Reagent Stoichiometry | Systematically vary the molar ratios of the aldehyde, TMSCF₃, and catalyst. | Optimization of the reaction conditions for maximal diastereoselectivity. |
Problem 2: Competing Enolization Reaction with Ketone Substrates
| Potential Cause | Suggested Solution | Expected Outcome |
| Highly Basic Initiator | Employ a less basic initiator, such as certain phosphate (B84403) salts.[1] | Reduced formation of the silyl enol ether byproduct and a higher yield of the desired trifluoromethylated alcohol.[1] |
| Steric Hindrance | Utilize a more reactive catalyst system or a Lewis acid to increase the electrophilicity of the ketone. | Increased reaction rate and conversion to the desired product. |
| Poor Substrate Activation | Add a catalytic amount of a suitable Lewis acid to activate the carbonyl group. | Favoring of the 1,2-addition pathway over enolization.[1] |
Experimental Protocols
General Protocol for Diastereoselective Trifluoromethylation of a Chiral Aldehyde using TMSCF₃
Materials:
-
Chiral aldehyde (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) (0.1 equiv, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the chiral aldehyde (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add TMSCF₃ (1.5 mmol).
-
Stir the mixture for 10 minutes, then add the TBAF solution (0.1 mmol) dropwise.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a brine solution (15 mL).
-
Extract the product with diethyl ether (3 x 30 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain the TMS-protected trifluoromethylated alcohol.
Protocol for Diastereoselective Trifluoromethylation of N-tert-butanesulfinyl Imines
Materials:
-
N-tert-butanesulfinyl imine (1.0 equiv)
-
Tetrabutylammonium difluorotriphenylsilicate (TBAT) (1.1 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the N-tert-butanesulfinyl imine (0.5 mmol) and TBAT (0.55 mmol) in anhydrous THF (8 mL) at -55 °C, add a solution of TMSCF₃ (0.6 mmol) in anhydrous THF (2 mL).[1]
-
Stir the reaction mixture at -55 °C for 0.5 to 1 hour. The completion of the reaction is often indicated by the disappearance of the white slurry of TBAT.[1]
-
Upon completion, quench the reaction at a low temperature with a saturated aqueous solution of NH₄Cl (2 mL).[1]
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired trifluoromethylated sulfinamide.[1]
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Generalized pathway for diastereoselective TMSCF₃ addition.
References
Effect of reaction temperature on trifluoromethylation selectivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the critical effect of reaction temperature on the selectivity of trifluoromethylation reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Troubleshooting Guide
This section provides solutions to common problems related to selectivity in trifluoromethylation experiments, with a focus on the role of reaction temperature.
Question 1: I am observing poor regioselectivity in my arene trifluoromethylation. How can I improve the outcome?
Answer: Poor regioselectivity is a common issue where the trifluoromethyl group is added to undesired positions on an aromatic ring. Temperature plays a crucial role in controlling this.
-
Problem Analysis: The distribution of regioisomers is often determined by a combination of electronic effects (directing groups on the substrate) and steric hindrance. Temperature can influence the kinetic versus thermodynamic control of the reaction.
-
Solutions:
-
Lowering the Temperature: Decreasing the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the desired regioisomer.[1] For instance, in certain catalytic fluorination reactions, lower temperatures improve stereoselectivity.[1]
-
Increasing the Temperature: In some cases, higher temperatures may be necessary to overcome the activation energy for the desired pathway, particularly with less reactive substrates.[2] Some protocols may require heating up to 100 °C to achieve sufficient reactivity.[2]
-
Systematic Screening: It is essential to perform a systematic screening of temperatures to find the optimal balance between reaction rate and selectivity.[1]
-
Solvent Effects: The choice of solvent can significantly influence regioselectivity. Preliminary studies have shown that switching from dichloromethane (B109758) (DCM) to dimethylsulfoxide (DMSO) can reverse the regioselectivity in the trifluoromethylation of 4-acetylpyridine.[3]
-
Question 2: My reaction suffers from low yield and the formation of multiple side products (poor chemoselectivity). How can temperature adjustments help?
Answer: Low yields and the presence of byproducts such as dimers or products from reactions with other functional groups indicate poor chemoselectivity. Temperature is a key parameter to optimize.
-
Problem Analysis: Side reactions often have different activation energies than the desired trifluoromethylation. Additionally, some trifluoromethylating reagents or intermediates can be thermally unstable.
-
Solutions:
-
Lower Temperature to Minimize Side Reactions: Many side reactions, such as aldol (B89426) condensations or polymerization of styrenic substrates, can be suppressed by lowering the reaction temperature.[4][5] This is because polymerization is generally disfavored at lower temperatures.[4]
-
Control Reagent Stability: Some electrophilic trifluoromethylating reagents, particularly hypervalent iodine compounds, may decompose at elevated temperatures.[6] Running the reaction at lower temperatures (e.g., 0 °C or below) can prevent this decomposition and improve the overall yield of the desired product.[7]
-
Optimize for Catalyst Performance: Excessively high temperatures can lead to decreased stability of reagents or catalysts, while insufficient heat can result in low substrate conversion.[1] A careful temperature screen is crucial. For a copper-catalyzed trifluoromethylation with Umemoto's reagent, 40 °C was found to be the optimal temperature to maximize yield.[8]
-
Question 3: I am performing a stereoselective trifluoromethylation and observing low enantioselectivity or diastereoselectivity. What is the role of temperature?
Answer: In reactions designed to create chiral centers, temperature is one of the most critical factors for achieving high stereoselectivity.
-
Problem Analysis: Enantio- or diastereoselectivity arises from differences in the activation energies of the transition states leading to the different stereoisomers. A lower temperature will more significantly favor the pathway with the lower energy barrier.
-
Solutions:
-
Decrease the Reaction Temperature: Lowering the temperature is a standard method to improve enantioselectivity.[1] For example, in a nickel-catalyzed asymmetric fluorination, modifying the catalytic system allowed the reaction to proceed smoothly at -60 °C, which resulted in improved enantioselectivity.[7]
-
Run Control Experiments: To ensure the observed selectivity is due to the catalyst, run a control experiment without the chiral catalyst.[1] If a background, non-selective reaction is occurring, lowering the temperature can help favor the catalyzed, more selective pathway.[1]
-
Quantitative Data Summary
The following tables summarize the effect of temperature on trifluoromethylation reactions based on reported experimental data.
Table 1: Effect of Temperature on Yield and Selectivity in Specific Trifluoromethylation Reactions
| Reaction Type | Substrate | Reagent/Catalyst | Temperature (°C) | Yield (%) | Observations | Reference |
| Copper-Catalyzed Trifluoromethylation | Vinylsiloxane | Umemoto's Reagent II / CuI | 25 | 45 | Suboptimal yield. | [8] |
| Copper-Catalyzed Trifluoromethylation | Vinylsiloxane | Umemoto's Reagent II / Kubas' salt | 40 | 61 | Optimal temperature for yield and cleaner reaction. | [8] |
| Trifluoromethylarylation of Alkenes | N-benzyl aniline | Hypervalent Iodine Reagent | 25 | Lower Yield | Lower temperature did not improve the isolated yield. | [9] |
| Trifluoromethylarylation of Alkenes | N-benzyl aniline | Hypervalent Iodine Reagent | 40 | 72 | Optimal conditions identified for this transformation. | [9] |
| Trifluoromethylarylation of Alkenes | N-benzyl aniline | Hypervalent Iodine Reagent | 60 | Lower Yield | Higher temperature did not improve the isolated yield. | [9] |
| Nickel-Catalyzed Asymmetric Fluorination | β-ketoester | DBFOX-Ph/Ni(II) | 0 | Good | High enantioselectivity achieved. | [7] |
| Nickel-Catalyzed Asymmetric Fluorination | β-ketoester | DBFOX-Ph/Ni(II) with HFIP | -60 | High | Improved enantioselectivity at lower temperature. | [7] |
Table 2: General Troubleshooting Guide for Selectivity Issues Based on Temperature Adjustment
| Observed Problem | Suggested Temperature Adjustment | Rationale |
| Poor Regioselectivity | Decrease Temperature | Favors the kinetic product by increasing the energy difference between competing transition states. |
| Increase Temperature | May overcome activation barriers for sterically hindered but electronically favored positions (thermodynamic control). | |
| Low Chemoselectivity | Decrease Temperature | Reduces the rate of undesired side reactions (e.g., polymerization, dimerization) which may have higher activation energies. Prevents decomposition of thermally sensitive reagents. |
| Low Enantio- or Diastereoselectivity | Decrease Temperature | Amplifies the energetic difference between diastereomeric transition states, leading to higher stereochemical induction. |
| Low or No Conversion | Increase Temperature | Provides the necessary activation energy to overcome reaction barriers, especially for electron-deficient or sterically hindered substrates. |
Experimental Protocols
Below are representative protocols where temperature control is critical for reaction success.
Protocol 1: Radical C-H Trifluoromethylation of a Heteroarene with Langlois Reagent
This protocol describes the trifluoromethylation of an electron-deficient heterocycle, where temperature control is important for managing reaction rate and selectivity.
-
Materials:
-
Arene (e.g., 4-tert-butylpyridine)
-
Langlois Reagent (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in H₂O)
-
Dichloromethane (CH₂Cl₂) and Water
-
-
Procedure:
-
To a round-bottom flask equipped with a stir bar, add the arene (1.0 mmol, 1.0 equiv).
-
Add dichloromethane (5 mL) and water (2 mL) to create a biphasic mixture.
-
Add the Langlois reagent (3.0 mmol, 3.0 equiv).
-
Begin vigorous stirring of the mixture.
-
Cool the reaction vessel to 0 °C in an ice bath. This initial cooling helps to control the initial exotherm upon addition of the oxidant.
-
Slowly add tBuOOH (5.0 mmol, 5.0 equiv) to the vigorously stirred mixture over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[10] Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, separate the organic layer. Wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the trifluoromethylated product.
-
Protocol 2: Electrophilic Trifluoromethylation of Indole (B1671886) with Togni's Reagent
This protocol details the direct C-H trifluoromethylation of indole, a reaction that typically proceeds well at room temperature but can be cooled to improve selectivity with more complex substrates.
-
Materials:
-
Indole
-
Togni's Reagent II
-
Dichloromethane (DCM), anhydrous
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a solution of indole (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL).
-
Add Togni's Reagent II (1.2 mmol, 1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature (approx. 20-25 °C) for 12-24 hours.[10] For substrates prone to side reactions, consider running the reaction at 0 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired 3-trifluoromethylindole.[10]
-
Visualizations
The following diagrams illustrate key workflows and relationships concerning reaction temperature and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Triethyl(trifluoromethyl)silane in Ketone Trifluoromethylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing triethyl(trifluoromethyl)silane (TESCF₃) for the trifluoromethylation of enolizable ketones.
Troubleshooting Guides
Problem 1: Low Yield of the Desired α-Trifluoromethyl Alcohol and Formation of a Major Byproduct
-
Symptom: NMR or GC-MS analysis of the crude reaction mixture shows a significant peak corresponding to the silyl (B83357) enol ether of the starting ketone, with a correspondingly low yield of the trifluoromethylated product.[1][2]
-
Cause: This is a common side reaction with enolizable ketones. The trifluoromethide anion (CF₃⁻), generated from TESCF₃, is a strong base and can deprotonate the α-carbon of the ketone to form an enolate.[2][3] This enolate is then trapped by a triethylsilyl group from another molecule of TESCF₃, forming the silyl enol ether.[1][3]
-
Solutions:
-
Choice of Initiator: The basicity of the initiator is critical. Using milder, non-fluoride initiators such as potassium carbonate (K₂CO₃) can suppress silyl enol ether formation compared to stronger bases like tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[2] The cation can also influence selectivity, with potassium (K⁺) salts sometimes providing better results than tetrabutylammonium (Bu₄N⁺) salts.[2]
-
Reaction Temperature: Lowering the reaction temperature can favor the desired 1,2-addition over the competing enolization pathway.[2][4]
-
Solvent: Ensure the use of anhydrous, aprotic solvents like THF or DMF to avoid quenching the trifluoromethyl anion.[4]
-
Reagent Stoichiometry: While TESCF₃ is typically used in excess, optimizing the ketone to TESCF₃ ratio may influence the reaction outcome.
-
Problem 2: Complete Consumption of Starting Material but No Desired Product Formation
-
Symptom: Analysis of the reaction mixture indicates the absence of the starting ketone, but the expected trifluoromethylated alcohol is also absent. Detection of fluoroform (CF₃H) may be possible.[1][2]
-
Cause: The highly reactive trifluoromethyl anion can act as a base and be quenched by any acidic protons in the reaction mixture.[2] Common sources of protons include residual water in the solvent or on the glassware, or acidic functional groups on the substrate itself.[2]
-
Solutions:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Solvents must be thoroughly dried over an appropriate drying agent.
-
Substrate Considerations: If the ketone substrate contains other acidic protons (e.g., hydroxyl, carboxylic acid), these should be protected prior to the trifluoromethylation reaction.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.
-
Problem 3: Formation of Unexpected Side Products, Including a Homologated Addition Product
-
Symptom: In addition to the silyl enol ether, other unexpected byproducts are observed, one of which may be a homologated addition product.[1]
-
Cause: Under certain conditions, the trifluoromethide anion can undergo α-elimination of a fluoride ion to generate difluorocarbene (:CF₂).[3] This highly reactive intermediate can then react with the silyl enol ether byproduct, leading to a difluorocyclopropanation. Anion-induced ring-opening and subsequent trifluoromethylation can then lead to the formation of a homologated product.[1]
-
Solutions:
-
Choice of Activator: This pathway is noted to be more prevalent with iodide as an activator.[3] Using fluoride-based initiators is recommended to minimize this side reaction.
-
Temperature Control: Maintaining a low reaction temperature can help suppress the formation of difluorocarbene.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the trifluoromethylation of a ketone using TESCF₃?
A1: The reaction is initiated by a nucleophile, typically a fluoride ion, which attacks the silicon atom of TESCF₃. This forms a pentacoordinate siliconate intermediate that is unstable and fragments to generate the trifluoromethide anion (CF₃⁻) and a stable triethylsilyl byproduct.[3] The CF₃⁻ anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is trapped by a triethylsilyl group to form a stable silyl ether.[4] Finally, an aqueous workup hydrolyzes the silyl ether to yield the α-trifluoromethyl alcohol.[4]
Q2: Why is the formation of silyl enol ethers a major issue with enolizable ketones?
A2: Enolizable ketones have acidic protons on the carbon atom adjacent to the carbonyl group (the α-carbon). The trifluoromethyl anion (CF₃⁻) generated in the reaction is a strong base and can abstract one of these α-protons, leading to the formation of an enolate.[2][3] This enolate can then be trapped by the triethylsilyl electrophile present in the reaction mixture, resulting in the formation of a silyl enol ether.[3] This pathway competes directly with the desired nucleophilic addition of the CF₃⁻ anion to the carbonyl carbon.
Q3: How does the choice of the silyl group (e.g., trimethyl vs. triethyl) affect the reaction?
A3: Changing the alkyl groups on the silicon atom can impact both the reaction rate and selectivity. For instance, reactions using TESCF₃ have been observed to proceed very rapidly but with lower selectivity for 1,2-addition compared to silyl enol ether formation, when compared to trimethyl(trifluoromethyl)silane (TMSCF₃).[1]
Q4: Can I use protic solvents for this reaction?
A4: No, protic solvents such as water or alcohols will quench the trifluoromethyl anion, leading to the formation of fluoroform (CF₃H) and preventing the desired trifluoromethylation of the ketone.[4] It is crucial to use anhydrous, aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).[4]
Q5: What are the best practices for handling and storing this compound?
A5: this compound is a moisture-sensitive liquid. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place and handled using standard air-free techniques, such as a Schlenk line or a glovebox.[4]
Data Presentation
Table 1: Influence of Silyl Reagent on Selectivity in the Trifluoromethylation of 4-Fluoroacetophenone
| Reagent | Product Ratio (1,2-Addition / Silyl Enol Ether) |
| TESCF₃ | ~1.5 / 1 |
| TIPSCF₃ | ~1 / 1 (approx. 50% silyl enol ether) |
Data adapted from a study on related silyl trifluoromethylating agents, highlighting the trend of decreasing selectivity with bulkier silyl groups.[1]
Experimental Protocols
General Protocol for the Trifluoromethylation of an Enolizable Ketone (e.g., Acetophenone)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Acetophenone (B1666503) (1.0 mmol)
-
This compound (TESCF₃) (1.5 mmol)
-
Potassium Carbonate (K₂CO₃) (0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the acetophenone (1.0 equiv) and anhydrous THF.
-
Add the potassium carbonate (0.1 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the this compound (1.5 equiv) dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is indicated by TLC or GC-MS monitoring.[5]
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.
-
Stir the mixture for 30 minutes to ensure complete desilylation.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.[5]
-
Concentrate the filtrate under reduced pressure to obtain the crude α-trifluoromethyl alcohol.
-
The crude product can be purified by flash column chromatography.[3]
Visualizations
Caption: Competing pathways in the reaction of TESCF₃ with enolizable ketones.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Catalyst Deactivation in R3SiCF3 Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in trifluoromethylation reactions using R3SiCF3 reagents, such as the Ruppert-Prakash reagent (TMSCF3). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation, helping you optimize your experiments for higher yields and reproducibility.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your trifluoromethylation experiments, with a focus on catalyst-related issues.
Issue 1: Low to No Conversion of Starting Material
Question: My reaction shows very low or no conversion of the starting material, even after an extended reaction time. What are the likely causes related to the catalyst?
Answer: Low or no conversion is a common issue that can often be traced back to the activity of the catalyst or initiator. Here is a systematic guide to troubleshoot this problem:
Potential Causes and Solutions:
-
Inactive or Deactivated Catalyst/Initiator:
-
Moisture Contamination (Fluoride-Based Catalysts): Catalysts like Tetrabutylammonium Fluoride (B91410) (TBAF) are highly sensitive to moisture.[1][2] Water can hydrolyze the catalyst, rendering it inactive.
-
Poor Quality or Degraded Reagent: The R3SiCF3 reagent itself can contain inhibitors or degrade over time, preventing the reaction from initiating.[1]
-
Solution: Use a fresh bottle of the R3SiCF3 reagent or one from a different supplier.[1]
-
-
Suboptimal Catalyst Loading: Insufficient catalyst may lead to a stalled reaction.
-
Solution: While catalytic amounts (typically 0.1-10 mol%) are standard, you may need to optimize the catalyst loading for your specific substrate and conditions.[1]
-
-
-
Improper Catalyst Activation:
-
Fluoride-Free Catalysts: Non-fluoride initiators, such as potassium carbonate (K2CO3), may require specific solvents to achieve optimal activity.[1]
-
Issue 2: Reaction Stalls Before Completion
Question: The reaction starts and proceeds for a while, but then it stops before all the starting material is consumed. What could be causing this?
Answer: Reaction stalling is a classic sign of catalyst deactivation during the course of the reaction.
Potential Causes and Solutions:
-
Gradual Catalyst Deactivation:
-
Moisture Sensitivity: As mentioned above, even trace amounts of moisture introduced during the reaction can gradually deactivate fluoride-based catalysts.[1]
-
Solution: Maintain a strictly inert and anhydrous atmosphere throughout the reaction.
-
-
Thermal Degradation: Some catalysts, like TBAF, have limited thermal stability and can decompose at elevated temperatures over time.[4]
-
Solution: If your reaction requires heating, consider a more thermally stable catalyst or run the reaction at the lowest effective temperature.
-
-
-
Catalyst Poisoning:
-
Impurities in Substrate or Solvent: Trace impurities in your starting materials or solvent can act as catalyst poisons, binding to the active sites and rendering the catalyst inactive.[5]
-
Solution: Purify your substrate and use high-purity, anhydrous solvents. If catalyst poisoning is suspected, running the reaction with a fresh batch of purified reagents can confirm this.
-
-
Issue 3: Significant Formation of Side Products (e.g., Silyl (B83357) Enol Ethers)
Question: I am working with an enolizable ketone and observe a significant amount of the corresponding silyl enol ether as a byproduct, leading to a low yield of the desired trifluoromethylated product. How can I prevent this?
Answer: The formation of silyl enol ethers is a common side reaction with enolizable ketones, and it is directly related to the choice of catalyst.[6] The trifluoromethyl anion (CF3-) generated in the reaction is basic and can deprotonate the α-carbon of the ketone, leading to the formation of an enolate that is then silylated.[7]
Potential Causes and Solutions:
-
Highly Basic Catalyst/Initiator: Strong bases used as initiators can promote the competing enolization pathway.[6]
-
Solution 1: Use a Milder Catalyst: Switch to a less basic initiator. For example, cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) are often milder alternatives to TBAF for substrates prone to enolization.[6]
-
Solution 2: Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) can often favor the desired nucleophilic addition over deprotonation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation in R3SiCF3 reactions?
A1: The primary mechanisms of catalyst deactivation in these reactions are:
-
Poisoning: This occurs when impurities in the reaction mixture, such as water or acidic protons, react with and neutralize the catalyst. For fluoride-based catalysts, moisture is a significant poison.[1][2]
-
Fouling: While less common for these homogenous catalysts, fouling can occur if insoluble byproducts coat the catalyst, preventing it from interacting with the reactants.
-
Thermal Degradation: Some catalysts, particularly quaternary ammonium (B1175870) salts like TBAF, can decompose at higher temperatures.[4]
-
Side Reactions: The catalyst can be consumed in non-productive side reactions, such as the deprotonation of enolizable substrates.[6][7]
Q2: How can I prevent catalyst deactivation?
A2: To enhance catalyst longevity and performance, consider the following preventative measures:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1]
-
Purify Starting Materials: Remove any impurities from your substrate and solvents that could act as catalyst poisons.[5]
-
Optimize Reaction Conditions: Use the mildest possible reaction conditions (e.g., lower temperature) that still afford a reasonable reaction rate to minimize thermal degradation and side reactions.[6]
-
Select the Appropriate Catalyst: For substrates sensitive to basic conditions, choose a milder, non-basic catalyst to avoid side reactions that consume the catalyst.[1][6]
Q3: Is it possible to regenerate a deactivated catalyst from these reactions?
A3: Currently, there are no established, specific protocols for the regeneration of common catalysts like TBAF or simple Lewis bases after their use in R3SiCF3 reactions. Deactivation by moisture or consumption in side reactions is generally irreversible. For these relatively inexpensive catalysts, it is typically more practical to use a fresh batch for each reaction to ensure optimal performance and reproducibility. General industrial catalyst regeneration techniques like thermal or chemical treatments are not well-suited for these types of catalysts in a laboratory setting.[8]
Q4: How does the choice of a fluoride-based vs. a fluoride-free catalyst affect stability and potential deactivation?
A4:
-
Fluoride-Based Catalysts (e.g., TBAF, CsF): These are highly effective but are very sensitive to moisture, which is their primary deactivation pathway.[1] Their high basicity can also lead to deactivation via consumption in side reactions with certain substrates.[6]
-
Fluoride-Free Catalysts (e.g., K2CO3, phosphates, amine N-oxides): These are generally less sensitive to moisture, making them more robust in this regard.[1][3] However, their catalytic activity can be highly dependent on the solvent, and they can still be consumed by side reactions if they are sufficiently basic.
Data Presentation
Table 1: Comparison of Common Catalysts for the Trifluoromethylation of Carbonyls with TMSCF3
| Catalyst/Initiator | Catalyst Type | Typical Loading (mol%) | Common Solvents | Key Advantages | Potential Deactivation/Limitations |
| TBAF | Fluoride-Based | 0.1 - 10 | THF | High reactivity, fast reactions.[7] | Highly moisture-sensitive, can promote side reactions with enolizable ketones, lower thermal stability.[1][4][6] |
| CsF | Fluoride-Based | 10 - 100 | THF, DMF | Effective, less basic than TBAF.[6] | Moisture-sensitive, lower solubility than TBAF. |
| K2CO3 / Cs2CO3 | Lewis Base | 5 - 20 | DMF | Low cost, less moisture-sensitive, milder for sensitive substrates.[1][3][6] | Slower reaction rates compared to TBAF, often requires DMF for good activity.[1][3] |
| K3PO4 | Lewis Base | 5 - 10 | DMF | Effective for aldehydes and ketones, less moisture-sensitive.[1] | Can be slower than fluoride-based catalysts. |
| Amine N-oxides | Lewis Base | 5 - 10 | DMF | Mild conditions, good for a range of carbonyls.[7] | May require specific substrates for optimal performance. |
Experimental Protocols
Protocol 1: General Procedure for TBAF-Catalyzed Trifluoromethylation of an Aldehyde
This protocol provides a standard method for the trifluoromethylation of an aldehyde using TBAF as the catalyst.
Materials:
-
Aldehyde (1.0 mmol)
-
Ruppert-Prakash reagent (TMSCF3) (1.2 - 1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.05 - 0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric acid (HCl) for workup
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).[7]
-
Cool the solution to 0 °C in an ice bath.[7]
-
Add the Ruppert-Prakash reagent (1.2 mmol) dropwise to the stirred solution.[7]
-
Slowly add the TBAF solution (0.05 mmol) via syringe.[7]
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.[7]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).[7]
-
Extract the mixture with diethyl ether (3 x 15 mL).[7]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.[7]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude trimethylsilyl (B98337) ether product.
-
For hydrolysis to the corresponding alcohol, dissolve the crude product in THF (5 mL) and add 1 M HCl (2 mL). Stir at room temperature until deprotection is complete (monitored by TLC).[7]
Protocol 2: Fluoride-Free Trifluoromethylation of a Ketone using K2CO3
This protocol is suitable for ketones, especially those prone to enolization, using a milder Lewis base catalyst.
Materials:
-
Ketone (e.g., Acetophenone) (1.0 mmol)
-
Ruppert-Prakash Reagent (TMSCF3) (1.5 mmol)
-
Potassium Carbonate (K2CO3) (0.1 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the ketone (1.0 mmol) in anhydrous DMF (5 mL) in a dry flask under an inert atmosphere, add potassium carbonate (0.1 mmol).[9]
-
Cool the mixture to 0 °C in an ice bath.[9]
-
Add the Ruppert-Prakash reagent (1.5 mmol) dropwise to the stirred solution.[9]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or GC-MS.[9]
-
Quench the reaction by the slow addition of 1 M HCl (10 mL) at 0 °C.[9]
-
Stir the mixture for 30 minutes to ensure complete desilylation of the intermediate silyl ether.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[9]
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, and filter.[9]
-
Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol. The product can be purified by column chromatography on silica (B1680970) gel.[9]
Mandatory Visualizations
Caption: Key pathways leading to catalyst deactivation in R3SiCF3 reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 5. diva-portal.org [diva-portal.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: The Critical Role of Reagent Purity in Reaction Outcomes
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of reagent purity on the success of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a low yield. Could impure reagents be the cause?
A: Absolutely. The use of impure starting materials or solvents is a very common reason for lower-than-expected reaction yields. Impurities can interfere with your reaction in several ways:
-
Side Reactions: Impurities can react with your starting materials or intermediates, leading to the formation of unwanted byproducts and consuming your reactants.
-
Catalyst Inhibition: Certain impurities can poison or deactivate your catalyst, slowing down or completely halting the desired transformation.
-
Stoichiometric Imbalance: If a significant portion of your reagent's mass is actually an impurity, the true stoichiometry of your reaction will be incorrect, leading to an excess or deficiency of a key component.
-
Decomposition: Impurities might cause the decomposition of your starting materials, reagents, or even the desired product.
Q2: I'm observing unexpected spots on my TLC plate. How can I determine if they are from impure reagents?
A: Unexpected spots on a Thin Layer Chromatography (TLC) plate are a strong indicator of impurities. To investigate if your reagents are the source, you can:
-
Run a TLC of the starting materials: Spot each starting material and solvent individually on a TLC plate and develop it. If you see more than one spot for a particular reagent, it is likely impure.
-
Compare with a pure standard: If available, run a TLC alongside a certified pure standard of your reagent for comparison.
-
Purify the reagent: Purify a small amount of the suspect reagent using an appropriate technique (e.g., recrystallization, distillation) and then run a TLC of the purified material. If the extra spots are gone, you have confirmed the presence of impurities in the original reagent.
Q3: Can impurities in my reagents affect the downstream processing and purification of my product?
A: Yes, impurities introduced from your starting materials can significantly complicate the workup and purification of your final product. Byproducts formed from these impurities may have similar physical properties (e.g., polarity, boiling point) to your desired compound, making separation by chromatography or distillation difficult. This can lead to lower isolated yields and a less pure final product.
Q4: What are the different grades of reagent purity and which one should I use?
A: Reagents are available in various purity grades. The choice of grade depends on the sensitivity of your reaction and the required purity of your final product. Common grades include:
-
Technical Grade: Suitable for general industrial use, but not typically for research or pharmaceutical applications due to the presence of significant impurities.
-
Laboratory Grade: Appropriate for educational labs and some qualitative applications, but the exact levels of impurities are not specified.
-
Reagent Grade (ACS): Meets or exceeds the standards set by the American Chemical Society (ACS), with a minimum purity of 95%. This grade is suitable for many laboratory and analytical applications.
-
USP Grade: Meets the standards of the United States Pharmacopeia, suitable for use in pharmaceutical and medicinal applications.
-
High-Purity Grades (e.g., HPLC, Spectrophotometric): These reagents are specifically purified for use in sensitive analytical techniques where impurities could interfere with the results.
For most research and drug development applications, using at least Reagent Grade (ACS) chemicals is recommended to ensure reliable and reproducible results.
Troubleshooting Guides
Troubleshooting Low Reaction Yields
A low yield is a common problem in chemical synthesis. This guide provides a systematic approach to troubleshooting when impure reagents are suspected.
Step 1: Assess the Purity of Your Starting Materials and Solvents
-
Visual Inspection: Check for any discoloration, clumps, or foreign particles in your solid reagents. For liquids, look for cloudiness or precipitates.
-
Analytical Techniques: If you suspect an issue, verify the purity of your reagents using appropriate analytical methods such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
-
Check the Certificate of Analysis (CoA): Review the CoA from the supplier to understand the specified purity and potential impurities.
Step 2: Implement Purification Procedures
-
If you confirm that a reagent is impure, purify it using a suitable method. Common purification techniques include recrystallization for solids and distillation for liquids.
Step 3: Consider the Impact of Specific Impurities
-
Water: Water is a common impurity in many solvents and can be detrimental to moisture-sensitive reactions like Grignard or organolithium reactions. Ensure your solvents are properly dried before use.
-
Metals: Trace metal impurities can sometimes act as unwanted catalysts, leading to side reactions, or they can poison the intended catalyst.
-
Byproducts from Reagent Synthesis: Impurities from the manufacturing process of the reagent itself can be present.
Step 4: Re-run the Reaction with Purified Reagents
-
Once you have purified your reagents and dried your solvents, carefully set up the reaction again, ensuring all other parameters (temperature, reaction time, stoichiometry) are correct.
Data Presentation
The following tables summarize the potential impact of reagent purity on reaction outcomes.
Table 1: Qualitative Impact of Impurity Types on Chemical Reactions
| Impurity Type | Potential Impact on Reaction Outcome |
| Water | Quenches organometallic reagents; can hydrolyze esters and acid chlorides; can affect catalyst activity. |
| Residual Solvents | Can alter the polarity of the reaction mixture; may have a different boiling point affecting reaction temperature. |
| Starting Materials from Reagent Synthesis | Can participate in side reactions leading to complex product mixtures. |
| Inorganic Salts | Can affect the solubility of reactants and reagents; may interfere with catalytic cycles. |
| Heavy Metals | Can act as unintended catalysts for side reactions; can poison the desired catalyst. |
| Peroxides | Can initiate unwanted radical reactions; pose a safety hazard. |
Table 2: Illustrative Quantitative Impact of Reagent Purity on Reaction Yield
The following data is a synthesized representation based on findings reported for Suzuki-Miyaura cross-coupling reactions, where impurities in the boronic acid partner or the solvent can significantly impact the yield.
| Reaction | Reagent Purity | Key Impurity | Product Yield (%) | Reference |
| Suzuki-Miyaura Coupling | >99% | N/A | 95% | , |
| Suzuki-Miyaura Coupling | ~95% | Homocoupled boronic acid | 70% | |
| Suzuki-Miyaura Coupling | ~90% | Residual starting material from boronic acid synthesis | 55% | |
| Suzuki-Miyaura Coupling | >99% in fresh THF | N/A | 92% | |
| Suzuki-Miyaura Coupling | >99% in THF with 300 ppm 2,3-dihydrofuran | 2,3-dihydrofuran | <10% |
Note: The yields presented are illustrative and can vary significantly based on the specific reaction conditions, substrates, and the nature and concentration of the impurity.
Experimental Protocols
Protocol 1: Purification of a Solid Reagent by Recrystallization (Example: Benzoyl Peroxide)
Objective: To purify crude benzoyl peroxide containing soluble impurities.
Materials:
-
Crude benzoyl peroxide
-
Distilled water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, dissolve the crude benzoyl peroxide in the minimum amount of acetone at room temperature in an Erlenmeyer flask. Gentle warming may be applied if necessary, but avoid excessive heating.
-
Precipitation: While stirring, slowly add twice the volume of distilled water to the acetone solution. The benzoyl peroxide will precipitate out as it is insoluble in the acetone-water mixture.
-
Cooling: Place the flask in an ice bath for 15-20 minutes to maximize the precipitation of the purified benzoyl peroxide.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of cold distilled water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator. Do not use an oven, as benzoyl peroxide can be explosive when heated. The purified product should be stored wet with water for safety.
Protocol 2: Purification of a Liquid Solvent by Distillation (Example: Ethanol)
Objective: To remove water and other non-volatile impurities from ethanol (B145695).
Materials:
-
95% Ethanol
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium oxide)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
Procedure:
-
Drying: Add a suitable drying agent to the 95% ethanol in a dry flask and let it stand overnight to remove the majority of the water.
-
Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped. Place a few boiling chips in the round-bottom flask containing the dried ethanol.
-
Heating: Gently heat the round-bottom flask using a heating mantle.
-
Distillation: The ethanol will begin to vaporize, and the vapor will travel into the condenser. The cold water circulating through the condenser will cause the ethanol vapor to condense back into a liquid, which will then be collected in the receiving flask.
-
Collection: Collect the fraction that distills at a constant temperature, which is the boiling point of pure ethanol (78.37 °C at standard pressure). Discard the initial and final fractions, which may contain more volatile and less volatile impurities, respectively.
-
Storage: Store the purified, anhydrous ethanol over molecular sieves to prevent reabsorption of atmospheric moisture.
Protocol 3: Determining Reagent Purity by Titration
Objective: To determine the purity of a substance by reacting it with a solution of known concentration.
Materials:
-
Analyte (substance of unknown purity)
-
Titrant (a standard solution of known concentration)
-
Indicator
-
Burette
-
Pipette
-
Erlenmeyer flask
-
White tile or paper
Procedure:
-
Preparation:
-
Rinse the burette with a small amount of the titrant solution and then fill it, ensuring there are no air bubbles in the tip. Record the initial volume.
-
Accurately weigh a sample of the analyte and dissolve it in a suitable solvent in an Erlenmeyer flask. Alternatively, if the analyte is a solution, accurately pipette a known volume into the flask.
-
Add a few drops of a suitable indicator to the analyte solution.
-
-
Titration:
-
Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change.
-
Slowly add the titrant from the burette to the analyte solution while constantly swirling the flask.
-
Continue adding the titrant dropwise as you approach the endpoint. The endpoint is reached when the indicator undergoes a permanent color change.
-
-
Measurement:
-
Record the final volume of the titrant in the burette. The volume of titrant used is the final volume minus the initial volume.
-
Repeat the titration at least two more times to ensure consistent results.
-
-
Calculation:
-
Use the volume and concentration of the titrant and the stoichiometry of the reaction to calculate the moles of the pure analyte that reacted.
-
From the moles of the pure analyte, calculate the mass of the pure analyte.
-
Calculate the percentage purity using the following formula: Percentage Purity = (Mass of Pure Analyte / Total Mass of Impure Sample) x 100
-
Mandatory Visualizations
Caption: A workflow for troubleshooting low-yield chemical reactions.
Caption: Logical relationships between impurity types and their effects.
Technical Support Center: Scaling Up Trifluoromethylation Reactions
Welcome to the technical support center for scaling up trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of these critical synthetic transformations.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
General Issues
Q1: My trifluoromethylation reaction works well on a small scale, but the yield drops significantly upon scale-up. What are the common reasons for this?
A1: Several factors can contribute to a decrease in yield during scale-up:
-
Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging, which can be critical for exothermic reactions.[1]
-
Reagent Addition: The rate of addition of reagents can become more critical at a larger scale. Slow, controlled addition is often necessary to maintain optimal reaction temperatures and concentrations.
-
Purity of Reagents and Solvents: Impurities in reagents or solvents that are negligible on a small scale can have a significant impact on larger reactions.
-
Sensitivity to Air and Moisture: Larger-scale reactions often have a longer duration, increasing the potential for contamination if not performed under strictly inert conditions.
Q2: How can I improve the scalability of my trifluoromethylation reaction?
A2: Consider the following strategies:
-
Process Optimization: Re-evaluate and optimize reaction parameters such as temperature, concentration, and stoichiometry for the larger scale.
-
Flow Chemistry: Transitioning from batch to continuous flow processing can significantly improve heat and mass transfer, enhance safety, and allow for more precise control over reaction parameters.[2][3][4] This is particularly advantageous for reactions involving hazardous or gaseous reagents.
-
Mechanical Stirring: Ensure efficient mechanical stirring to maintain a homogeneous reaction mixture.
-
Controlled Reagent Addition: Utilize syringe pumps or addition funnels for the slow and controlled addition of key reagents.
Reagent-Specific Issues
Nucleophilic Trifluoromethylation (e.g., using Ruppert-Prakash Reagent - TMSCF₃)
Q3: My nucleophilic trifluoromethylation of an aldehyde using TMSCF₃ is sluggish and gives low yields on a larger scale. What can I do to improve the reaction?
A3: Slow reaction rates and low yields with TMSCF₃ often point to issues with the generation or stability of the trifluoromethyl anion (CF₃⁻).
-
Initiator Activity: A fluoride (B91410) source is typically required to activate the TMSCF₃. Ensure your fluoride source (e.g., TBAF, CsF) is anhydrous, as water can quench the trifluoromethyl anion.[5] In some cases, stoichiometric amounts of an initiator may be necessary.
-
Solvent Choice: The choice of solvent is critical. While THF is common, polar aprotic solvents like DMF can often accelerate the reaction.
-
Temperature Control: While many reactions are run at 0 °C or room temperature, some less reactive substrates may require higher temperatures. Conversely, for sensitive substrates, lower temperatures may be necessary to suppress side reactions.
Electrophilic Trifluoromethylation (e.g., using Togni or Umemoto Reagents)
Q4: I am observing low yields and decomposition of my starting material when using Togni's reagent for a large-scale reaction. What could be the cause?
A4: Low yields and decomposition with Togni's reagents on scale-up can be due to several factors:
-
Reagent Stability: Togni's reagents can be sensitive to moisture and light. Ensure you are using a fresh batch of the reagent and that it has been stored properly under an inert atmosphere in the dark.[5][6]
-
Suboptimal Reaction Conditions: The optimal temperature and solvent can be highly substrate-dependent. While many reactions proceed at room temperature, some substrates may require elevated temperatures to overcome activation barriers.[7] Screening different polar aprotic solvents like DMF or acetonitrile (B52724) is recommended.[5]
-
Activation: For some substrates, particularly less nucleophilic ones, activation of the Togni reagent with a Lewis or Brønsted acid may be necessary.[8]
Q5: My reaction with an Umemoto reagent is giving a complex mixture of products at a larger scale. How can I improve the selectivity?
A5: Umemoto reagents are highly reactive, and controlling their reactivity is key to achieving high selectivity on a larger scale.
-
Temperature Control: These reactions are often performed at low temperatures to control the reactivity of the reagent and minimize side reactions.
-
Base Selection: The choice and amount of base used can be critical. A non-nucleophilic base is often preferred to avoid side reactions with the reagent.
-
Slow Addition: Adding the Umemoto reagent slowly to the reaction mixture can help to maintain a low concentration of the active trifluoromethylating species and improve selectivity.
Radical Trifluoromethylation (e.g., using CF₃SO₂Na - Langlois Reagent)
Q6: My radical trifluoromethylation of a heterocycle using CF₃SO₂Na is not going to completion on a gram scale. What should I check?
A6: Incomplete conversion in radical trifluoromethylations can be due to several factors:
-
Oxidant: The choice and amount of oxidant (e.g., t-BuOOH) are critical for the generation of the trifluoromethyl radical. Ensure the oxidant is fresh and added in the correct stoichiometry.[9][10]
-
Initiation: While many of these reactions are metal-free, trace metals can sometimes play a role in initiation.[9] Ensure consistent reaction conditions between scales.
-
Solvent System: The solvent can influence the solubility of the reagents and the reaction kinetics. For some substrates, aqueous or biphasic solvent systems have been shown to be effective.[11][12]
Safety Concerns
Q7: What are the primary safety concerns when scaling up trifluoromethylation reactions, especially with gaseous reagents like CF₃I or fluoroform?
A7: Safety is paramount when scaling up any chemical reaction, and trifluoromethylations have specific hazards:
-
Gas Handling: Gaseous reagents like CF₃I and fluoroform are toxic and require specialized handling in a well-ventilated fume hood or a closed system.[13][14][15][16] Flow chemistry is a highly recommended approach for safely handling these reagents.[2]
-
Exotherms: Many trifluoromethylation reactions are exothermic. On a larger scale, the heat generated can be significant and lead to a thermal runaway if not properly controlled.[1] Use a reactor with efficient heat transfer and monitor the internal temperature closely.
-
Pressure Buildup: Some reactions may generate gaseous byproducts, leading to pressure buildup in a closed system. Ensure adequate venting or use a system designed to handle pressure.
-
Reagent Toxicity and Reactivity: Always consult the Safety Data Sheet (SDS) for all reagents.[13][14][15][16][17] Many trifluoromethylating reagents are reactive and may have specific handling and storage requirements.
Data Presentation
Table 1: Comparison of Reaction Conditions for Gram-Scale Trifluoromethylation of Heterocycles with CF₃SO₂Na
| Entry | Heterocycle | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Uracil | t-BuOOH (5.0) | DCM/H₂O (2.5:1) | 23 | 24 | 75 | [11] |
| 2 | Caffeine (B1668208) | t-BuOOH (5.0) | H₂O | 23 | 12 | 88 | [11] |
| 3 | 2'-Deoxyguanosine | t-BuOOH (5.0) | DCM/H₂O (2.5:1) | 23 | 24 | 39 | [9] |
| 4 | 4-Acetylpyridine | t-BuOOH (5.0) | DCM/H₂O (2.5:1) | 23 | 12 | 65 | [9] |
Table 2: Impact of Catalyst Loading and Temperature on Photoredox Trifluoromethylation
| Entry | Substrate | Photocatalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Octanal | Ru(bpy)₃²⁺ | 1.0 | 23 | 12 | 51 | [18] |
| 2 | Octanal | Ir(ppy)₂(dtb-bpy)⁺ | 1.0 | 23 | 12 | 85 | [18] |
| 3 | Octanal | Ir(ppy)₂(dtb-bpy)⁺ | 1.0 | -20 | 12 | 79 | [18] |
| 4 | Styrene | Ru(Phen)₃Cl₂ | 1.0 | 23 | 18 | 75 | [19] |
| 5 | Styrene | Ru(Phen)₃Cl₂ | 0.01 | 23 | 18 | 70 | [19] |
Experimental Protocols
Protocol 1: Gram-Scale Radical Trifluoromethylation of Caffeine with CF₃SO₂Na
This protocol is adapted from the procedure reported by Baran and co-workers.[11]
Materials:
-
Caffeine (1.00 g, 5.15 mmol)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) (2.40 g, 15.4 mmol, 3.0 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (4.9 mL, 36.1 mmol, 7.0 equiv)
-
Deionized water (10 mL)
-
Ethyl acetate (B1210297)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add caffeine (1.00 g, 5.15 mmol) and deionized water (10 mL).
-
Stir the suspension at room temperature and add sodium trifluoromethanesulfinate (2.40 g, 15.4 mmol).
-
Add tert-butyl hydroperoxide (4.9 mL, 36.1 mmol) dropwise to the stirred mixture over 10 minutes.
-
Stir the reaction mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired trifluoromethylated caffeine.
Protocol 2: Scalable Photoredox Trifluoromethylation of N-Boc-pyrrole in Flow
This protocol is based on the work of Stephenson and coworkers.[20]
Materials:
-
N-Boc-pyrrole
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Pyridine (B92270) N-oxide
-
Ru(bpy)₃Cl₂
-
Acetonitrile (anhydrous)
-
Flow reactor setup (e.g., syringe pumps, T-mixer, coiled reactor, back-pressure regulator)
Procedure:
-
Prepare Stock Solutions:
-
Solution A: Dissolve N-Boc-pyrrole and pyridine N-oxide in anhydrous acetonitrile.
-
Solution B: Dissolve Ru(bpy)₃Cl₂ and trifluoroacetic anhydride in anhydrous acetonitrile.
-
-
Setup the Flow Reactor:
-
Assemble the flow reactor system with two syringe pumps, a T-mixer, a photoreactor (e.g., a transparent tubing wrapped around a light source), and a back-pressure regulator.
-
-
Run the Reaction:
-
Set the desired flow rates for both syringe pumps to achieve the optimal residence time and stoichiometry.
-
Pump solutions A and B simultaneously through the T-mixer and into the photoreactor.
-
Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs).
-
Maintain the desired reaction temperature using a cooling or heating system.
-
Collect the output from the reactor after the system has reached a steady state.
-
-
Workup and Purification:
-
Quench the collected reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in trifluoromethylation reactions.
Caption: Simplified mechanistic pathways for trifluoromethylation reactions.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. approcess.com [approcess.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. airgas.com [airgas.com]
- 16. echemi.com [echemi.com]
- 17. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]
- 18. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Protodefluorination Side Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize protodefluorination, a common and often problematic side reaction in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is protodefluorination?
Protodefluorination is an undesired side reaction where a fluorine atom on an aromatic or heteroaromatic ring is replaced by a hydrogen atom. This typically occurs during cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, leading to the formation of a byproduct that lacks the intended fluorine substituent. This side reaction can significantly lower the yield of the desired fluorinated product and complicate purification.
Q2: What are the common causes of protodefluorination?
Protodefluorination is often promoted by the presence of a proton source, the choice of base, elevated temperatures, and the nature of the catalyst and ligands. The C-F bond, while strong, can be activated under certain catalytic conditions, making it susceptible to cleavage and replacement by a hydrogen atom. The specific mechanism can vary depending on the reaction type and conditions.
Q3: How can I detect and quantify protodefluorination byproducts?
Several analytical techniques are effective for identifying and quantifying protodefluorinated byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing separation and mass information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for a wide range of compounds, allowing for the separation of the desired product from the protodefluorinated byproduct and their identification by mass.
-
¹⁹F NMR Spectroscopy: This is a particularly useful technique as the disappearance of a fluorine signal and the appearance of a new one (or its absence) can directly indicate protodefluorination.
-
¹H NMR Spectroscopy: The appearance of a new signal in the aromatic region, corresponding to the new C-H bond, can also be indicative of protodefluorination.
Troubleshooting Guides
This section provides specific troubleshooting advice for common cross-coupling reactions where protodefluorination can be a significant issue.
Issue 1: Significant Protodefluorination in Suzuki-Miyaura Coupling
You are performing a Suzuki-Miyaura coupling with a fluoroarene and observe a significant amount of the corresponding defluorinated arene.
-
Evaluate the Base: Strong, protic bases can be a source of protons. Consider switching to a weaker, non-nucleophilic, and anhydrous base.
-
Ligand Selection: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over side reactions.
-
Solvent and Water Content: Ensure you are using anhydrous solvents. Water can act as a proton source.
-
Reaction Temperature: High temperatures can promote C-F bond cleavage. Try running the reaction at a lower temperature for a longer duration.
The following table provides an illustrative comparison of different reaction conditions for the Suzuki-Miyaura coupling of 1-bromo-2,4-difluorobenzene (B57218) with phenylboronic acid.
| Base | Ligand | Solvent | Temperature (°C) | Yield of Desired Product (%) | Yield of Protodefluorinated Product (%) |
| Cs₂CO₃ | SPhos | 1,4-Dioxane/H₂O | 100 | 85 | 10 |
| K₃PO₄ | XPhos | Toluene (B28343) | 80 | 92 | 5 |
| Na₂CO₃ | PPh₃ | DME/H₂O | 100 | 70 | 25 |
| K₂CO₃ | RuPhos | THF | 65 | 88 | 8 |
This data is representative and actual results may vary depending on the specific substrates.
Issue 2: Protodefluorination in Buchwald-Hartwig Amination
You are attempting to couple a fluoroarene with an amine and are observing the formation of the defluorinated arene as a major byproduct.
-
Base Selection: Strong alkoxide bases like NaOtBu are commonly used but can contribute to protodefluorination. Consider using a weaker base like K₃PO₄ or Cs₂CO₃.
-
Ligand Choice: Use bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) which have been shown to be effective in promoting C-N bond formation and suppressing side reactions.
-
Amine Purity: Ensure the amine is of high purity and free from water.
-
Reaction Temperature: Lowering the reaction temperature can often disfavor the protodefluorination pathway.
The following table illustrates the effect of different bases on the Buchwald-Hartwig amination of 1-bromo-4-fluorobenzene (B142099) with morpholine.
| Base | Ligand | Solvent | Temperature (°C) | Yield of Desired Product (%) | Yield of Protodefluorinated Product (%) |
| NaOtBu | XPhos | Toluene | 100 | 88 | 9 |
| K₃PO₄ | RuPhos | 1,4-Dioxane | 110 | 95 | <5 |
| Cs₂CO₃ | BrettPhos | THF | 80 | 91 | 7 |
| LHMDS | JohnPhos | Toluene | 90 | 85 | 12 |
This data is representative and actual results may vary depending on the specific substrates.
Experimental Protocols
General Protocol for Minimizing Protodefluorination in Suzuki-Miyaura Coupling of Fluoroarenes
This protocol provides a starting point for the Suzuki-Miyaura coupling of a fluoroaryl bromide. Optimization may be required for specific substrates.
Materials:
-
Fluoroaryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, anhydrous)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add the fluoroaryl bromide, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 80 °C and monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling and the Protodefluorination Side Reaction
Caption: Suzuki-Miyaura catalytic cycle with the competing protodefluorination pathway.
Troubleshooting Workflow for Protodefluorination
Caption: A decision-making workflow for troubleshooting protodefluorination side reactions.
Validation & Comparative
A Head-to-Head Comparison: Triethyl(trifluoromethyl)silane vs. Trimethyl(trifluoromethyl)silane in Nucleophilic Trifluoromethylation
For researchers, scientists, and professionals in drug development, the introduction of a trifluoromethyl group is a critical step in enhancing the metabolic stability, lipophilicity, and overall efficacy of potential therapeutic agents. Among the various reagents available for this transformation, triethyl(trifluoromethyl)silane (TESCF3) and trimethyl(trifluoromethyl)silane (TMSCF3), the latter widely known as the Ruppert-Prakash reagent, are two of the most prominent nucleophilic trifluoromethylating agents. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid in reagent selection and reaction optimization.
Physicochemical Properties
A fundamental understanding of the physical properties of these reagents is essential for their safe handling and application in a laboratory setting.
| Property | This compound (TESCF3) | Trimethyl(trifluoromethyl)silane (TMSCF3) | Reference(s) |
| Molecular Formula | C7H15F3Si | C4H9F3Si | [1] |
| Molecular Weight | 184.27 g/mol | 142.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | Colorless transparent liquid | [2] |
| Boiling Point | 56-57 °C at 60 mmHg | 54-55 °C | [1] |
| Density | 0.98 g/mL at 25 °C | 0.962 g/mL at 20 °C | [1] |
| Refractive Index | n20/D 1.382 | n20/D 1.33 | [2] |
| Storage Conditions | Room Temperature | 2-8 °C | [1] |
Reactivity and Performance: A Quantitative Comparison
The choice between TESCF3 and TMSCF3 often comes down to their reactivity and selectivity in specific chemical transformations. A key study provides a direct comparison of these reagents in the trifluoromethylation of 4-fluoroacetophenone, initiated by tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT).
The data reveals that under these specific conditions, TESCF3 reacts significantly faster than TMSCF3.[3] However, this increased reactivity comes at the cost of lower selectivity , with a higher proportion of the silyl (B83357) enol ether byproduct being formed.[3]
| Reagent | Substrate | Initiator (mol%) | Reaction Time for >97% Conversion | Product Ratio (Trifluoromethylated Product : Silyl Enol Ether) | Reference |
| TESCF3 | 4-Fluoroacetophenone | TBAT (0.0375%) | Very rapid | ~1.5 : 1 | [3] |
| TMSCF3 | 4-Fluoroacetophenone | TBAT (various) | Slower, dependent on initiator concentration | Higher selectivity for the trifluoromethylated product | [3] |
It is important to note that the reactivity of both reagents is highly dependent on the choice of initiator, solvent, and substrate.[4] For instance, while fluoride (B91410) sources like TBAF are common initiators, other bases such as potassium carbonate have also been shown to be effective, particularly in polar aprotic solvents like DMF.[5]
Reaction Mechanism
The nucleophilic trifluoromethylation with both TESCF3 and TMSCF3 proceeds through a similar anionic chain reaction mechanism. The process is initiated by a nucleophile, which activates the silicon-carbon bond to generate the reactive trifluoromethide anion (CF3-).
Caption: General mechanism for nucleophilic trifluoromethylation.
The size of the alkyl groups on the silicon atom (ethyl vs. methyl) can influence the rate of both the initiation and propagation steps, as well as the stability of the pentacoordinate siliconate intermediate. The bulkier ethyl groups in TESCF3 may lead to a more reactive species, but can also favor side reactions such as enolization, leading to lower selectivity.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are vital for successful synthesis. Below are representative procedures for the trifluoromethylation of an aromatic ketone using TMSCF3.
Protocol 1: Trifluoromethylation of Acetophenone (B1666503) using TMSCF3 and Potassium Carbonate
Materials:
-
Acetophenone
-
Trimethyl(trifluoromethyl)silane (TMSCF3)
-
Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate[5]
Procedure:
-
To a solution of acetophenone (1.0 equiv) in anhydrous DMF, add potassium carbonate (10 mol%).[5]
-
Cool the mixture to 0 °C in an ice bath.[5]
-
Add TMSCF3 (1.5 equiv) dropwise to the stirred mixture.[5]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[6]
-
Monitor the formation of the TMS-protected alcohol intermediate by GC-MS or TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.[6]
-
Stir for 30 minutes to ensure complete deprotection of the silyl ether.[5]
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Trifluoromethylation of a General Ketone using TMSCF3 and TBAF
Materials:
-
Ketone (e.g., Acetophenone)
-
Trimethyl(trifluoromethyl)silane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF) solution in THF (e.g., 1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of the ketone (1.0 equiv) in anhydrous THF, add the TBAF solution (e.g., 0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TMSCF3 (1.2-1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Stir the mixture for 30 minutes to ensure complete desilylation.[6]
-
Extract the aqueous layer with ethyl acetate.[6]
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.[6]
-
Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol.
-
The crude product can be purified by column chromatography on silica gel.
Caption: General experimental workflow for trifluoromethylation.
Stability and Handling
While both reagents are moisture-sensitive, TMSCF3 is noted to be particularly so, often requiring strictly anhydrous conditions for optimal performance.[5] The higher boiling point and density of TESCF3 may offer slight advantages in handling. Both are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
Conclusion
Both this compound and trimethyl(trifluoromethyl)silane are powerful reagents for nucleophilic trifluoromethylation.
-
TMSCF3 (Ruppert-Prakash Reagent) is a well-established and widely used reagent that generally provides high selectivity for the desired trifluoromethylated product.
-
TESCF3 can offer significantly faster reaction rates, which may be advantageous in certain applications. However, this can be accompanied by lower selectivity.
The choice between TESCF3 and TMSCF3 will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction time, and the tolerance for byproduct formation. For reactions where high selectivity is paramount, TMSCF3 may be the preferred choice. In cases where rapid reaction times are critical and selectivity is less of a concern, TESCF3 presents a viable alternative. Careful consideration of the initiator and solvent system is crucial for optimizing the performance of both reagents.
References
A Head-to-Head Battle of Trifluoromethylation Reagents: TESCF3 vs. TIPSCF3
In the landscape of modern medicinal and agricultural chemistry, the introduction of a trifluoromethyl (CF3) group is a widely employed strategy to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Among the various reagents developed for this critical transformation, trialkyl(trifluoromethyl)silanes have emerged as effective nucleophilic "CF3-" sources. This guide provides a detailed comparison of two such reagents, triethyl(trifluoromethyl)silane (TESCF3) and triisopropyl(trifluoromethyl)silane (TIPSCF3), focusing on their CF3 transfer rates and supported by experimental data.
Unveiling the Reagents: TESCF3 and TIPSCF3
TESCF3 and TIPSCF3 are organosilicon compounds that serve as precursors to the trifluoromethyl anion or its equivalent. The reactivity of these reagents is significantly influenced by the steric and electronic properties of the alkyl groups on the silicon atom.
-
TESCF3 (this compound): Featuring three ethyl groups on the silicon atom, TESCF3 is a key player in nucleophilic trifluoromethylation reactions.
-
TIPSCF3 (Triisopropyl(trifluoromethyl)silane): With bulkier isopropyl groups, TIPSCF3's reactivity profile in CF3 transfer reactions presents a valuable point of comparison.
Comparative Analysis of CF3 Transfer Rates
Recent studies have shed light on the relative rates of trifluoromethylation using TESCF3 and TIPSCF3, often with the well-known Ruppert-Prakash reagent (TMSCF3, trifluoromethyltrimethylsilane) as a benchmark.
A key study investigating anion-initiated trifluoromethylation revealed significant differences in the reaction rates of these reagents. When initiated with tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT), TESCF3 was found to effect the most rapid trifluoromethylation among the series of TMSCF3, TESCF3, and TIPSCF3.[1] In stark contrast, the rate of trifluoromethylation using TIPSCF3 was observed to be considerably slower than that of TMSCF3.[1]
The differing rates can be attributed to the influence of the silyl (B83357) group on the reaction mechanism. The study highlights that the kinetic dependencies of the reactions are opposite for TMSCF3 and TIPSCF3, indicating a shift in the rate-determining steps of the catalytic cycle.[1]
Table 1: Summary of Quantitative Data on CF3 Transfer Rates
| Reagent | Relative Reaction Rate (Qualitative) | Key Mechanistic Features |
| TESCF3 | Fastest in the series (TMSCF3, TESCF3, TIPSCF3) with TBAT initiator.[1] | Reactions proceed very rapidly, even at low initiator concentrations.[1] |
| TIPSCF3 | Much slower than TMSCF3.[1] | Opposite kinetic dependencies compared to TMSCF3, with reactions accelerating when there is an excess of TIPSCF3 over the substrate.[1] |
Experimental Protocols
While specific, detailed protocols for every possible substrate are beyond the scope of this guide, the following general procedure for the nucleophilic trifluoromethylation of a carbonyl compound can be adapted for both TESCF3 and TIPSCF3. It is based on established methods for trifluoromethylation using trialkyl(trifluoromethyl)silanes.
General Experimental Protocol for Nucleophilic Trifluoromethylation of an Aldehyde
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
TESCF3 or TIPSCF3 (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Initiator (e.g., Tetrabutylammonium fluoride (B91410) (TBAF) solution, 1.0 M in THF, 0.05 - 0.10 mmol, 0.05 - 0.10 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TESCF3 or TIPSCF3 (1.2 - 1.5 mmol) to the solution via syringe.
-
Slowly add the TBAF solution (0.05 - 0.10 mL, 0.05 - 0.10 mmol) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated by reaction monitoring (e.g., TLC or GC-MS analysis), typically ranging from 30 minutes to 24 hours.
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Stir for 30 minutes to ensure complete hydrolysis of the intermediate silyl ether.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated alcohol.
Mechanistic Considerations and Workflow
The nucleophilic trifluoromethylation of carbonyl compounds by trialkyl(trifluoromethyl)silanes is initiated by a nucleophilic activator, typically a fluoride source. The generally accepted mechanism involves the formation of a hypervalent silicon species, which then delivers the CF3 group to the electrophilic carbonyl carbon.
Below are diagrams illustrating the general reaction pathway and a typical experimental workflow.
Conclusion
The choice between TESCF3 and TIPSCF3 for nucleophilic trifluoromethylation reactions will significantly impact the reaction rate. Experimental evidence demonstrates that TESCF3 provides a much faster rate of CF3 transfer compared to TIPSCF3 under similar anionic initiation conditions. For researchers and drug development professionals, TESCF3 may be the reagent of choice when rapid reaction kinetics are desired. Conversely, the slower reactivity of TIPSCF3 might be advantageous in scenarios requiring greater control or selectivity. The provided experimental protocol offers a starting point for the application of these reagents in the synthesis of valuable trifluoromethylated compounds.
References
A Comparative Guide to Trifluoromethylating Agents: Evaluating the Efficacy of Triethyl(trifluoromethyl)silane
The introduction of a trifluoromethyl (CF₃) group is a pivotal strategy in the fields of medicinal chemistry and materials science, owing to its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. For researchers, scientists, and drug development professionals, the selection of an appropriate trifluoromethylating agent is a critical decision. This guide provides an objective comparison of Triethyl(trifluoromethyl)silane (TESCF₃) with other prominent trifluoromethylating agents, supported by available experimental data, to facilitate informed reagent selection.
Trifluoromethylating agents are broadly categorized based on their mechanism of action: nucleophilic, electrophilic, and radical. TESCF₃, like the well-known Ruppert-Prakash reagent (TMSCF₃), belongs to the class of nucleophilic agents that deliver a trifluoromethyl anion equivalent.
Performance Comparison of Nucleophilic Trifluoromethylating Agents
TESCF₃ and TMSCF₃ are structurally similar and operate via a similar mechanism, requiring a nucleophilic initiator, such as a fluoride (B91410) salt (e.g., tetrabutylammonium (B224687) fluoride - TBAF), to generate the reactive trifluoromethyl anion. However, the nature of the alkyl groups on the silicon atom significantly influences the reactivity and selectivity of the reagent.
A key study directly comparing the kinetics of trifluoromethylation of 4-fluoroacetophenone using TMSCF₃, TESCF₃, and Triisopropyl(trifluoromethyl)silane (TIPSCF₃) revealed that TESCF₃ reacts significantly faster than TMSCF₃.[1][2] This increased reactivity, however, comes at the cost of lower selectivity. In the reaction with 4-fluoroacetophenone, TESCF₃ gave a lower ratio of the desired 1,2-addition product to the silyl (B83357) enol ether byproduct compared to TMSCF₃.[1][2]
Table 1: Comparative Performance of TESCF₃ vs. TMSCF₃ for the Trifluoromethylation of 4-Fluoroacetophenone
| Reagent | Initiator (Concentration) | Relative Reaction Rate | Selectivity (1,2-Addition : Silyl Enol Ether) | Reference |
| TESCF₃ | TBAT (150 µM) | Very Rapid | ~1.5 : 1 | [1][2] |
| TMSCF₃ | TBAT (150 µM) | Slower than TESCF₃ | Higher than TESCF₃ | [1][2] |
Note: TBAT = Tetrabutylammonium triphenyldifluorosilicate. The exact selectivity for TMSCF₃ was not quantified in a simple ratio in the primary literature but was consistently higher than for TESCF₃.
While comprehensive yield data for a wide range of substrates for TESCF₃ is not as readily available as for TMSCF₃, the kinetic data suggests that for reactions where speed is critical and selectivity is less of a concern, TESCF₃ may be a suitable alternative to TMSCF₃.
Comparison with Other Classes of Trifluoromethylating Agents
For a broader perspective, it is essential to compare the performance of nucleophilic agents like TESCF₃ with electrophilic and radical trifluoromethylating agents.
-
Electrophilic "CF₃⁺" Reagents (e.g., Togni's Reagents): These hypervalent iodine compounds are effective for the trifluoromethylation of nucleophiles such as β-ketoesters, silyl enol ethers, and heteroatoms. They are generally stable solids but can be more expensive than nucleophilic silicon-based reagents.
-
Radical "CF₃•" Reagents (e.g., Langlois' Reagent): Sodium trifluoromethanesulfinate (CF₃SO₂Na) generates a trifluoromethyl radical and is particularly useful for the trifluoromethylation of arenes and heteroarenes. It is an inexpensive and stable solid.
Table 2: General Comparison of Trifluoromethylating Agent Classes
| Reagent Class | Example Reagent | Typical Substrates | Advantages | Limitations |
| Nucleophilic | TESCF₃ , TMSCF₃ | Aldehydes, Ketones, Imines | High reactivity (especially TESCF₃), mild reaction conditions. | Moisture sensitive, requires an initiator, lower selectivity for TESCF₃. |
| Electrophilic | Togni's Reagent | β-Ketoesters, Silyl Enol Ethers, Heteroatoms | Bench-stable solids, broad substrate scope. | Can be expensive, may require specific catalysts. |
| Radical | Langlois' Reagent | Arenes, Heteroarenes, Alkenes | Inexpensive, stable solid, suitable for C-H functionalization. | Often requires an oxidant, may result in mixtures of regioisomers. |
Experimental Protocols
Detailed experimental protocols for TESCF₃ are not as widespread as for TMSCF₃. However, a general procedure can be adapted from established protocols for TMSCF₃, taking into account the higher reactivity of TESCF₃.
General Experimental Workflow for Nucleophilic Trifluoromethylation
Caption: Generalized workflow for nucleophilic trifluoromethylation.
Protocol: Trifluoromethylation of Benzaldehyde (B42025) with TESCF₃
Materials:
-
Benzaldehyde (1.0 mmol)
-
This compound (TESCF₃) (1.2 mmol)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add benzaldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TESCF₃ (1.2 mmol) to the stirred solution.
-
Slowly add the TBAF solution (0.1 mL, 0.1 mmol) dropwise to the reaction mixture. Caution: The reaction with TESCF₃ can be very rapid.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically within minutes to an hour), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is the triethylsilyl-protected trifluoromethylated alcohol. For the free alcohol, the crude product can be subjected to acidic workup (e.g., 1M HCl).
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Signaling Pathways and Reaction Mechanisms
The nucleophilic trifluoromethylation using R₃SiCF₃ reagents proceeds via an anionic chain reaction mechanism.
Caption: Anionic chain mechanism of nucleophilic trifluoromethylation.
Conclusion
This compound (TESCF₃) is a highly reactive nucleophilic trifluoromethylating agent. Its primary advantage over the more commonly used TMSCF₃ is its significantly faster reaction rate. However, this comes with the trade-off of lower selectivity in reactions with enolizable ketones. For researchers and drug development professionals, TESCF₃ presents a valuable option when rapid reaction times are paramount and potential side products can be managed. The choice between TESCF₃ and other trifluoromethylating agents will ultimately depend on the specific substrate, desired reaction outcome, and economic considerations. While direct, extensive comparative data for TESCF₃ across a broad range of substrates remains less documented than for TMSCF₃, the available kinetic studies provide a strong basis for its effective application in organic synthesis.
References
A Comparative Guide to the Kinetic Analysis of R₃SiCF₃ Reactions: Stopped-Flow NMR vs. Alternative Methodologies
For researchers, scientists, and drug development professionals, understanding the kinetics of trifluoromethylation reactions using R₃SiCF₃ reagents is crucial for optimizing reaction conditions, improving yields, and elucidating reaction mechanisms. This guide provides an objective comparison of stopped-flow Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the kinetic analysis of these rapid reactions, supported by experimental data and detailed protocols.
The introduction of the trifluoromethyl (CF₃) group is a pivotal strategy in modern medicinal chemistry, as it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the various methods for trifluoromethylation, the use of trialkyl(trifluoromethyl)silanes (R₃SiCF₃), such as the Ruppert-Prakash reagent (TMSCF₃), is prominent. The reactions of these reagents with electrophiles, particularly carbonyl compounds, are often very fast, necessitating specialized techniques for accurate kinetic analysis.
This guide focuses on the application of stopped-flow NMR for studying the kinetics of R₃SiCF₃ reactions and compares its performance against in-situ Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and computational methods.
Data Presentation: A Comparative Overview
The choice of kinetic analysis technique depends on the specific reaction being studied, the information required, and the available instrumentation. The following table summarizes the key performance characteristics of each method in the context of R₃SiCF₃ reactions.
| Parameter | Stopped-Flow ¹⁹F NMR | In-Situ IR Spectroscopy | Stopped-Flow UV-Vis Spectroscopy | Computational Methods (DFT) |
| Temporal Resolution | Milliseconds to seconds | Seconds to minutes | Milliseconds | Not applicable (calculates static points) |
| Structural Information | High (direct observation of fluorine-containing species) | Moderate (functional group specific) | Low (chromophore specific) | High (detailed geometries of all species) |
| Quantitative Accuracy | High | High | High | Dependent on computational level |
| Sensitivity | Moderate | High | High | Not applicable |
| Applicability | Reactions involving ¹⁹F nuclei | Reactions with IR-active functional group changes | Reactions with changes in chromophores | All reactions (theoretically) |
| Experimental Complexity | High | Moderate | Moderate | High (requires computational expertise) |
Kinetic Data Summary
The following table presents a summary of kinetic data for the trifluoromethylation of 4-fluoroacetophenone with various R₃SiCF₃ reagents, highlighting the impact of the silyl (B83357) group on reaction rates. The data is derived from studies utilizing stopped-flow NMR and IR spectroscopy.[1][2]
| R₃SiCF₃ Reagent | Relative Rate | Key Kinetic Observations | Primary Analytical Technique(s) |
| TMSCF₃ (Trimethylsilyl) | Baseline | Reaction rate is dependent on initiator and substrate concentrations. | Stopped-Flow ¹⁹F NMR, In-Situ IR |
| TESCF₃ (Triethylsilyl) | Very Fast | Proceeds rapidly even at low initiator concentrations.[1][2] | Stopped-Flow ¹⁹F NMR, In-Situ IR |
| TIPSCF₃ (Triisopropylsilyl) | Very Slow | Requires high initiator concentrations to proceed efficiently.[1] | Stopped-Flow ¹⁹F NMR, In-Situ IR |
Note: Absolute rate constants are highly dependent on specific reaction conditions (temperature, solvent, initiator concentration) and are therefore presented as relative rates for a standardized comparison.
Mandatory Visualizations
Experimental Workflow: Stopped-Flow NMR
Caption: Experimental workflow for kinetic analysis using stopped-flow NMR.
Reaction Mechanism: Anion-Initiated Trifluoromethylation
References
A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of trifluoromethylated compounds is a critical step in the synthesis and analysis of novel therapeutics and materials. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a valuable functional group in medicinal chemistry.[1][2] Mass spectrometry (MS) stands out as a powerful analytical technique for the structural elucidation and quantification of these compounds. This guide provides a comprehensive comparison of mass spectrometric methods with other analytical techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, providing detailed information about molecular connectivity, it often requires higher sample concentrations.[3][4] Mass spectrometry, in contrast, offers exceptional sensitivity, capable of detecting analytes at the femtomole or even attomole levels, making it ideal for trace analysis.[3][4] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine molecular formulas, while tandem mass spectrometry (MS/MS) reveals structural information through fragmentation patterns.[3]
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High (picomole to femtomole)[4] | Low (millimolar range)[3] |
| Information Provided | Molecular weight, elemental composition, structural fragments[3][4] | Detailed 3D structure and connectivity[3] |
| Sample Requirement | Small (micrograms to nanograms) | Larger (milligrams)[3] |
| Destructive | Yes | No |
| Hyphenation | Easily coupled with chromatography (LC-MS, GC-MS)[5][6] | Possible but less common |
Ionization Techniques for Trifluoromethylated Compounds
The choice of ionization technique is crucial for the successful analysis of trifluoromethylated products. The selection depends on the analyte's properties and the desired information.
Hard vs. Soft Ionization
-
Hard Ionization (e.g., Electron Ionization - EI): This technique uses high-energy electrons to ionize molecules, leading to extensive fragmentation.[6][7] While this can make it difficult to identify the molecular ion, the resulting fragmentation patterns are highly reproducible and can serve as a "fingerprint" for compound identification.[8] EI is well-suited for volatile and thermally stable compounds.[7]
-
Soft Ionization (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI): These methods impart less energy to the analyte molecules, resulting in minimal fragmentation and a prominent molecular ion peak.[7][9] This is particularly advantageous for determining the molecular weight of novel compounds. ESI is compatible with liquid chromatography (LC) and is ideal for polar and large molecules, while MALDI is often used for high-molecular-weight compounds.[5][6]
| Ionization Method | Principle | Best For | Fragmentation |
| Electron Ionization (EI) | High-energy electrons bombard the sample.[6][7] | Volatile, thermally stable small molecules.[7][10] | Extensive, provides structural "fingerprint".[7][8] |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol.[7] | Polar and large biomolecules, compatible with LC.[5][10] | Minimal, produces intact molecular ions.[9] |
| APCI | Gas-phase ion-molecule reactions at atmospheric pressure.[7] | Less polar, thermally stable compounds.[10] | Minimal, produces singly charged ions.[7] |
| MALDI | Laser energy is absorbed by a matrix to create ions.[6] | High molecular weight compounds, imaging.[6] | Minimal, primarily singly charged ions.[6] |
Fragmentation Patterns of Trifluoromethylated Compounds
The fragmentation of trifluoromethylated compounds in mass spectrometry is influenced by the stable C-F bonds and the electron-withdrawing nature of the -CF3 group. Common fragmentation pathways include:
-
Loss of the Trifluoromethyl Radical (•CF3): A frequent fragmentation pathway involves the cleavage of the bond connecting the -CF3 group to the rest of the molecule, resulting in a peak at [M-69]+.
-
Rearrangements: In some cases, rearrangements involving the fluorine atoms can occur. For instance, the rearrangement of CF2 has been observed in the mass spectra of certain trifluoromethyl-substituted benzisoxazole derivatives.[11]
-
Cleavage of Adjacent Bonds: Fragmentation often occurs at bonds adjacent to the carbon bearing the trifluoromethyl group.
-
Characteristic Ions: In certain classes of trifluoromethylated compounds, specific fragment ions can be indicative of the core structure. For example, in the analysis of some 2-aryl-2-trifluoromethyl-1-nitrocyclopropanes, the formation of the trifluoronitromethane (B15350788) radical cation ([CF3NO2]+•) at m/z 115 is a characteristic fragmentation.[11]
Experimental Protocols
Sample Preparation for LC-MS Analysis
A robust sample preparation protocol is essential for obtaining high-quality mass spectrometry data.
-
Extraction: For complex matrices like biological fluids, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often necessary to isolate the analytes of interest and remove interfering substances. A typical LLE protocol might involve mixing the sample with an organic solvent, followed by centrifugation and separation of the organic layer.[12][13]
-
Protein Precipitation: For samples containing proteins, a protein precipitation step using a solvent like acetonitrile (B52724) is crucial to prevent contamination of the LC column and ion source.
-
Dilution: The extracted and cleaned sample is typically diluted in a solvent compatible with the LC mobile phase to an appropriate concentration for analysis.
-
Internal Standard: An internal standard is often added to the sample before extraction to correct for variations in sample preparation and instrument response, enabling accurate quantification.
General LC-MS/MS Method for Quantitative Analysis
This protocol outlines a general approach for the quantitative analysis of a trifluoromethylated drug in a biological matrix.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[12][13]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Run Time: A gradient is programmed to ensure separation of the analyte from matrix components, with a typical run time of 10-15 minutes.[12]
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion or a prominent adduct) and monitoring one or more of its characteristic product ions.
-
Optimization: The collision energy and other MS parameters are optimized for each analyte to achieve the highest sensitivity.[14]
-
Visualizing Experimental Workflows
Signaling Pathways and Logical Relationships
The fragmentation of a trifluoromethylated molecule can be visualized as a logical pathway from the precursor ion to its various product ions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. Fragmentation Patterns [svmsl.chem.cmu.edu]
- 9. as.uky.edu [as.uky.edu]
- 10. pharmafocuseurope.com [pharmafocuseurope.com]
- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 12. A Fully Validated LC-QTOF-MS Screening Workflow for the Analysis of Drugs in Oral Fluid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling in Mechanistic Validation
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to advancing chemical synthesis and drug discovery. Isotopic labeling stands as a cornerstone technique, offering unparalleled insights into the intricate dance of atoms during a chemical transformation. This guide provides a comprehensive comparison of isotopic labeling with other validation methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for elucidating reaction mechanisms.
Isotopic labeling involves the substitution of an atom in a reactant with one of its isotopes, which can be stable (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) or radioactive (e.g., ³H, ¹⁴C).[1] The fate of this "labeled" atom is then traced throughout the reaction, providing direct evidence of bond formation and cleavage. The primary methods for detecting the location of these labels are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
The Power of the Kinetic Isotope Effect (KIE)
A key quantitative measure derived from isotopic labeling is the Kinetic Isotope Effect (KIE), defined as the ratio of the reaction rate of the unlabeled reactant to that of the isotopically labeled reactant (k_light / k_heavy).[1] A significant primary KIE (typically >1) indicates that the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[2][3] Secondary KIEs, where the labeled atom is not directly involved in bond breaking or formation, can provide valuable information about changes in hybridization and the electronic environment of the transition state.[3][4]
Comparative Analysis of Isotopic Labeling in Action
To illustrate the power of isotopic labeling, we present data from classic rearrangement reactions:
| Reaction | Isotope | Labeled Position | KIE (k_light / k_heavy) | Mechanistic Implication |
| Claisen Rearrangement | ¹⁴C | γ-allylic carbon | 1.12 | Indicates C-C bond formation is part of the rate-determining step. |
| ²H | Allylic C-1 (D₂) | 0.96 ± 0.01 | An inverse KIE suggests a change in hybridization from sp² to sp³ at this position in the transition state, consistent with bond formation.[1] | |
| Cope Rearrangement | ¹³C | C-3 and C-4 | ~1.02 | A smaller KIE at the central carbons suggests that C-C bond cleavage is a major component of the transition state. |
| Wagner-Meerwein Rearrangement | ²H | Adjacent to carbocation | Varies | The magnitude and direction of secondary KIEs can provide information about the structure and stability of the carbocation intermediate. |
Experimental Protocols: A Closer Look
General Workflow for Isotopic Labeling Studies
Caption: General experimental workflow for an isotopic labeling study.
Detailed Protocol: ¹³C Labeling and NMR Analysis for Mechanistic Studies[5][6]
This protocol outlines the key steps for a typical ¹³C labeling experiment followed by NMR analysis to elucidate a reaction mechanism.
1. Synthesis of ¹³C-Labeled Precursor:
-
Strategically synthesize the starting material with ¹³C enrichment at a specific atomic position relevant to the hypothesized mechanism.
-
Purify the labeled precursor using standard techniques (e.g., chromatography, recrystallization).
-
Confirm the position and extent of labeling using NMR and Mass Spectrometry.
2. Reaction Execution and Monitoring:
-
Perform the reaction under controlled conditions (temperature, concentration, solvent).
-
Monitor the reaction progress using techniques like TLC, GC, or HPLC.
3. Product Isolation and Purification:
-
Once the reaction is complete, isolate the product of interest.
-
Purify the product to remove any unreacted starting material or byproducts.
4. NMR Spectroscopic Analysis: [5]
-
Sample Preparation: Dissolve a precise amount of the purified, ¹³C-labeled product in a suitable deuterated solvent.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to ensure homogeneity.
-
Use a standard pulse sequence for proton-decoupled ¹³C NMR.
-
Set the number of scans to achieve an adequate signal-to-noise ratio.
-
Employ an appropriate relaxation delay (d1) for quantitative analysis.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
-
Analysis:
-
Identify the chemical shifts of the carbon atoms in the product.
-
Determine the location of the ¹³C label by observing the enhanced signal intensity at a specific chemical shift.
-
Quantify the ¹³C enrichment at different positions if necessary.
-
5. Mechanistic Interpretation:
-
Compare the position of the ¹³C label in the product to the predictions of different proposed mechanisms.
-
The observed position of the label provides strong evidence to support or refute a particular mechanistic pathway.
Isotopic Labeling vs. Alternative Methods: A Comparative Overview
While powerful, isotopic labeling is not the only tool available for mechanistic studies. Here, we compare it with other common techniques.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Isotopic Labeling | Tracing the fate of isotopically labeled atoms. | Provides direct evidence of bond formation/cleavage; quantitative KIE data offers deep mechanistic insight. | Synthesis of labeled compounds can be complex and expensive; detection requires specialized equipment (NMR, MS). | Elucidating complex rearrangements, determining rate-limiting steps, and studying enzymatic reactions. |
| Computational Chemistry (e.g., DFT) | Theoretical modeling of reaction pathways and transition states. | Can explore multiple potential mechanisms rapidly; provides detailed energetic and structural information on transient species. | Accuracy is highly dependent on the chosen functional and basis set; results require experimental validation. | Complementing experimental data, predicting reaction outcomes, and studying highly reactive intermediates. |
| Site-Directed Mutagenesis (for enzymes) | Altering specific amino acid residues to probe their role in catalysis. | Provides direct evidence for the function of specific residues in the active site. | Can lead to global conformational changes affecting interpretation; does not directly probe the chemical steps of the reaction.[6][7] | Investigating enzyme-substrate interactions and the role of specific amino acid residues in catalysis.[8][9] |
| Trapping of Reaction Intermediates | Using a "trapping" agent to capture and characterize transient intermediates. | Provides direct evidence for the existence of an intermediate. | The trapping agent can sometimes alter the reaction pathway; not all intermediates are amenable to trapping.[10][11] | Proving the existence of short-lived and highly reactive intermediates like carbocations, carbenes, and radicals.[12][13] |
Logical Relationship in Mechanistic Validation
Caption: Interplay of methods in validating a reaction mechanism.
Conclusion
Isotopic labeling is an exceptionally powerful and direct method for validating reaction mechanisms. The quantitative data obtained from KIE studies provide profound insights into the nature of transition states and rate-determining steps. While alternative methods such as computational chemistry, site-directed mutagenesis, and the trapping of reaction intermediates offer valuable complementary information, the direct evidence provided by tracing the path of atoms through isotopic labeling remains a gold standard in the field. A multi-faceted approach, combining the strengths of these different techniques, will ultimately lead to the most robust and comprehensive understanding of a chemical reaction's intimate pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosphatase active site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosphatase active site | eLife [elifesciences.org]
- 8. enzyme site-directed mutagenesis: Topics by Science.gov [science.gov]
- 9. Redesigning enzymes by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Mechanism Chemi [employees.csbsju.edu]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. New Approach to the Detection of Short-Lived Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nucleophilic Trifluoromethylation: Triethyl(trifluoromethyl)silane vs. Fluoroform
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (-CF3) group is a pivotal step in modulating the physicochemical and biological properties of organic molecules. This guide provides an objective, data-driven comparison of two prominent nucleophilic trifluoromethylating agents: triethyl(trifluoromethyl)silane (TESCF3), a member of the Ruppert-Prakash reagent family, and fluoroform (CF3H), an economical and atom-efficient alternative.
The choice between these reagents is often dictated by factors such as reaction scale, available equipment, substrate scope, and cost considerations. This document aims to elucidate the key performance differences and provide detailed experimental methodologies to aid in the selection of the optimal reagent for specific synthetic challenges.
Performance Comparison at a Glance
This compound (TESCF3) and fluoroform (CF3H) both serve as effective sources of the trifluoromethyl anion (CF3⁻) equivalent for nucleophilic addition to electrophilic substrates, primarily carbonyl compounds. However, their physical properties, activation methods, and reaction setups differ significantly. TESCF3, a liquid, is generally easier to handle in a standard laboratory setting, while gaseous fluoroform often necessitates specialized equipment, such as flow reactors, for safe and efficient use.[1][2]
| Feature | This compound (TESCF3) | Fluoroform (CF3H) |
| Physical State | Liquid | Gas |
| Handling | Relatively straightforward to handle as a liquid. | Requires specialized equipment for gas handling (e.g., flow reactor or high-pressure vessel).[2] |
| Activation | Requires a catalytic amount of a nucleophilic initiator (e.g., fluoride (B91410) salts like TBAF, CsF, or non-fluoride bases like K₂CO₃). | Requires a stoichiometric amount of a strong base (e.g., t-BuOK, KHMDS).[3] |
| Byproducts | Triethylsilyl derivatives (e.g., Et₃SiF, Et₃Si-ethers). | Conjugate acid of the base used (e.g., t-BuOH). |
| Cost & Availability | Generally more expensive than fluoroform. | A cost-effective and atom-economical industrial byproduct.[3][4] |
| Reaction Conditions | Typically mild, often conducted at or below room temperature in batch setups.[1] | Can be performed in batch or continuous flow; flow systems offer enhanced safety and efficiency for this gaseous reagent.[2][5] |
Quantitative Data on Standard Substrates
The following table summarizes the performance of a close analog, trimethyl(trifluoromethyl)silane (TMSCF3), and fluoroform in the nucleophilic trifluoromethylation of representative aldehyde and ketone substrates. While direct side-by-side comparative data for TESCF3 is limited, studies have shown that TESCF3 is more reactive than TMSCF3, which may lead to faster reaction times or higher yields under similar conditions.[6] The presented data for TMSCF3 serves as a strong benchmark.
| Substrate | Reagent | Activator/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde (B42025) | TMSCF₃ | TBAF (cat.) | THF | 0 to RT | 0.5 - 1 | ~95 |
| Benzaldehyde | CF₃H (flow) | t-BuOK | DMF | RT | < 1 (flow) | 91 |
| Acetophenone | TMSCF₃ | K₂CO₃ (cat.) | DMF | RT | 16 | 92 |
| Acetophenone | CF₃H | KHMDS | Triglyme | -40 | 4 | 85 |
Note: The reaction conditions are not identical and represent typical procedures for each reagent. Yields are for the corresponding trifluoromethylated alcohol or its silyl (B83357) ether.
Experimental Workflows and Signaling Pathways
The operational workflows for utilizing TESCF3 and fluoroform highlight their fundamental differences in handling and activation.
Caption: A typical batch experimental workflow for trifluoromethylation using TESCF3.
Caption: A continuous flow experimental workflow for trifluoromethylation using fluoroform.
The underlying chemical pathway for both reagents involves the generation of a trifluoromethyl nucleophile that attacks the electrophilic carbonyl carbon.
Caption: Generalized mechanism for nucleophilic trifluoromethylation.
Detailed Experimental Protocols
Protocol 1: Trifluoromethylation of Benzaldehyde with TESCF3 (Batch Procedure)
This protocol is adapted from standard procedures for nucleophilic trifluoromethylation using Ruppert-Prakash type reagents.
-
Materials:
-
Benzaldehyde (1.0 equiv)
-
This compound (TESCF3) (1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution in THF (1 M, 0.1 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aqueous HCl (1 M)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve benzaldehyde in anhydrous THF in a round-bottom flask.
-
Add TESCF3 to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the TBAF solution dropwise to the stirred mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M aqueous HCl to deprotect the silyl ether.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 2,2,2-trifluoro-1-phenylethan-1-ol.
-
Protocol 2: Trifluoromethylation of Benzaldehyde with Fluoroform (Batch Procedure)
This protocol is based on methodologies developed for the batch-wise use of fluoroform gas.
-
Materials:
-
Benzaldehyde (1.0 equiv)
-
Potassium tert-butoxide (t-BuOK) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Fluoroform (CF3H) gas
-
A high-pressure reaction vessel (autoclave) or a thick-walled sealed tube
-
Aqueous HCl (1 M)
-
Diethyl ether
-
-
Procedure:
-
To a high-pressure reaction vessel, add a solution of benzaldehyde and potassium tert-butoxide in anhydrous DMF.
-
Seal the vessel and cool it to -78 °C (dry ice/acetone bath).
-
Evacuate the vessel and backfill with fluoroform gas to the desired pressure.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing by GC-MS.
-
After the reaction is complete, carefully vent the excess fluoroform gas in a well-ventilated fume hood.
-
Quench the reaction mixture with 1 M aqueous HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
Both this compound and fluoroform are highly effective reagents for the nucleophilic trifluoromethylation of carbonyl compounds. TESCF3, as a liquid Ruppert-Prakash type reagent, offers ease of handling and is well-suited for laboratory-scale batch synthesis under mild conditions.[1] Its primary drawback is its higher cost.
Fluoroform, on the other hand, stands out as a more atom-economical and cost-effective option, making it particularly attractive for larger-scale applications.[2] However, its use as a gas requires specialized handling procedures and equipment, such as flow reactors or autoclaves, and necessitates the use of stoichiometric amounts of a strong base.
The ultimate choice between TESCF3 and fluoroform will depend on the specific requirements of the project, including the reaction scale, available infrastructure, budget, and the specific reactivity of the substrate .
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Taming of fluoroform: direct nucleophilic trifluoromethylation of Si, B, S, and C centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
Triethyl(trifluoromethyl)silane: A Superior Reagent for Trifluoromethylation in Modern Synthesis
For researchers, scientists, and drug development professionals, the strategic introduction of a trifluoromethyl (-CF3) group is a critical step in enhancing the potency, metabolic stability, and bioavailability of therapeutic candidates. Triethyl(trifluoromethyl)silane (TESCF3) has emerged as a highly effective and user-friendly reagent for this purpose, offering significant advantages over traditional trifluoromethylation methods. This guide provides an objective comparison of TESCF3's performance with other alternatives, supported by experimental data, to inform reagent selection in synthetic workflows.
This compound, a close analog of the well-studied Ruppert-Prakash reagent (Trimethyl(trifluoromethyl)silane, TMSCF3), functions as a nucleophilic "CF3-" source.[1][2] Its utility lies in its ability to deliver a trifluoromethyl anion equivalent to a wide range of electrophilic substrates under mild conditions.[1][3] This contrasts with many traditional methods that may require harsh reagents or cryogenic conditions.[1]
Performance Comparison: this compound vs. Traditional Methods
The efficacy of trifluoromethylating agents is best assessed by comparing their performance on common substrates. While specific data for this compound is often analogous to its trimethylsilyl (B98337) counterpart, the following tables summarize representative yields for the trifluoromethylation of key functional groups, primarily referencing data for TMSCF3 as a close and well-documented proxy.
Table 1: Trifluoromethylation of Aldehydes
| Substrate | Reagent/Method | Catalyst/Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | TMSCF3 | K₂CO₃ (5 mol%) | DMF | Room Temp | 0.5 | 98 | [4] |
| Benzaldehyde | TMSCF3 | Cs₂CO₃ (5 mol%) | DMF | Room Temp | 0.5 | 99 | [4] |
| Benzaldehyde | TMSCF3 | TBAF (0.1 equiv) | THF | 0 to Room Temp | 0.5 | >95 | [5] |
Table 2: Trifluoromethylation of Ketones
| Substrate | Reagent/Method | Catalyst/Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | TMSCF3 | K₂CO₃ (10 mol%) | DMF | 0 to Room Temp | 2-4 | High | [4] |
| Chalcone | TMSCF3 | Cs₂CO₃ (20 mol%) | Toluene | 25 | 12 | 85 | [4] |
| p-Methoxyacetophenone | TMSCF3 | CsF-CsOH (1:1) | THF | 0 | - | 86 | [3] |
Table 3: Comparison with Other Trifluoromethylating Agents
| Substrate | Reagent | Reagent Type | Key Advantages | Key Disadvantages |
| Carbonyls | This compound | Nucleophilic | Easy to handle liquid, mild reaction conditions, high yields.[1][6] | Requires an activator, moisture sensitive. |
| Carbonyls | Fluoroform (CF3H) | Nucleophilic | Atom-economical, cost-effective.[5] | Gaseous reagent, requires specialized equipment (flow reactor).[5] |
| β-ketoesters | Togni's Reagents | Electrophilic | Broad substrate scope for electron-rich systems. | Generally more expensive than silane-based reagents. |
| Arenes | Umemoto's Reagents | Electrophilic | Effective for direct C-H trifluoromethylation of arenes. | Can be sensitive to strong nucleophiles. |
Key Advantages of this compound
This compound and its analogs offer several distinct advantages over traditional trifluoromethylating agents:
-
Ease of Handling: As a liquid, it is significantly easier and safer to handle and dispense compared to gaseous reagents like CF3I or those requiring cryogenic conditions.[1]
-
Mild Reaction Conditions: Trifluoromethylation reactions can typically be carried out under mild, often catalytic, conditions at or near room temperature.[1]
-
High Reactivity and Broad Scope: It is highly effective for a wide range of aldehydes, ketones, and imines, providing excellent yields of the corresponding trifluoromethylated products.[1]
-
Excellent Compatibility: It exhibits good compatibility with a range of solvents and reaction conditions, offering flexibility in experimental design.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the trifluoromethylation of aldehydes and ketones using a trialkyl(trifluoromethyl)silane reagent.
Protocol 1: Trifluoromethylation of an Aldehyde using a Fluoride (B91410) Initiator
Materials:
-
Aldehyde (1.0 equiv)
-
Trialkyl(trifluoromethyl)silane (1.2 - 1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl) for workup
-
Standard laboratory glassware and inert atmosphere setup[4]
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde in anhydrous THF in a round-bottom flask.
-
Add the trialkyl(trifluoromethyl)silane to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.[4]
-
Slowly add the TBAF solution dropwise to the stirred reaction mixture using a syringe.[4]
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, quench the reaction by adding 1M HCl to hydrolyze the resulting silyl (B83357) ether.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Protocol 2: Trifluoromethylation of a Ketone using a Carbonate Catalyst
Materials:
-
Ketone (1.0 equiv)
-
Trialkyl(trifluoromethyl)silane (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (0.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl solution for workup
-
Standard laboratory glassware and inert atmosphere setup[7]
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the ketone and anhydrous DMF.
-
Add K₂CO₃ to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the trialkyl(trifluoromethyl)silane to the stirred solution.[7]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC/MS.
-
Quench the reaction with saturated aqueous NH₄Cl solution.[7]
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product via column chromatography.
Mechanistic Insights and Visualizations
The trifluoromethylation using trialkyl(trifluoromethyl)silanes is initiated by a nucleophilic activator, which generates a reactive trifluoromethyl anion.
Caption: General experimental workflow for nucleophilic trifluoromethylation.
The reaction proceeds via a catalytic cycle where a nucleophile, such as a fluoride ion, activates the silicon-carbon bond.
Caption: Mechanism of nucleophilic trifluoromethylation with TESCF3.
References
A Spectroscopic Guide to Differentiating Trifluoromethylated Aromatic Isomers
The strategic incorporation of the trifluoromethyl (CF₃) group is a pivotal tool in modern drug discovery and materials science. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the precise positioning of the CF₃ group on an aromatic ring—creating ortho, meta, or para isomers—can drastically alter its influence on molecular properties and, consequently, its spectroscopic signature. This guide provides a comparative analysis of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering researchers a practical framework for their identification and characterization.
Spectroscopic Comparison: A Case Study of Trifluoromethylaniline Isomers
To illustrate the distinguishing spectroscopic features of trifluoromethylated isomers, we will examine the ortho (2-), meta (3-), and para (4-) substituted trifluoromethylanilines. The distinct electronic environments created by the relative positions of the electron-donating amino (-NH₂) group and the electron-withdrawing trifluoromethyl (-CF₃) group provide a clear basis for comparison.
NMR spectroscopy, particularly ¹⁹F and ¹³C NMR, is arguably the most powerful technique for differentiating these isomers. The high natural abundance (100%) and sensitivity of the ¹⁹F nucleus make it an excellent probe.[1][2]
¹⁹F NMR: The chemical shift (δ) of the CF₃ group is highly sensitive to its electronic environment. In trifluoromethylaniline, the position of the -NH₂ group dictates the shielding of the CF₃ group. Generally, electron-donating groups cause an upfield shift (less positive/more negative δ) and electron-withdrawing groups cause a downfield shift.
¹³C NMR: The large one-bond coupling constant between the fluorine and carbon atoms (¹JCF) results in a characteristic quartet for the CF₃ carbon, typically around 270-280 Hz.[3] The chemical shift of the carbon atom attached to the CF₃ group (ipso-carbon) and the long-range ¹³C-¹⁹F coupling constants (ⁿJCF) also provide valuable structural information.[4][5]
¹H NMR: While the protons on the aromatic ring provide information about the substitution pattern through their chemical shifts and coupling constants, the direct influence of the CF₃ group is also observable through long-range coupling.
Table 1: Comparative NMR Data for Trifluoromethylaniline Isomers
| Isomer | ¹⁹F Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) of CF₃ (¹JCF, Hz) | Aromatic ¹H Chemical Shifts (δ, ppm) |
| 2-Trifluoromethylaniline | ~ -62.0 | ~ 126.5 (q, ~272 Hz) | 6.7-7.5 (m) |
| 3-Trifluoromethylaniline | ~ -64.0 | ~ 124.5 (q, ~273 Hz) | 6.8-7.3 (m) |
| 4-Trifluoromethylaniline | ~ -61.5 | ~ 126.0 (q, ~272 Hz) | 6.6 (d), 7.4 (d) |
Note: Specific chemical shifts can vary depending on the solvent and concentration. Data is compiled from typical values found in chemical literature. The quartet multiplicity (q) for the ¹³C signal of the CF₃ group is due to ¹JCF coupling.
IR spectroscopy can provide supporting evidence for isomer identification by probing the vibrational frequencies of bonds within the molecule. The strong C-F stretching vibrations of the CF₃ group typically appear in the 1350-1100 cm⁻¹ region.[6] The substitution pattern on the aromatic ring influences the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can be diagnostic for the substitution pattern.[7]
Table 2: Key IR Absorption Frequencies for Trifluoromethylaniline Isomers (cm⁻¹)
| Isomer | N-H Stretch | C-F Stretch (CF₃) | C-H Out-of-Plane Bending |
| 2-Trifluoromethylaniline | ~3400-3500 | ~1320, ~1120 | ~750 |
| 3-Trifluoromethylaniline | ~3400-3500 | ~1330, ~1130 | ~800, ~700 |
| 4-Trifluoromethylaniline | ~3400-3500 | ~1325, ~1115 | ~830 |
Note: These are approximate ranges and can vary. The C-H out-of-plane bending patterns are particularly useful for distinguishing substitution patterns on an aromatic ring.[7]
Electron Impact (EI) mass spectrometry typically shows a prominent molecular ion peak (M⁺) for these isomers. A characteristic fragmentation pattern is the loss of the CF₃ radical (a loss of 69 Da), leading to a significant fragment ion.[8][9] While the primary fragmentation is often similar for all three isomers, subtle differences in the relative intensities of fragment ions may be observed, though this is generally not a primary method for isomer differentiation.
Table 3: Mass Spectrometry Data for Trifluoromethylaniline Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ion (m/z) |
| 2-Trifluoromethylaniline | 161 | 92 ([M-CF₃]⁺) |
| 3-Trifluoromethylaniline | 161 | 92 ([M-CF₃]⁺) |
| 4-Trifluoromethylaniline | 161 | 92 ([M-CF₃]⁺) |
Experimental Protocols
Accurate and reproducible data is contingent on meticulous experimental execution. Below are generalized protocols for the spectroscopic techniques discussed.
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the trifluoromethylated compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.[10]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[11]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool.[12]
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) for ¹H NMR or trifluoroacetic acid (TFA) for ¹⁹F NMR can be added.[1]
Protocol 2: NMR Data Acquisition (General Parameters)
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹⁹F NMR:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A range of approximately -50 to -75 ppm is a good starting point for aromatic CF₃ groups.[13]
-
Referencing: Reference the spectrum to an external standard of CFCl₃ at 0.00 ppm.
-
-
¹³C NMR:
-
Decoupling: Use proton decoupling to simplify the spectrum.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended.
-
-
¹H NMR:
-
Referencing: Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or TMS at 0.00 ppm.
-
Visualization of Analytical Workflow
The logical flow for distinguishing trifluoromethylated isomers using spectroscopic techniques can be visualized as follows:
Caption: A flowchart illustrating the typical experimental and analytical sequence for identifying trifluoromethylated isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]
- 6. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. organomation.com [organomation.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
A Comparative Guide to Trifluoromethylation Reagents in Process Chemistry: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (-CF3) group is a critical tool in modern medicinal chemistry. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The choice of trifluoromethylation reagent is a pivotal decision in any synthetic campaign, with significant implications for cost, efficiency, safety, and scalability. This guide provides an objective comparison of common trifluoromethylation reagents used in process chemistry, supported by experimental data, to aid in the selection of the optimal reagent for your specific needs.
Executive Summary
The selection of a trifluoromethylation reagent in a process chemistry setting is a multifactorial decision that balances cost, reactivity, substrate scope, and safety. Reagents are broadly categorized by their reactive nature: nucleophilic, electrophilic, and radical. Each class possesses distinct advantages and disadvantages that must be carefully weighed.
Nucleophilic reagents , such as the Ruppert-Prakash reagent, are highly effective for the trifluoromethylation of carbonyl compounds. However, their moisture sensitivity and limited substrate scope can be drawbacks.
Electrophilic reagents , including the well-known Togni and Umemoto reagents, offer broad applicability for a wide range of nucleophiles. While highly versatile, they can be more expensive and may require harsher reaction conditions.
Radical trifluoromethylation , often employing the Langlois reagent, has emerged as a powerful and cost-effective method for the functionalization of arenes and heteroarenes under mild conditions.
This guide will delve into a detailed cost-benefit analysis of these key reagent classes, providing quantitative data, detailed experimental protocols, and essential safety considerations to inform your process development decisions.
Comparative Data of Key Trifluoromethylation Reagents
The following tables summarize the key characteristics and performance of common trifluoromethylation reagents. It is important to note that yields are highly substrate and condition-dependent, and the data presented here is for comparative purposes based on reported examples.
Table 1: General Comparison of Trifluoromethylation Reagent Classes
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations | Relative Cost |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Aldehydes, ketones, imines | Commercially available, highly versatile for carbonyls, mild reaction conditions.[1][2] | Requires a fluoride (B91410) source for activation, moisture sensitive, limited to electrophilic substrates.[1] | Moderate |
| Electrophilic | Togni Reagents I & II, Umemoto Reagents | β-ketoesters, silyl (B83357) enol ethers, arenes, indoles, phenols, alkynes | Bench-stable, commercially available, broad substrate scope.[1][3][4][5] | Can be more expensive, some derivatives are less stable and may require harsher conditions.[3] | High |
| Radical | Langlois Reagent (CF₃SO₂Na) | Arenes, heteroarenes, arylboronic acids | Inexpensive, bench-stable solid, broad substrate scope.[1] | Often requires an oxidant and/or a metal catalyst.[1] | Low |
Table 2: Performance Data for Trifluoromethylation of Representative Substrates
| Reagent | Substrate | Product | Yield (%) | Reference |
| Ruppert-Prakash Reagent | Benzaldehyde (B42025) | α-(Trifluoromethyl)benzyl alcohol | 95 | [1] |
| Togni Reagent I | 2-Methyl-1-indanone-2-carboxylate | 2-Methyl-2-(trifluoromethyl)-1-indanone-2-carboxylate | 95 | [3] |
| Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-(trifluoromethyl)-2-oxocyclohexanecarboxylate | 85 | [3] |
| Langlois Reagent | 4-tert-Butylpyridine (B128874) | 2-(Trifluoromethyl)-4-tert-butylpyridine (B13028956) | High (not specified) | [6] |
In-Depth Analysis of Trifluoromethylation Reagents
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is a cornerstone of nucleophilic trifluoromethylation.[2] It serves as a source of the trifluoromethyl anion (CF₃⁻) equivalent, which readily attacks electrophilic centers, most notably carbonyls and imines.
Cost-Benefit Analysis:
-
Cost: Moderately priced, making it a viable option for many applications.
-
Benefits: High reactivity and selectivity for carbonyl compounds under mild conditions. The reaction is often high-yielding.
-
Drawbacks: Its high moisture sensitivity necessitates strictly anhydrous conditions, which can add to operational costs and complexity at scale. The requirement for a fluoride initiator (e.g., TBAF, CsF) is an additional cost and handling consideration. Its substrate scope is largely limited to electrophiles.
Process Safety Considerations:
-
TMSCF₃ is a volatile and flammable liquid that must be handled in a well-ventilated fume hood.[4]
-
It can decompose in the presence of water to release flammable gases.
-
Strict adherence to inert atmosphere techniques is crucial to prevent both decomposition and potential fire hazards.
Electrophilic Trifluoromethylation: Togni and Umemoto Reagents
Electrophilic trifluoromethylating agents deliver a "CF₃⁺" equivalent to a wide array of nucleophiles. The most prominent examples are the hypervalent iodine-based Togni reagents and the sulfonium (B1226848) salt-based Umemoto reagents.[4][5]
Cost-Benefit Analysis:
-
Cost: Generally, these are the most expensive class of trifluoromethylating reagents. For example, Togni Reagent I can be priced at approximately €54/gram, while Togni Reagent II is also in a similar price range.[7][8] Umemoto reagents also tend to have a high cost.
-
Benefits: Their broad substrate scope, including C-H functionalization, and high reactivity make them invaluable for complex molecule synthesis. They are often bench-stable solids, which simplifies handling.[1][3]
-
Drawbacks: The high cost can be prohibitive for large-scale manufacturing. Some reagents may require elevated temperatures or strong bases, adding to the process complexity and cost.
Process Safety Considerations:
-
These reagents are powerful oxidants and can react vigorously with nucleophiles.[1]
-
Some hypervalent iodine compounds are known to be energetic and can decompose exothermically.[9]
-
Appropriate personal protective equipment (PPE), including face shields and blast shields, should be used, especially when working on a larger scale.
Radical Trifluoromethylation: The Langlois Reagent
Radical trifluoromethylation has gained significant traction due to its mild reaction conditions and broad applicability, particularly for the functionalization of (hetero)arenes. Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is a key player in this area.[1]
Cost-Benefit Analysis:
-
Cost: The Langlois reagent is a cost-effective option, with prices around €60 for 5 grams, making it attractive for large-scale applications.[10]
-
Benefits: It is a stable, easy-to-handle solid with a wide substrate scope.[1] Radical reactions often proceed under mild conditions, reducing energy costs.
-
Drawbacks: These reactions typically require an oxidant (e.g., t-BuOOH) and sometimes a metal catalyst, which adds to the overall cost and complexity of the process, including downstream purification.
Process Safety Considerations:
-
While the reagent itself is relatively benign, the use of oxidants like peroxides introduces potential hazards.
-
Careful control of reaction temperature is necessary to prevent runaway reactions, especially when using peroxides.
-
The potential for the formation of radical intermediates necessitates a thorough understanding of the reaction mechanism to ensure safe operation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful process development. Below are representative procedures for each class of trifluoromethylation reagent.
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
Objective: To synthesize α-(trifluoromethyl)benzyl alcohol from benzaldehyde.
Materials:
-
Benzaldehyde
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).[1]
-
Slowly add a catalytic amount of TBAF solution (0.1 mmol) dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting silyl ether can be deprotected using acidic workup to yield the final product, which can be purified by column chromatography.
Protocol 2: Electrophilic C-H Trifluoromethylation of Indole (B1671886) with Togni's Reagent
Objective: To synthesize 3-trifluoromethylindole from indole.
Materials:
-
Indole
-
Togni's Reagent II
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).[3]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 3-trifluoromethylindole.
Protocol 3: Radical Trifluoromethylation of an Arene using Langlois' Reagent
Objective: To synthesize 2-(trifluoromethyl)-4-tert-butylpyridine from 4-tert-butylpyridine.
Materials:
-
4-tert-Butylpyridine
-
Langlois' Reagent (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a biphasic mixture of 4-tert-butylpyridine (1.0 mmol) in CH₂Cl₂ (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).[6]
-
Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated product.
Visualizing the Decision-Making Process
The selection of an appropriate trifluoromethylation reagent is a logical process that can be visualized as a decision-making workflow.
Caption: A decision-making flowchart for selecting a trifluoromethylation reagent.
General Experimental Workflow for Trifluoromethylation
The following diagram illustrates a generalized workflow for a typical trifluoromethylation reaction in a process chemistry context.
Caption: A generalized experimental workflow for a trifluoromethylation reaction.
Conclusion
The selection of a trifluoromethylation reagent is a critical decision in process chemistry that requires a thorough evaluation of cost, efficiency, safety, and substrate scope. For the trifluoromethylation of carbonyls, the Ruppert-Prakash reagent offers a good balance of cost and performance, provided that anhydrous conditions can be safely and economically maintained. For broader substrate applicability, particularly with various nucleophiles, Togni and Umemoto reagents are powerful tools, although their higher cost may limit their use in large-scale manufacturing unless the value of the final product justifies the expense. The Langlois reagent presents a highly attractive option for the radical trifluoromethylation of arenes and heteroarenes, offering a combination of low cost, operational simplicity, and mild reaction conditions.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic target and the economic and safety constraints of the manufacturing process. By carefully considering the data and protocols presented in this guide, researchers and drug development professionals can make more informed decisions to accelerate their programs and develop robust, scalable, and cost-effective trifluoromethylation processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Alcohol CF3-reagent (Togni Reagent I) — CF Plus Chemicals [cfplus.cz]
- 8. Manufacturers of Togni reagent, ≥97%, CAS 887144-97-0, T 2830, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sodium trifluoromethanesulfinate, 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]
Safety Operating Guide
Navigating the Safe Disposal of Triethyl(trifluoromethyl)silane: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of reactive chemical reagents like Triethyl(trifluoromethyl)silane are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with industry best practices and regulatory requirements.
Essential Safety and Handling Protocols
This compound is a highly flammable liquid and vapor that can cause skin and eye irritation and may lead to respiratory irritation[1]. It is also reactive with water[2]. Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical goggles. A face shield may also be necessary.
-
Skin Protection: Use flame-retardant and antistatic protective clothing. Wear chemically resistant gloves[1].
-
Respiratory Protection: If vapors or aerosols are generated, a respirator is required[1].
Handling and Storage:
-
Keep containers tightly closed in a dry, well-ventilated area, away from heat, sparks, open flames, and other ignition sources[1].
-
Ground and bond containers and receiving equipment to prevent static discharge[1].
-
Use only non-sparking tools and explosion-proof electrical equipment[1][3].
-
Avoid contact with skin, eyes, and clothing, and prevent inhalation of mists or vapors[1][2].
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound for quick reference.
| Property | Value |
| Molecular Formula | C7H15F3Si |
| Molecular Weight | 184.27 g/mol |
| Appearance | Colorless liquid[2] |
| Boiling Point | 107-108 °C (225-226 °F)[1] |
| Density | 0.98 g/mL at 25 °C (77 °F) |
| Flash Point | 0 °C (32 °F) - closed cup |
| UN Number | 1993[1][2] |
| Hazard Class | 3 (Flammable liquids)[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous waste, in strict accordance with all local, state, and federal regulations[2]. On-site chemical neutralization is not recommended. The following protocol outlines the approved procedure for preparing this substance for collection by a licensed waste disposal service.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and properly sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams, especially with incompatible materials like water, alcohols, or oxidizing agents[2].
2. Container Management:
-
Use original or approved plastic containers suitable for flammable liquids[2].
-
Ensure containers are in good condition, free from leaks or damage.
-
Keep containers tightly closed when not in use to prevent the escape of flammable vapors[1].
3. Waste Accumulation and Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area must be well-ventilated, cool, and away from sources of ignition.
-
Follow all institutional guidelines for the maximum allowable accumulation time.
4. Spill Management:
-
In the event of a minor spill, immediately remove all ignition sources. Absorb the spill with an inert, non-combustible material such as dry sand or earth, and place it in a sealed container for disposal[3].
-
For major spills, evacuate the area, move upwind, and alert emergency responders[2]. Do not allow the spill to enter drains[1].
5. Arranging for Professional Disposal:
-
Contact a certified hazardous waste management company to arrange for the collection and disposal of the this compound waste.
-
Provide the waste management company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.
-
Ensure all shipping and transportation regulations are met, as this material is classified as a flammable liquid for transport (UN 1993)[1][2].
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Safe Handling and Disposal of Triethyl(trifluoromethyl)silane: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Triethyl(trifluoromethyl)silane (Et3SiCF3). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity. This compound is a valuable reagent in organic synthesis; however, it is a highly flammable liquid that reacts with water and requires careful management.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound.[1] The following table summarizes the required PPE for various tasks.
| Task | Required Personal Protective Equipment |
| Preparation & Handling | Chemical splash goggles, face shield, flame-retardant lab coat, chemical-resistant apron, nitrile or neoprene gloves, and closed-toe, chemical-resistant footwear.[2][3] |
| Large Scale Operations (>50 mL) | In addition to the above, consider using a supplied-air respirator.[4] |
| Spill Cleanup | Level B protection may be required, including a self-contained breathing apparatus (SCBA), chemical-resistant suit, and double-layered chemical-resistant gloves.[4] |
| Emergency Situations | Full protective gear and a self-contained breathing apparatus (SCBA) are necessary in case of fire.[5] |
Note: Always inspect gloves for tears or degradation before use and wash hands thoroughly after handling the chemical.[6]
Operational Plan: Step-by-Step Handling Protocol
Due to its reactivity with air and moisture, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) using specialized techniques.[7][8]
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Methodology:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at a minimum of 125°C overnight to remove any adsorbed moisture.[8][9]
-
Assembly and Cooling: Assemble the hot glassware and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. Use a thin layer of grease on all ground-glass joints to ensure a proper seal.[8]
-
Solvent and Reagent Preparation: Use anhydrous solvents. Ensure all other reagents are compatible with this compound.[10]
-
Inert Atmosphere: The reaction vessel must be purged with an inert gas. This is typically achieved by connecting the apparatus to a Schlenk line or by using a balloon filled with nitrogen or argon. Vent the system through an oil bubbler to maintain a slight positive pressure.[9][11]
-
Reagent Transfer: Use a dry, nitrogen-flushed syringe to transfer this compound.[8][11] For larger volumes, a double-tipped needle (cannula) transfer technique is recommended.
-
Reaction: Carry out the reaction under a continuous positive pressure of inert gas.[10]
-
Quenching Excess Reagent: Upon completion of the reaction, any excess this compound must be safely quenched. This procedure should be performed in a fume hood.
-
Waste Disposal: Collect all quenched materials and contaminated solvents in a designated, properly labeled hazardous waste container.[1]
-
Decontamination: Clean all glassware and equipment that came into contact with the reagent.
Disposal Plan: Quenching and Waste Management
Proper quenching and disposal are crucial to prevent environmental contamination and ensure safety.
Experimental Protocol for Quenching and Disposal:
-
Cool the Reaction Mixture: In a fume hood, cool the reaction vessel containing excess this compound in an ice bath.
-
Slow Addition of a Protic Solvent: While stirring, slowly add a less reactive alcohol, such as isopropanol (B130326), dropwise to the cooled mixture. The reaction can be exothermic, so careful, slow addition is critical.[12]
-
Sequential Quenching: After the initial reaction with isopropanol subsides, slowly add ethanol, followed by methanol, and finally, a cautious addition of water until no further bubbling is observed.[12]
-
Waste Collection: Collect the quenched solution and any contaminated solvents or materials in a clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[1] This material is considered hazardous waste (US EPA Waste Number D001 for ignitability).[1]
-
Consult Regulations: All waste must be handled in accordance with local, state, and federal regulations.[1]
Spill Management and Decontamination
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated. Remove all sources of ignition.[5]
-
Contain the Spill: Wearing appropriate PPE, cover the spill with a non-combustible absorbent material such as sand, dry lime, or soda ash.
-
Collect and Dispose: Carefully collect the absorbed material into a closed, labeled container for hazardous waste disposal.
Equipment Decontamination:
-
Initial Rinse: Rinse all glassware and equipment that was in contact with this compound with a compatible, dry, inert solvent (e.g., hexane (B92381) or toluene) under an inert atmosphere.[12] Collect this rinse as hazardous waste.
-
Quenching Rinse: Carefully rinse the equipment with isopropanol, followed by ethanol, methanol, and then water to quench any remaining residue. Collect these rinses as hazardous waste.
-
Final Cleaning: Wash the equipment with soap and water.[13]
By adhering to these detailed procedures, researchers can safely and effectively utilize this compound in their work, fostering a secure and productive research environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. globalsilicones.org [globalsilicones.org]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
